Fermagate
Description
Structure
2D Structure
Properties
IUPAC Name |
tetramagnesium;iron(3+);carbonate;dodecahydroxide;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Fe.4Mg.16H2O/c2-1(3)4;;;;;;;;;;;;;;;;;;;;;;/h(H2,2,3,4);;;;;;;16*1H2/q;2*+3;4*+2;;;;;;;;;;;;;;;;/p-14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESOWWBEYMMDFG-UHFFFAOYSA-A | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH20Fe2Mg4O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152328 | |
| Record name | Fermagate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119175-48-3 | |
| Record name | Fermagate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119175483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fermagate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FERMAGATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH78JQC1MP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Phosphate Binding Mechanism of Fermagate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fermagate is a non-calcium, iron- and magnesium-based phosphate binder developed for the treatment of hyperphosphatemia, a common and serious complication in patients with end-stage renal disease. Its mechanism of action is centered on the direct binding of dietary phosphate within the gastrointestinal tract, thereby preventing its absorption into the bloodstream. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of key processes.
Core Mechanism of Action: Ion Exchange
This compound's phosphate-binding action is primarily a process of ion exchange.[1] It is composed of magnesium and ferric iron atoms arranged in a rigid, crystalline, layered hydrotalcite-like structure.[2][3] Interspersed between these layers are carbonate ions.[2][3]
When administered orally with meals, this compound enters the acidic environment of the stomach and travels through the gastrointestinal tract. Here, the carbonate ions, which are relatively mobile within the layered structure, are exchanged for phosphate ions from the ingested food.[2][3] This forms a stable, insoluble complex that cannot be absorbed by the intestinal mucosa and is subsequently excreted in the feces.[1] This process effectively reduces the total amount of phosphate available for absorption into the bloodstream, leading to a decrease in serum phosphate levels.[1]
The high affinity of this compound for phosphate over a wide pH range has been demonstrated in in-vitro studies.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | CH₂₀Fe₂Mg₄O₁₉ | [1] |
| Molecular Weight | 545.07 g/mol | [1] |
| IUPAC Name | tetramagnesium;bis(iron(3+));carbonate;dodecahydroxide;tetrahydrate | [1] |
| Synonyms | Alpharen, Iron-magnesium hydroxycarbonate | [1] |
| Structure | Insoluble, crystalline-layered hydrotalcite-like structure | [2][3] |
Quantitative Data on Phosphate Binding Efficacy
Clinical trials have been conducted to evaluate the efficacy of this compound in lowering serum phosphate levels in hemodialysis patients.
Phase II Clinical Trial Data
A randomized, double-blind, placebo-controlled Phase II study assessed the efficacy of two different doses of this compound over a 21-day period.[2][4][5][[“]] The key findings are summarized in Table 2.
| Treatment Group | Mean Baseline Serum Phosphate (mmol/L) | Mean End-of-Treatment Serum Phosphate (mmol/L) | Mean Reduction in Serum Phosphate (mmol/L) |
| Placebo | 2.16 | No significant change | - |
| This compound 1g (three times daily) | 2.16 | 1.71 | 0.45 |
| This compound 2g (three times daily) | 2.16 | 1.47 | 0.69 |
Data compiled from McIntyre et al. (2009).[2][4][5][[“]]
Phase III Clinical Trial Design
A Phase III clinical trial (NCT00841126) was designed as a two-stage study to further evaluate the efficacy and safety of this compound.[7]
-
Stage 1: A randomized, open-label comparison of this compound to lanthanum carbonate to establish non-inferiority in lowering serum phosphate.[7]
-
Stage 2: A randomized, double-blind comparison of this compound to placebo to demonstrate superiority in lowering serum phosphate.[7]
Another Phase III trial was designed to compare this compound with sevelamer hydrochloride.[8]
Experimental Protocols
In Vitro Phosphate Binding Capacity Assay (Representative Protocol)
While specific protocols for this compound are not publicly available, a representative methodology for assessing the in vitro phosphate binding capacity of phosphate binders can be described based on established methods.[9][10][11]
Objective: To determine the phosphate binding capacity of this compound at different pH values and phosphate concentrations, simulating the conditions of the gastrointestinal tract.
Materials:
-
This compound powder
-
Phosphate standard solutions (e.g., KH₂PO₄) of varying concentrations (e.g., 10, 20, 30, 40, 50 mM)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Incubator shaker
-
Centrifuge
-
Phosphate quantification assay kit (e.g., colorimetric method using malachite green or ammonium molybdate)
-
Spectrophotometer
Procedure:
-
Preparation of Phosphate Solutions: Prepare a series of phosphate solutions with known concentrations in deionized water.
-
pH Adjustment: Adjust the pH of the phosphate solutions to reflect different segments of the GI tract (e.g., pH 3.0 for the stomach, pH 5.0 for the duodenum, and pH 7.0 for the jejunum/ileum).
-
Incubation:
-
Accurately weigh a specific amount of this compound powder and add it to a known volume of each phosphate solution at each pH.
-
Incubate the samples in a shaker at 37°C for a predetermined time course (e.g., 0.5, 1, 2, 4, 6 hours) to determine the kinetics of binding and the time to reach equilibrium.
-
-
Sample Processing:
-
At each time point, withdraw an aliquot of the suspension.
-
Centrifuge the aliquot to pellet the this compound-phosphate complex.
-
Collect the supernatant for phosphate analysis.
-
-
Phosphate Quantification:
-
Measure the concentration of unbound phosphate remaining in the supernatant using a validated phosphate assay.
-
-
Calculation of Binding Capacity:
-
The amount of phosphate bound by this compound is calculated as the difference between the initial and the final (unbound) phosphate concentrations.
-
Binding capacity can be expressed as mg of phosphate bound per gram of this compound.
-
-
Data Analysis:
-
Plot the amount of bound phosphate against time to determine the binding kinetics.
-
For equilibrium studies, plot the amount of bound phosphate against the equilibrium phosphate concentration and fit the data to a binding isotherm model (e.g., Langmuir or Freundlich) to determine the maximum binding capacity (Bmax) and the binding affinity (Kd).
-
Clinical Trial Protocol: Phase II Study of this compound
Objective: To evaluate the safety and efficacy of two fixed doses of this compound compared to placebo in reducing serum phosphate levels in hyperphosphatemic patients on hemodialysis.[2][4][5]
Study Design: Randomized, double-blind, three-arm, parallel-group study.[2][4][5]
Inclusion Criteria:
-
Adults (≥18 years) with end-stage renal disease on a stable hemodialysis regimen (at least 3 times per week) for ≥ 12 weeks.[8]
-
Serum phosphate level of ≥1.94 mmol/L during the washout period.[8]
-
Written informed consent.[8]
Exclusion Criteria:
-
Participation in another clinical trial within 30 days.[7]
-
Previous treatment with this compound.[7]
-
Significant history of alcohol or drug abuse.[7]
Treatment Protocol:
-
Washout Period: Patients discontinue their existing phosphate binders for a period to allow serum phosphate levels to rise.
-
Randomization: Eligible patients are randomly assigned to one of three treatment arms:
-
This compound 1g three times daily with meals.
-
This compound 2g three times daily with meals.
-
Placebo three times daily with meals.
-
-
Primary Endpoint: Change in serum phosphate concentration from baseline to the end of the treatment period.[2][4][5]
-
Secondary Endpoints: Safety and tolerability assessments, including the incidence of adverse events.
Visualizations
Mechanism of Action of this compound
Caption: this compound's ion exchange mechanism in the GI tract.
In Vitro Phosphate Binding Assay Workflow
Caption: Workflow for in vitro phosphate binding assay.
Conclusion
This compound represents a significant development in the management of hyperphosphatemia. Its core mechanism of action, based on a straightforward and efficient ion exchange process, allows for the effective binding of dietary phosphate. The available clinical data, although from early-phase trials, demonstrate its potential to significantly reduce serum phosphate levels in patients with end-stage renal disease. Further research and the publication of detailed in vitro binding studies and full Phase III trial results will provide a more complete understanding of its clinical utility and position among other phosphate binders.
References
- 1. This compound | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Phase III Study to Investigate the Safety and Efficacy of this compound and Sevelamer Hydrochloride | Clinical Research Trial Listing [centerwatch.com]
- 9. fda.gov [fda.gov]
- 10. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure of Iron-Magnesium Hydroxycarbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron-magnesium hydroxycarbonate, a member of the layered double hydroxide (LDH) family, presents a unique and tunable chemical structure with significant potential across various scientific and industrial domains, including catalysis, environmental remediation, and as a precursor for novel materials. This technical guide provides a comprehensive overview of the core chemical structure of iron-magnesium hydroxycarbonate, focusing on its two primary polytypes: pyroaurite and sjögrenite. It details the synthesis via co-precipitation, outlines key characterization methodologies, and presents crystallographic and spectroscopic data in a structured format for ease of comparison.
Introduction to Iron-Magnesium Hydroxycarbonate
Iron-magnesium hydroxycarbonate is a naturally occurring and synthetically produced mineral belonging to the hydrotalcite supergroup.[1] Its structure is characterized by positively charged brucite-like layers, where magnesium ions (Mg²⁺) are partially substituted by iron(III) ions (Fe³⁺).[2][3] This substitution results in a net positive charge on the layers, which is compensated by interlayer anions, primarily carbonate (CO₃²⁻), and water molecules.[2][3] The general chemical formula is approximately Mg₆Fe₂(OH)₁₆(CO₃)·4H₂O.[2][3]
The arrangement of these layers gives rise to two main polytypes:
These materials are of significant interest due to their anion exchange capabilities, thermal stability, and the ability to tailor their properties by varying the Mg/Fe ratio and interlayer anions.
The Layered Double Hydroxide (LDH) Structure
The fundamental structure of iron-magnesium hydroxycarbonate is a layered double hydroxide (LDH). This structure is composed of two main components: the brucite-like layers and the interlayer region.
-
Brucite-like Layers: These are sheets of edge-sharing M(OH)₆ octahedra, similar to the structure of brucite [Mg(OH)₂]. In iron-magnesium hydroxycarbonate, a portion of the divalent magnesium cations are isomorphously replaced by trivalent iron cations. This substitution of Mg²⁺ with Fe³⁺ is the origin of the net positive charge of the layers.[2][3]
-
Interlayer Region: The space between the positively charged brucite-like layers is occupied by charge-compensating anions (carbonate) and water molecules.[2][3] These interlayer species are held in place by electrostatic forces and hydrogen bonding. The layered nature allows for the intercalation of various anions, making LDHs versatile materials for a range of applications.
Quantitative Data
Crystallographic Data
The crystallographic parameters of pyroaurite and sjögrenite are summarized in the table below. These values are crucial for phase identification using X-ray diffraction.
| Property | Pyroaurite | Sjögrenite |
| Crystal System | Rhombohedral (Trigonal)[1][2] | Hexagonal[1][2] |
| Space Group | R-3m or R3m[2][5] | P6₃/mmc[2][5] |
| Unit Cell (a) | ~3.13 Å[2][5] | ~3.113 - 3.13 Å[2][5] |
| Unit Cell (c) | ~23.49 Å[2][5] | ~15.61 - 15.66 Å[2][5] |
| Formula per Unit Cell (Z) | 3/8[5] | 1/4[5] |
Thermal Decomposition Data
The thermal decomposition of iron-magnesium hydroxycarbonate typically occurs in distinct stages, which can be analyzed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
| Temperature Range (°C) | Event |
| Below 200 | Loss of physically adsorbed and interlayer water (reversible).[3][6] |
| 200 - 450 | Dehydroxylation of the brucite-like layers and loss of carbonate.[3][6] |
| Above 450 | Formation of magnesium oxide (MgO) and magnesium ferrite (MgFe₂O₄).[3][6] |
Experimental Protocols
Synthesis of Iron-Magnesium Hydroxycarbonate (Co-precipitation Method)
This protocol describes a common method for synthesizing iron-magnesium hydroxycarbonate with a layered double hydroxide structure.[4]
-
Preparation of Salt Solution: Prepare a 200 mL aqueous solution containing magnesium nitrate (Mg(NO₃)₂·6H₂O) and iron(III) nitrate (Fe(NO₃)₃·9H₂O) with a desired Mg:Fe molar ratio (e.g., 4:1). The total metal concentration should be around 1 M.
-
Preparation of Base-Carbonate Solution: Prepare a 100 mL aqueous solution of 1 M sodium carbonate (Na₂CO₃).
-
Co-precipitation: Add the metal salt solution dropwise to the sodium carbonate solution under vigorous stirring.
-
pH Control: Maintain the pH of the resulting suspension between 10 and 11 by the controlled addition of a 2 M sodium hydroxide (NaOH) solution.
-
Aging: Age the suspension at 70°C for approximately 20 hours with continuous stirring. This step promotes crystal growth and improves the ordering of the layered structure.
-
Washing and Drying: Filter the precipitate and wash it repeatedly with deionized water until the pH of the filtrate is neutral (pH 7). Dry the final product in an oven at a suitable temperature (e.g., 80°C).
Characterization Methods
-
Objective: To identify the crystalline phases, determine the lattice parameters, and assess the crystallinity of the synthesized material.
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.
-
Sample Preparation: The dried sample is ground into a fine powder and mounted on a sample holder.
-
Data Collection: The diffraction pattern is typically recorded over a 2θ range of 5° to 70° with a step size of 0.02° and a scan speed of 2°/min.
-
Analysis: The resulting diffraction pattern is compared with standard diffraction patterns for pyroaurite and sjögrenite from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). The characteristic (003) and (006) reflections at low 2θ values are indicative of the layered structure.
-
Objective: To identify the functional groups present in the material, such as hydroxyl groups, carbonate ions, and water molecules.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample is typically mixed with potassium bromide (KBr) in a 1:100 ratio and pressed into a pellet.
-
Data Collection: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Analysis: The absorption bands are assigned to specific vibrational modes. Key expected bands include:
-
A broad band around 3400-3500 cm⁻¹ due to the O-H stretching of hydroxyl groups and interlayer water.
-
A band around 1630 cm⁻¹ corresponding to the H-O-H bending vibration of interlayer water.
-
A strong absorption band around 1350-1380 cm⁻¹ due to the ν₃ vibrational mode of the interlayer carbonate anions.
-
Bands below 800 cm⁻¹ are typically associated with metal-oxygen (Mg-O, Fe-O) lattice vibrations.
-
-
Objective: To study the thermal stability and decomposition behavior of the material.
-
Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument.
-
Experimental Conditions: A known mass of the sample (typically 5-10 mg) is heated in a crucible (e.g., alumina) from room temperature to around 900-1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Analysis: The TGA curve shows the mass loss as a function of temperature, while the DTA curve shows the temperature difference between the sample and a reference, indicating endothermic or exothermic events. The stages of mass loss are correlated with the removal of water, dehydroxylation, and decarbonation, as detailed in Table 2.
Conclusion
Iron-magnesium hydroxycarbonate, in its pyroaurite and sjögrenite forms, possesses a well-defined layered double hydroxide structure that is amenable to synthetic control. The co-precipitation method provides a reliable route for its synthesis, and a combination of XRD, FTIR, and TGA/DTA allows for a thorough characterization of its structural and thermal properties. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with or developing applications for this versatile class of materials.
References
An In-Depth Technical Guide to the Synthesis and Characterization of Fermagate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fermagate is a non-calcium, iron- and magnesium-based phosphate binder developed for the treatment of hyperphosphatemia in patients with end-stage renal disease.[1][2] Chemically, it is an iron-magnesium hydroxycarbonate with a hydrotalcite-like layered double hydroxide (LDH) structure.[2][3] This structure consists of positively charged brucite-like layers of magnesium and iron hydroxides, with interlayer carbonate anions and water molecules that can be exchanged for phosphate ions from dietary sources in the gastrointestinal tract.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and phosphate-binding mechanism of this compound, intended to support further research and development in the field of phosphate binders.
Synthesis of this compound (Iron-Magnesium Hydroxycarbonate)
The most common and well-documented method for synthesizing iron-magnesium hydroxycarbonate, the active component of this compound, is co-precipitation . This method allows for the formation of the characteristic layered double hydroxide structure.
Experimental Protocol: Co-precipitation Synthesis
Objective: To synthesize iron-magnesium hydroxycarbonate with a hydrotalcite-like structure.
Materials:
-
Magnesium salt solution (e.g., MgCl₂·6H₂O or Mg(NO₃)₂·6H₂O)
-
Iron(III) salt solution (e.g., FeCl₃·6H₂O or Fe(NO₃)₃·9H₂O)
-
Alkaline solution (e.g., NaOH)
-
Carbonate source (e.g., Na₂CO₃)
-
Deionized water
-
Reaction vessel with a stirrer and pH probe
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Salt Solutions: Prepare aqueous solutions of the magnesium and iron salts at the desired molar ratio. A common molar ratio for hydrotalcite-like compounds is a divalent to trivalent cation ratio of 2:1 to 4:1.
-
Preparation of Alkaline Carbonate Solution: Prepare a mixed aqueous solution of sodium hydroxide and sodium carbonate.
-
Co-precipitation: Slowly add the mixed metal salt solution to the alkaline carbonate solution under vigorous stirring at a constant temperature (typically room temperature to 80°C).
-
pH Control: Maintain a constant pH during the precipitation process, typically between 8 and 11, by the controlled addition of the alkaline solution.[4]
-
Aging: After the addition is complete, continue stirring the resulting slurry for a period of time (e.g., 1 to 24 hours) at a specific temperature to allow for crystal growth and improved crystallinity.[5]
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts and impurities.
-
Drying: Dry the resulting solid in an oven at a controlled temperature (e.g., 80-100°C) to obtain the final iron-magnesium hydroxycarbonate powder.
Diagram of the Synthesis Workflow:
Caption: Workflow for the co-precipitation synthesis of this compound.
Characterization of this compound
A suite of analytical techniques is employed to confirm the successful synthesis of the desired iron-magnesium hydroxycarbonate structure and to evaluate its physicochemical properties.
Physicochemical Characterization Data
| Characterization Technique | Parameter Measured | Typical Result for Iron-Magnesium Hydroxycarbonate |
| X-ray Diffraction (XRD) | Crystalline structure, interlayer spacing | Characteristic sharp, symmetric peaks at low 2θ angles and broad, asymmetric peaks at higher 2θ angles, confirming the layered hydrotalcite structure.[6][7][8] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups | Broad absorption band around 3400-3500 cm⁻¹ (O-H stretching of hydroxyl groups and interlayer water), sharp band around 1360-1380 cm⁻¹ (asymmetric stretching of interlayer carbonate), and bands below 800 cm⁻¹ (M-O and M-OH vibrations).[9][10][11][12] |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition profile | Typically shows two main weight loss stages: the first below 250°C corresponding to the removal of interlayer and physisorbed water, and the second between 250°C and 500°C due to dehydroxylation of the brucite-like layers and decomposition of interlayer carbonate.[13][14][15][16] |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Morphology and particle size | Often reveals plate-like or rosette-like morphologies typical of hydrotalcite compounds. |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and porosity | Provides data on the surface area available for phosphate interaction. |
Experimental Protocols for Characterization
-
X-ray Diffraction (XRD): Powdered samples are analyzed using a diffractometer with Cu Kα radiation. Scans are typically run over a 2θ range of 5° to 70°.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Spectra are recorded using the KBr pellet technique. The sample is mixed with KBr powder and pressed into a pellet for analysis.
-
Thermogravimetric Analysis (TGA): A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min), and the weight loss is recorded as a function of temperature.
Mechanism of Action and Phosphate Binding
The primary mechanism of phosphate binding by this compound is through anion exchange , where the interlayer carbonate ions are exchanged for phosphate ions present in the gastrointestinal tract.[2][3] Additionally, surface complexation with the hydroxyl groups on the surface of the hydrotalcite layers contributes to phosphate removal.[17]
Diagram of Phosphate Binding Mechanism:
Caption: Mechanism of phosphate binding by this compound in the GI tract.
In Vitro Phosphate Binding Assay
Objective: To determine the phosphate binding capacity of this compound under simulated gastrointestinal conditions.
Materials:
-
This compound powder
-
Phosphate stock solution (e.g., KH₂PO₄/Na₂HPO₄)
-
Simulated gastric fluid (SGF, pH ~1.2-3.0)
-
Simulated intestinal fluid (SIF, pH ~6.8-7.5)
-
Incubator shaker set at 37°C
-
Centrifuge
-
Phosphate quantification assay (e.g., colorimetric method)
Procedure:
-
Preparation of Phosphate Solutions: Prepare phosphate solutions of varying concentrations in both SGF and SIF to mimic physiological conditions.[18]
-
Incubation: Add a known amount of this compound to each phosphate solution. Incubate the mixtures in a shaker at 37°C for a specified period (e.g., 1-6 hours) to allow for equilibrium to be reached.[18]
-
Separation: After incubation, centrifuge the samples to separate the solid this compound-phosphate complex from the supernatant.
-
Quantification: Measure the concentration of unbound phosphate remaining in the supernatant using a validated analytical method.
-
Calculation: The amount of phosphate bound by this compound is calculated as the difference between the initial and final phosphate concentrations in the solution.
In Vitro Dissolution Testing
Objective: To evaluate the dissolution characteristics of this compound formulations.
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for dissolution testing of oral solid dosage forms.[19]
Media:
-
Simulated Gastric Fluid (SGF)
-
Simulated Intestinal Fluid (SIF)
Procedure:
-
Media Preparation: Prepare the dissolution media and maintain at 37 ± 0.5°C.
-
Test Setup: Place the this compound tablet or capsule in the dissolution vessel containing the specified medium.
-
Operation: Rotate the paddle at a specified speed (e.g., 50-100 rpm).
-
Sampling: Withdraw samples at predetermined time intervals.
-
Analysis: Analyze the samples for the amount of dissolved active ingredient, typically by measuring the concentration of magnesium and/or iron ions released.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of this compound in lowering serum phosphate levels in hemodialysis patients.[1][20]
Summary of Phase II Clinical Trial Data
| Treatment Group | Mean Baseline Serum Phosphate (mmol/L) | Mean End-of-Treatment Serum Phosphate (mmol/L) | Mean Reduction from Baseline (mmol/L) |
| Placebo | 2.16 | ~2.16 | ~0 |
| This compound 1g (tid) | 2.16 | 1.71 | 0.45 |
| This compound 2g (tid) | 2.16 | 1.47 | 0.69 |
Data from McIntyre et al. (2009).[20][21]
Adverse Events: The most commonly reported adverse events in clinical trials were gastrointestinal in nature. Both 1g and 2g doses of this compound were associated with elevations in pre-hemodialysis serum magnesium levels.[20][21]
Conclusion
This compound, an iron-magnesium hydroxycarbonate, is a promising non-calcium phosphate binder with a well-defined layered double hydroxide structure. Its synthesis via co-precipitation is a robust and scalable method. The characterization of this compound relies on a combination of techniques to ensure the correct structure, morphology, and thermal stability. The primary mechanism of action is anion exchange, which effectively binds dietary phosphate in the gastrointestinal tract. In vitro and clinical studies have confirmed its efficacy in lowering serum phosphate levels, although monitoring of serum magnesium is warranted. This technical guide provides a foundational understanding for researchers and professionals involved in the development and evaluation of novel phosphate binders.
References
- 1. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Infrared and Raman study of interlayer anions CO32–, NO3–, SO42– and ClO4– in Mg/Al-hydrotalcite | Semantic Scholar [semanticscholar.org]
- 13. Thermal decomposition and structural reconstruction effect on Mg-Fe-based hydrotalcite compounds [inis.iaea.org]
- 14. The thermal decomposition of Mg-Al hydrotalcites: effects of interlayer anions and characteristics of the final structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermal decomposition of hydrotalcites. An infrared and nuclear magnetic resonance spectroscopic study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 16. [PDF] Thermogravimetric analysis-mass spectrometry (TGA-MS) of hydrotalcites containing CO32-, NO3-, Cl-, SO42- or ClO4- | Semantic Scholar [semanticscholar.org]
- 17. Layered Double Hydroxides for Regulating Phosphate in Water to Achieve Long-Term Nutritional Management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Fermagate Hydrotalcite: A Technical Guide to Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fermagate is an investigational, non-calcium-containing phosphate binder with a hydrotalcite-like structure, composed of iron and magnesium. Developed for the treatment of hyperphosphatemia in patients with chronic kidney disease, its mechanism of action relies on the exchange of interlayer carbonate anions for dietary phosphate in the gastrointestinal tract, thereby reducing phosphate absorption. This technical guide provides a comprehensive overview of the available information on the structure, properties, and experimental evaluation of this compound and related iron-magnesium hydrotalcites. Due to the limited publicly available data on this compound, this guide also includes information on closely related compounds and general methodologies for the characterization of hydrotalcite-like materials.
Introduction
Hyperphosphatemia is a common and serious complication of chronic kidney disease (CKD), associated with increased cardiovascular morbidity and mortality.[1] Oral phosphate binders are a cornerstone of management, aimed at reducing the intestinal absorption of dietary phosphate.[1] this compound, an iron-magnesium hydroxycarbonate, was developed as a phosphate binder with a hydrotalcite structure.[2] This structure consists of positively charged brucite-like layers of mixed metal hydroxides, with charge-balancing anions and water molecules in the interlayer space.[3] In the case of this compound, the interlayer carbonate ions are exchanged for phosphate ions from ingested food.[2]
This guide summarizes the known structural and functional properties of this compound, provides detailed experimental protocols for the synthesis and characterization of similar materials, and presents available data in a structured format for easy reference.
Structure and Physicochemical Properties
This compound possesses a layered double hydroxide (LDH) structure, specifically a hydrotalcite-like structure.[2] The general formula for hydrotalcites is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) is a divalent cation (e.g., Mg²⁺), M(III) is a trivalent cation (e.g., Fe³⁺), and Aⁿ⁻ is an interlayer anion (e.g., CO₃²⁻).[4]
While specific quantitative data for this compound is scarce in the public domain, studies on analogous Mg-Fe hydrotalcites provide valuable insights into its expected properties. A study on Mg-Fe-Cl hydrotalcite-like nanoplatelets identified an optimal Mg²⁺:Fe³⁺ ratio of 2.8:1 for phosphate binding.[5]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Mg-Fe-Cl Hydrotalcite | Lanthanum Carbonate | Sevelamer Hydrochloride |
| Composition | Iron-Magnesium Hydroxycarbonate | Magnesium-Iron-Chloride Hydroxycarbonate | La₂(CO₃)₃ | Poly(allylamine-co-N,N'-diallyl-1,3-diamino-2-hydroxypropane) hydrochloride |
| Mg:Fe Ratio | Not specified | 2.8:1 (optimal) | N/A | N/A |
| Molecular Weight | Not specified | Not specified | 457.8 g/mol | Variable |
| Appearance | Not specified | Not specified | White powder | White to off-white powder |
| Solubility | Insoluble | Insoluble | Insoluble in water, soluble in dilute acids | Insoluble |
Mechanism of Action: Phosphate Binding
The primary therapeutic action of this compound is the binding of dietary phosphate in the gastrointestinal tract. This occurs through an ion-exchange mechanism where the carbonate anions present in the interlayer of the hydrotalcite structure are exchanged for phosphate ions.[2] In vitro studies have indicated that this compound has a high affinity for phosphate over a wide pH range.[2]
dot
In Vitro Phosphate Binding Capacity
Table 2: In Vitro Phosphate Binding Capacity of Various Phosphate Binders
| Phosphate Binder | Phosphate Binding Capacity (mmol/g) | pH | Reference |
| Lanthanum Carbonate | ~0.47 (mmol P/mmol Fe) | 2.5 - 8.5 | [6] |
| Sevelamer Carbonate | Varies with concentration and pH | 3.0 and 6.0 | [7] |
| Ferric Citrate | Varies with pH | 2-8 | [8] |
| Calcium Acetate | Varies with pH | 3.0 and 6.0 | [7] |
| Sucroferric Oxyhydroxide | Varies with pH | 3.0 and 6.0 | [7] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, based on the literature for similar Mg-Fe hydrotalcites, the following general methodologies can be applied.
Synthesis of Mg-Fe Hydrotalcite (Co-precipitation Method)
This protocol describes a common method for synthesizing layered double hydroxides.
dot
Materials:
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare Metal Salt Solution: Dissolve stoichiometric amounts of Mg(NO₃)₂·6H₂O and Fe(NO₃)₃·9H₂O in deionized water to achieve the desired Mg:Fe molar ratio (e.g., 3:1).[9]
-
Prepare Alkaline Solution: Dissolve Na₂CO₃ and NaOH in deionized water. The amount of carbonate should be in excess to ensure its intercalation.
-
Co-precipitation: Slowly add the metal salt solution to the alkaline solution under vigorous stirring. Maintain a constant pH (typically between 9 and 11) by the controlled addition of a NaOH solution.[10]
-
Aging: Age the resulting slurry at an elevated temperature (e.g., 60-80°C) for several hours to improve crystallinity.[9]
-
Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water to remove excess salts. Dry the product in an oven at a controlled temperature (e.g., 80-100°C).[9]
Characterization Techniques
Purpose: To confirm the hydrotalcite structure, determine the interlayer spacing, and assess crystallinity.
Sample Preparation: A small amount of the powdered sample is placed on a sample holder.
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.
Data Collection: The diffraction pattern is recorded over a 2θ range of 5-70°.
Analysis: The positions and intensities of the diffraction peaks are analyzed. The characteristic (003) and (006) reflections at low 2θ angles confirm the layered structure. The interlayer spacing (d-spacing) can be calculated from the position of the (003) peak using Bragg's Law.
Purpose: To identify the functional groups present in the material, such as hydroxyl groups, interlayer water, and carbonate anions.
Sample Preparation: The sample is typically mixed with KBr and pressed into a pellet.
Instrumentation: An FTIR spectrometer.
Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.
Analysis: The absorption bands are assigned to specific molecular vibrations. For hydrotalcites, characteristic bands include a broad absorption around 3400 cm⁻¹ (O-H stretching of hydroxyl groups and interlayer water), a band around 1630 cm⁻¹ (H-O-H bending of interlayer water), and a strong absorption around 1360 cm⁻¹ (asymmetric stretching of interlayer carbonate).[3]
Purpose: To determine the specific surface area, pore volume, and pore size distribution of the material.
Sample Preparation: The sample is degassed under vacuum at an elevated temperature to remove adsorbed moisture and other impurities.
Instrumentation: A surface area and porosimetry analyzer.
Analysis: The adsorption and desorption of an inert gas (typically nitrogen) at cryogenic temperature is measured at various partial pressures. The BET equation is used to calculate the specific surface area.
Purpose: To visualize the morphology of the hydrotalcite particles and to determine their elemental composition.
Sample Preparation: The powder is mounted on a sample stub and coated with a conductive material (e.g., gold or carbon).
Instrumentation: A scanning electron microscope equipped with an EDX detector.
Analysis: SEM provides high-resolution images of the particle shape and size. EDX analysis provides a qualitative and semi-quantitative determination of the elemental composition, which can be used to confirm the Mg:Fe ratio.[11][12]
In Vitro Phosphate Binding Assay
This protocol provides a general framework for assessing the phosphate binding capacity of a phosphate binder.
dot
References
- 1. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal decomposition and structural reconstruction effect on Mg-Fe-based hydrotalcite compounds [inis.iaea.org]
- 4. Synthesis of some Mg/Co-Al type nano hydrotalcites and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Mg-Fe-Cl hydrotalcite-like nanoplatelets as an oral phosphate binder: evaluations of phosphorus intercalation activity and cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The iron-based phosphate binder PA21 has potent phosphate binding capacity and minimal iron release across a physiological pH range in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 6-napse.com [6-napse.com]
- 12. researchgate.net [researchgate.net]
Fermagate: A Technical Deep Dive into a Novel Phosphate Binder
A Comprehensive Guide for Researchers and Drug Development Professionals on the Discovery and Development of Fermagate
Introduction: Hyperphosphatemia, a condition characterized by elevated serum phosphate levels, is a common and serious complication of chronic kidney disease (CKD), particularly in patients undergoing dialysis. It is a key driver of mineral and bone disorders and is strongly associated with increased cardiovascular morbidity and mortality. The primary treatment strategy for hyperphosphatemia involves the use of oral phosphate binders, which act within the gastrointestinal (GI) tract to reduce the absorption of dietary phosphate. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, a novel, non-calcium-containing, iron- and magnesium-based phosphate binder.
The Discovery and Rationale for this compound
The development of this compound was driven by the need for effective phosphate binders with improved side-effect profiles compared to existing therapies. At the time of its development, commonly used phosphate binders included calcium-based salts (calcium carbonate, calcium acetate), which can contribute to hypercalcemia and vascular calcification, and aluminum-based binders, which carry a risk of aluminum toxicity. Sevelamer hydrochloride, a non-calcium, non-aluminum polymer, was an alternative but often required a high pill burden.
This compound, with the chemical name iron-magnesium hydroxycarbonate, was designed to be a potent, non-calcium, non-aluminum phosphate binder.[1] Its structure is based on a hydrotalcite-like layered double hydroxide, which allows for the exchange of anions.[2]
Chemical Structure and Properties
This compound is an iron-magnesium hydroxycarbonate with the general formula [Mg₄Fe₂(OH)₁₂]·CO₃·4H₂O.[3] It possesses a rigid, crystalline-layered structure where brucite-like layers of magnesium and ferric hydroxides are positively charged due to the presence of trivalent iron.[1][2] These layers are separated by intercalated carbonate anions and water molecules, which balance the positive charge.[2]
The key to this compound's function lies in this layered structure. The carbonate ions residing between the layers are exchangeable for other anions, particularly phosphate, from the surrounding environment.[2]
Synthesis of this compound
While the precise, proprietary synthesis method for this compound is not publicly available, it is likely produced through a co-precipitation method, which is standard for synthesizing layered double hydroxides. A general procedure would involve:
Experimental Protocol: Likely Synthesis of this compound (General Method)
-
Preparation of Salt Solutions: Aqueous solutions of magnesium and iron salts (e.g., nitrates or chlorides) are prepared in a specific molar ratio.
-
Co-precipitation: The mixed metal salt solution is added to an alkaline solution (e.g., sodium hydroxide or sodium carbonate) under controlled pH and temperature. This causes the co-precipitation of the magnesium and iron hydroxides.
-
Aging: The resulting slurry is aged, often with heating, to promote crystal growth and the formation of the layered hydrotalcite structure.
-
Washing and Drying: The precipitate is then filtered, washed extensively with deionized water to remove impurities, and dried to obtain the final this compound powder.
Mechanism of Action
This compound's mechanism of action is a direct physicochemical process within the GI tract. It does not rely on absorption into the bloodstream or interaction with cellular signaling pathways.
Upon oral administration with meals, this compound encounters phosphate released from food during digestion. The carbonate ions within the interlayer space of the this compound structure are exchanged for phosphate ions.[2] This forms a stable, insoluble complex that is not absorbed and is subsequently excreted in the feces.[2] This process effectively reduces the amount of free phosphate available for absorption into the bloodstream.
Preclinical Development
In Vitro Phosphate Binding Studies
In vitro studies were crucial in establishing the phosphate-binding capacity of this compound. These studies demonstrated a high affinity for phosphate across a wide pH range, which is relevant to the varying pH environments of the GI tract.[2]
While specific quantitative data from the original studies are not fully public, reports indicate that this compound showed high efficacy when compared to other phosphate binders like sevelamer hydrochloride, aluminum hydroxide, lanthanum carbonate, and magnesium hydroxide.[2] These comparisons were performed using models that simulate the conditions of the stomach and upper GI tract, including an "artificial stomacher" and a simulated breakfast meal.[2]
Experimental Protocol: In Vitro Phosphate Binding Capacity Assay (General)
-
Preparation of Phosphate Solutions: Standard phosphate solutions of varying concentrations are prepared in buffers simulating gastric and intestinal pH (e.g., pH 3.0 and 6.0).
-
Incubation: A precise amount of the phosphate binder is added to the phosphate solutions. The mixtures are then incubated at 37°C with constant agitation for a defined period (e.g., 6 hours).
-
Sampling and Analysis: Aliquots are taken at various time points, centrifuged to remove the binder, and the supernatant is analyzed for the remaining phosphate concentration using a spectrophotometric assay (e.g., with ammonium molybdate).
-
Calculation: The amount of phosphate bound by the agent is calculated by subtracting the final phosphate concentration from the initial concentration.
Study in Healthy Volunteers
To assess the phosphate-binding efficacy in a physiological setting, a placebo-controlled study was conducted in healthy volunteers.
Study Design: A 7-day, placebo-controlled study.[2] Dosage: this compound at 1 g and 2 g, administered three times daily.[2] Primary Outcome: The study revealed significant phosphate binding, evidenced by a marked reduction in 24-hour urinary phosphate excretion and a corresponding increase in fecal phosphate content.[2]
Clinical Development
Phase II Clinical Trial (NCT00358722)
A key Phase II study evaluated the efficacy and safety of this compound in chronic hemodialysis patients with hyperphosphatemia.[2]
Experimental Protocol: Phase II Study
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted in five centers in the United Kingdom.[2]
-
Participants: 63 patients on stable hemodialysis (three times per week) for at least 3 months.[2]
-
Treatment Arms:
-
This compound 1 g, three times daily
-
This compound 2 g, three times daily
-
Placebo, three times daily[2]
-
-
Duration: 21 days of treatment.[2]
-
Primary Endpoint: Reduction in serum phosphate over the treatment period.[2]
-
Secondary Endpoint: Effect on cholesterol levels.[2]
Results:
The study demonstrated a dose-dependent efficacy of this compound in lowering serum phosphate levels.[2]
| Parameter | Placebo | This compound 1 g (3 g/day ) | This compound 2 g (6 g/day ) |
| Baseline Mean Serum Phosphate (mmol/L) | ~2.16 | ~2.16 | ~2.16 |
| End-of-Treatment Mean Serum Phosphate (mmol/L) | No significant change | 1.71 | 1.47 |
| Mean Reduction in Serum Phosphate (mmol/L) | No significant change | 0.46 | 0.70 |
Table 1: Efficacy of this compound in a Phase II Clinical Trial (Data from McIntyre et al., 2009)[2]
Safety and Tolerability:
-
The 1 g dose of this compound had an adverse event profile comparable to placebo.[2]
-
The 2 g dose was associated with a statistically higher incidence of adverse events, particularly gastrointestinal events, leading to a higher number of discontinuations.[2]
-
Both doses of this compound were associated with elevations in pre-dialysis serum magnesium levels.[2]
Phase III Clinical Trial (NCT00841126)
A Phase III study was designed to further evaluate the safety and efficacy of this compound.[4]
Experimental Protocol: Phase III Study
-
Study Design: A two-stage, open-label, randomized, controlled, parallel-group study.[4]
-
Stage 1: A non-inferiority comparison of this compound to lanthanum carbonate in lowering serum phosphate.[4]
-
Stage 2: A superiority comparison of this compound to placebo in patients who completed Stage 1.[4]
-
Participants: Hemodialysis patients with hyperphosphatemia.[4]
Summary and Future Directions
This compound demonstrated promising efficacy as a phosphate binder in clinical trials, effectively lowering serum phosphate levels in hemodialysis patients in a dose-dependent manner.[2] Its non-calcium-based nature is a significant advantage, potentially avoiding the risks associated with calcium-based binders.
However, the development of this compound appears to have been halted. The Phase II trial highlighted a dose-limiting gastrointestinal tolerability issue and elevations in serum magnesium.[2][5] These factors may have presented challenges in finding a therapeutic window that balanced high efficacy with an acceptable safety profile for long-term use in the CKD population.
Despite its development status, the story of this compound provides valuable insights for the development of future phosphate binders. The novel hydrotalcite-based structure represents a viable platform for anion exchange in the GI tract. Future research could focus on modifying this structure to improve tolerability while maintaining high phosphate-binding capacity.
Conclusion
This compound is a novel iron- and magnesium-based phosphate binder with a unique hydrotalcite structure that facilitates the exchange of carbonate for dietary phosphate in the gastrointestinal tract. Preclinical and Phase II clinical studies confirmed its potent phosphate-binding efficacy. However, dose-dependent gastrointestinal side effects and hypermagnesemia were identified as challenges. This technical guide has summarized the available public data on the discovery, mechanism, and clinical development of this compound, providing a comprehensive resource for researchers in the field of nephrology and drug development.
References
- 1. This compound | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
Physicochemical Properties of Fermagate for Oral Administration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fermagate is an orally administered, non-calcium, iron- and magnesium-based phosphate binder developed for the treatment of hyperphosphatemia, a common and serious condition in patients with end-stage renal disease undergoing dialysis.[1][2] As a member of the layered double hydroxide (LDH) class of materials, specifically a hydrotalcite-like compound, its mechanism of action is predicated on a straightforward ion exchange process within the gastrointestinal tract.[3][4] This guide provides a comprehensive overview of the physicochemical properties of this compound relevant to its formulation and function as an oral drug product.
Core Physicochemical Properties
This compound's chemical structure consists of positively charged brucite-like layers of magnesium and iron hydroxides.[5] Between these layers reside carbonate anions and water molecules, which are exchangeable.[3][4] This structural arrangement is key to its therapeutic effect.
Table 1: Core Physicochemical Data for this compound
| Property | Value/Description | Source(s) |
| IUPAC Name | tetramagnesium;bis(iron(3+));carbonate;dodecahydroxide;tetrahydrate | [4] |
| Synonyms | Alpharen, Iron-magnesium hydroxycarbonate | [4] |
| Molecular Formula | CH₂₀Fe₂Mg₄O₁₉ | [4] |
| Molecular Weight | 545.07 g/mol | [4] |
| Structure | Layered Double Hydroxide (Hydrotalcite-like) | [3][4] |
| Appearance | Assumed to be a powder, likely encapsulated for oral administration. The capsules used in clinical trials were dark red.[1] | - |
Mechanism of Action: Ion Exchange in the Gastrointestinal Tract
Upon oral administration, this compound enters the gastrointestinal tract where it encounters dietary phosphate. The carbonate ions located in the interlayer space of the LDH structure are exchanged for phosphate ions from the surrounding medium.[4] This process forms a stable, insoluble complex that is subsequently excreted in the feces, thereby reducing the systemic absorption of phosphate.[1][3]
Caption: this compound's ion exchange mechanism in the GI tract.
Physicochemical Properties Relevant to Oral Formulation
While specific quantitative data for this compound's formulation-relevant properties are not extensively available in the public domain, the following sections outline the key characteristics and the standard methodologies used for their evaluation in similar pharmaceutical compounds.
Solubility and Dissolution
This compound is described as insoluble.[3] For a drug like this compound, which acts locally in the GI tract and is not absorbed, traditional dissolution testing is still critical to ensure that the layered structure is accessible for ion exchange. The rate of phosphate binding will be influenced by the disintegration and deaggregation of the dosage form.
Table 2: Key Solubility and Dissolution Parameters for Oral Phosphate Binders
| Parameter | Description | Relevance to this compound |
| Aqueous Solubility | The extent to which the drug substance dissolves in water. | This compound is functionally insoluble, which is a requirement for its localized action in the GI tract. |
| pH-Dependent Solubility | Solubility profile across the physiological pH range of the GI tract (pH 1.2 to 6.8). | Although insoluble, the layered structure's integrity and ion exchange capacity across this pH range are critical. In vitro studies have shown this compound has a high affinity for phosphate over a wide pH range.[1][3] |
| Dissolution Rate | The speed at which the drug substance dissolves from the dosage form. | For this compound, this relates to the rate at which the active structure becomes available for phosphate binding. |
Particle Properties
The particle size and surface area of this compound are critical parameters that influence its phosphate-binding capacity and rate. Smaller particles generally offer a larger surface area, which can lead to more rapid ion exchange.
Table 3: Particle Properties and Their Significance
| Property | Description | Relevance to this compound |
| Particle Size Distribution | The range and proportion of different particle sizes in the drug substance powder. | A controlled particle size distribution is essential for consistent batch-to-batch performance and predictable phosphate binding kinetics. |
| Specific Surface Area | The total surface area of a powder per unit of mass. | A higher specific surface area can enhance the rate and extent of phosphate binding by increasing the number of accessible ion exchange sites. |
| Polymorphism | The ability of a solid material to exist in more than one crystalline form. | Different polymorphs can have different physicochemical properties. It is important to control the crystalline form of this compound to ensure consistent performance. |
Experimental Protocols
The following sections describe the methodologies that would be employed to characterize the physicochemical properties of this compound. These are based on standard pharmaceutical practices and literature on layered double hydroxides.
Synthesis of this compound (Co-Precipitation Method)
This compound, being a Mg-Fe LDH, is likely synthesized via a co-precipitation method. This involves the controlled precipitation of magnesium and iron salts from an aqueous solution.
Protocol:
-
Preparation of Salt Solution: A mixed aqueous solution of magnesium nitrate (Mg(NO₃)₂) and ferric nitrate (Fe(NO₃)₃) is prepared in a specific molar ratio.
-
Preparation of Alkaline Solution: An alkaline solution, typically containing sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃), is prepared.
-
Co-precipitation: The mixed metal salt solution is added dropwise to the alkaline solution under vigorous stirring at a constant pH and temperature. The pH is maintained by the controlled addition of NaOH.
-
Aging: The resulting slurry is aged at an elevated temperature for a defined period to allow for crystal growth and improved crystallinity.
-
Washing and Drying: The precipitate is then filtered, washed extensively with deionized water to remove excess salts, and dried to obtain the final this compound powder.
Caption: General workflow for the synthesis of this compound.
Characterization Techniques
Table 4: Analytical Methods for Physicochemical Characterization
| Technique | Parameter Measured | Typical Protocol Summary |
| X-Ray Powder Diffraction (XRPD) | Crystalline structure, polymorphism, phase purity | The sample is irradiated with a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is characteristic of the crystalline structure. |
| Scanning Electron Microscopy (SEM) | Particle morphology, size, and surface texture | An electron beam is scanned over the sample surface, and the emitted secondary electrons are detected to form an image of the surface topography. |
| Laser Diffraction | Particle size distribution | A laser beam is passed through a dispersion of the powder, and the angular distribution of the scattered light is measured. This is then used to calculate the particle size distribution. |
| Gas Adsorption (BET Method) | Specific surface area | The amount of an inert gas (e.g., nitrogen) adsorbed onto the surface of the powder at cryogenic temperatures is measured at various pressures. The Brunauer-Emmett-Teller (BET) theory is then applied to calculate the specific surface area. |
| In Vitro Phosphate Binding Capacity | Efficacy of phosphate removal | A known amount of this compound is incubated in a solution of known phosphate concentration at 37°C under controlled pH conditions (e.g., simulating gastric and intestinal fluid). The decrease in phosphate concentration in the solution over time is measured to determine the binding capacity. |
| USP Dissolution Apparatus 2 (Paddle) | Disintegration and deaggregation characteristics | The dosage form is placed in a vessel containing a specified dissolution medium at 37°C. A paddle rotates at a set speed, and samples of the medium are withdrawn at various time points to assess the release characteristics. |
Clinical Efficacy and Formulation
Clinical trials have demonstrated the efficacy of this compound in lowering serum phosphate levels in hemodialysis patients.[1][2]
Table 5: Summary of Phase II Clinical Trial Efficacy Data [1]
| Treatment Arm | Mean Baseline Serum Phosphate (mmol/L) | Mean End-of-Treatment Serum Phosphate (mmol/L) | Mean Reduction from Baseline (mmol/L) |
| Placebo | 2.16 | - | - |
| This compound 1g (three times daily) | 2.16 | 1.71 | 0.46 |
| This compound 2g (three times daily) | 2.16 | 1.47 | 0.70 |
The formulation used in these trials consisted of 250 mg of this compound in hard gelatin capsules.[1] The high pill burden associated with the 2g dose was noted as a potential issue, suggesting that future formulations may aim for higher unit doses.[1]
Caption: A typical clinical trial workflow for this compound.
Conclusion
This compound is a promising, non-calcium-based phosphate binder with a well-understood mechanism of action based on its layered double hydroxide structure. Its physicochemical properties, particularly its insolubility, high affinity for phosphate over a range of pH values, and particle characteristics, are central to its therapeutic function. While detailed proprietary data on its formulation are not publicly available, this guide provides a comprehensive overview based on the available scientific literature and established principles of pharmaceutical science. Further development of this compound formulations will likely focus on optimizing the dosage form to improve patient compliance while maintaining efficacy.
References
- 1. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Layered Double Hydroxides as Materials for Electrocatalytic Applications | MDPI [mdpi.com]
The Core Structure of Fermagate: An In-depth Technical Guide to its Layered Double Hydroxide Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fermagate is a non-calcium, iron- and magnesium-based phosphate binder with a layered double hydroxide (LDH) structure.[1][2] Its core structure is analogous to the naturally occurring mineral hydrotalcite.[1] This technical guide delves into the fundamental structure of this compound, presenting key physicochemical data, detailed experimental protocols for the synthesis and characterization of its structural analogue, and visualizations to elucidate its architecture and mechanism of action. The information herein is crucial for researchers and professionals involved in the development of novel drug delivery systems and phosphate binders.
This compound's therapeutic action relies on the exchange of carbonate anions located in its interlayer region for phosphate ions in the gastrointestinal tract.[1][3] This ion exchange is facilitated by the unique layered structure, which consists of positively charged brucite-like layers of magnesium and iron hydroxides, separated by an interlayer containing charge-compensating anions and water molecules.
The Layered Double Hydroxide Structure of this compound
The chemical formula for this compound is [Mg₄Fe₂(OH)₁₂]CO₃·4H₂O.[2] This formula reveals a Magnesium to Iron molar ratio of 2:1 within the hydroxide layers. The structure is comprised of the following key features:
-
Brucite-like Layers: The primary structure consists of positively charged layers isomorphous with brucite (Mg(OH)₂). In these layers, some of the divalent magnesium ions (Mg²⁺) are substituted by trivalent iron ions (Fe³⁺). This substitution creates a net positive charge on the layers.
-
Interlayer Region: To maintain charge neutrality, the interlayer region contains carbonate anions (CO₃²⁻) and water molecules. These interlayer anions are not covalently bonded to the hydroxide layers and are relatively mobile, allowing for anion exchange.
-
Mechanism of Action: When this compound is administered orally, the carbonate ions in the interlayer are exchanged for phosphate ions present in the gastrointestinal tract, forming a stable, insoluble complex that is then excreted. This process effectively reduces the absorption of dietary phosphate.[1]
Below is a diagram illustrating the layered double hydroxide structure of a this compound analogue.
References
- 1. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Fermagate: A Non-Calcium Phosphate Binder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperphosphatemia, a condition characterized by elevated serum phosphate levels, is a common and serious complication of chronic kidney disease (CKD). It is a key contributor to the development of CKD-mineral and bone disorder (CKD-MBD), which is associated with increased cardiovascular morbidity and mortality. The primary treatment for hyperphosphatemia involves the use of phosphate binders to limit the gastrointestinal absorption of dietary phosphate. Growing concerns about the potential for calcium-based binders to contribute to vascular calcification have spurred the development of non-calcium alternatives. This technical guide provides a comprehensive overview of Fermagate, a non-calcium, iron- and magnesium-based phosphate binder. We will delve into its core mechanism of action, present available quantitative data from clinical and in-vitro studies in clearly structured tables, and provide detailed experimental methodologies where available. Furthermore, this guide will feature visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound.
Introduction to Non-Calcium Phosphate Binders
Phosphate-binder therapy is a cornerstone in the management of hyperphosphatemia in patients with CKD.[1] While calcium-based binders are effective, they can lead to a positive calcium balance and may exacerbate vascular calcification.[1][2] This has led to the increased use of non-calcium-containing phosphate binders.[1][2] These agents, which include synthetic polymers like sevelamer and metal-based binders such as lanthanum carbonate and iron-based compounds, offer effective phosphate control without contributing to calcium load.[1] Meta-analyses have suggested that non-calcium-based phosphate binders may be associated with a reduction in all-cause mortality compared to their calcium-based counterparts.[2]
This compound: A Novel Iron-Magnesium Hydroxycarbonate
This compound is a non-calcium phosphate binder composed of iron and magnesium in a hydroxycarbonate matrix.[3] Its chemical name is iron-magnesium hydroxycarbonate, and it has the molecular formula CH20Fe2Mg4O19.[4]
Mechanism of Action
This compound possesses a rigid, crystalline-layered structure, a characteristic of hydrotalcites.[3] Within this structure, magnesium and ferric iron atoms are held in insoluble layers, with carbonate ions situated in the interlayer spaces.[3] Upon oral administration, this compound enters the gastrointestinal tract where the carbonate ions are exchanged for dietary phosphate ions.[3] This ion exchange process results in the formation of an insoluble complex that is not absorbed and is subsequently excreted in the feces, thereby reducing the overall phosphate load.[3] In vitro studies have indicated that this compound has a high affinity for phosphate across a broad pH range.[3]
Synthesis and Formulation
While the precise, proprietary synthesis method for this compound is not publicly available, it is a type of layered double hydroxide (LDH). The synthesis of magnesium-iron LDHs generally involves the co-precipitation of soluble magnesium and iron salts in an alkaline solution.
A representative, non-proprietary protocol for the synthesis of a magnesium-iron layered double hydroxide is as follows:
Representative Experimental Protocol: Synthesis of Mg-Fe Layered Double Hydroxide
-
Preparation of Salt Solution: A mixed aqueous solution of magnesium nitrate (Mg(NO₃)₂) and ferric nitrate (Fe(NO₃)₃) is prepared with a specific Mg²⁺:Fe³⁺ molar ratio.
-
Preparation of Alkaline Solution: An aqueous solution of sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) is prepared.
-
Co-precipitation: The mixed metal salt solution is added dropwise to the alkaline solution under vigorous stirring at a constant pH and temperature. This leads to the simultaneous precipitation of the magnesium and iron hydroxides, with carbonate ions intercalated into the interlayer spaces.
-
Aging: The resulting slurry is aged at an elevated temperature for several hours to improve crystallinity.
-
Washing and Drying: The precipitate is then filtered, washed extensively with deionized water to remove excess salts, and dried in an oven at a controlled temperature.
-
Characterization: The final product is typically characterized using techniques such as X-ray diffraction (XRD) to confirm the layered structure, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and elemental analysis to determine the precise composition.[2][5][6]
This compound for clinical trials was formulated into capsules.[3]
Quantitative Data
In Vitro Phosphate Binding Capacity
While specific quantitative data for this compound's in vitro phosphate binding capacity is not detailed in the available literature, studies have demonstrated its high efficacy in simulated gastrointestinal models compared to other phosphate binders like sevelamer hydrochloride, aluminum hydroxide, lanthanum carbonate, and magnesium hydroxide.[3] The binding is reported to be effective over a wide pH range.[3]
Clinical Efficacy and Safety Data
A Phase II, randomized, double-blind, placebo-controlled study (NCT00329150) evaluated the efficacy and safety of two fixed doses of this compound (1 g and 2 g, three times daily) for 21 days in hemodialysis patients with hyperphosphatemia.[3][7]
Table 1: Efficacy of this compound in Reducing Serum Phosphate (Phase II Clinical Trial) [3][7]
| Treatment Group | Mean Baseline Serum Phosphate (mmol/L) | Mean End-of-Treatment Serum Phosphate (mmol/L) | Mean Reduction from Baseline (mmol/L) |
| Placebo | 2.16 | ~2.16 | ~0 |
| This compound 1 g TID | 2.16 | 1.71 | 0.45 |
| This compound 2 g TID | 2.16 | 1.47 | 0.69 |
Table 2: Key Safety Findings from the Phase II Clinical Trial of this compound [3][7]
| Adverse Event | Placebo (n=21) | This compound 1 g TID (n=21) | This compound 2 g TID (n=21) |
| Any Adverse Event | 16 (76%) | 13 (62%) | 20 (95%) |
| Gastrointestinal Disorders | 8 (38%) | 7 (33%) | 17 (81%) |
| - Diarrhea | 2 (10%) | 3 (14%) | 11 (52%) |
| - Discolored Feces | 0 (0%) | 2 (10%) | 8 (38%) |
| - Dyspepsia | 1 (5%) | 1 (5%) | 4 (19%) |
| Effect on Serum Magnesium | No significant change | Dose-dependent increase | Dose-dependent increase |
| Effect on Iron Status | No significant changes | No significant changes | No significant changes |
Phase III clinical trials were planned to further evaluate the safety and efficacy of this compound, including a comparison with lanthanum carbonate (NCT00841126) and sevelamer hydrochloride.[8] However, the results of these trials have not been published in the peer-reviewed literature.
Experimental Protocols
In Vitro Phosphate Binding Assay (Representative Protocol)
While the specific protocol used for this compound is not available, a general method for assessing the in vitro phosphate binding capacity of phosphate binders is as follows:
-
Preparation of Phosphate Solutions: A series of phosphate solutions with varying concentrations (e.g., 10, 20, 40, 60, 80, 100 mg/dL) are prepared using potassium dihydrogen phosphate (KH₂PO₄) and adjusted to different physiologically relevant pH values (e.g., pH 3, 5, and 7) using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Incubation: A fixed amount of the phosphate binder (e.g., 200 mg) is added to a specific volume (e.g., 50 mL) of each phosphate solution.
-
Equilibration: The mixtures are incubated at 37°C in a shaking water bath for a defined period (e.g., 2 hours) to allow for equilibrium to be reached.
-
Separation: The suspension is then centrifuged or filtered to separate the binder from the solution.
-
Phosphate Measurement: The concentration of unbound phosphate remaining in the supernatant or filtrate is measured using a colorimetric assay, such as the molybdate blue method.
-
Calculation of Binding Capacity: The amount of phosphate bound by the binder is calculated by subtracting the final phosphate concentration from the initial concentration. The binding capacity is typically expressed as mg of phosphate bound per gram of binder.[9][10]
Clinical Trial Methodology (Phase II, NCT00329150)
The Phase II study of this compound was a randomized, double-blind, three-arm, parallel-group study.[3][7]
-
Participants: 63 hemodialysis patients with hyperphosphatemia.
-
Washout Period: Patients discontinued their existing phosphate binders.
-
Randomization: Patients were randomized to receive either placebo, this compound 1 g three times daily, or this compound 2 g three times daily.
-
Treatment Duration: 21 days.
-
Primary Endpoint: Reduction in serum phosphate from baseline.
-
Secondary Endpoints: Safety and tolerability, effects on serum calcium, magnesium, and iron parameters.
-
Sample Analysis: Blood samples were collected at baseline and at specified intervals during the treatment period. Serum phosphate, calcium, magnesium, and markers of iron status (e.g., ferritin, transferrin saturation) were analyzed using standard laboratory techniques.
Visualizations
Signaling Pathways in Hyperphosphatemia
Hyperphosphatemia disrupts mineral metabolism through its effects on several key signaling pathways, primarily involving parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23).
Caption: Signaling pathways affected by hyperphosphatemia.
This compound's Mechanism of Action Workflow
The following diagram illustrates the workflow of this compound's phosphate-binding action in the gastrointestinal tract.
Caption: this compound's phosphate binding workflow.
Phase II Clinical Trial Workflow
This diagram outlines the logical flow of the Phase II clinical trial for this compound.
Caption: Phase II clinical trial workflow for this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of MgFe Layered Double Hydroxide from Iron-Containing Acidic Residual Solution and Its Adsorption Performance [mdpi.com]
- 3. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Fermagate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fermagate, an iron-magnesium hydroxycarbonate compound, is a non-calcium-based phosphate binder developed for the management of hyperphosphatemia, a common and serious complication in patients with chronic kidney disease (CKD), particularly those undergoing hemodialysis.[1][2] Elevated serum phosphate levels are associated with increased cardiovascular morbidity and mortality in this patient population. This compound acts by binding to dietary phosphate in the gastrointestinal tract, thereby reducing its absorption into the bloodstream.[1]
These application notes provide a summary of the available in vivo dosage and efficacy data for this compound, primarily derived from clinical studies in human subjects. While preclinical animal studies have been referenced in the literature, specific protocols and detailed results from these studies are not extensively available in the public domain.[3] Therefore, the following sections focus on the established clinical dosage regimens and provide detailed protocols based on human clinical trials, which can serve as a valuable resource for researchers designing future clinical investigations. A section with general considerations for potential preclinical studies is also included to guide researchers in this area.
Mechanism of Action
This compound is a layered double hydroxide containing iron and magnesium. In the acidic environment of the stomach and the more neutral pH of the intestine, the carbonate ions between the layers of the crystal structure are exchanged for phosphate ions from ingested food. This results in the formation of insoluble iron and magnesium phosphate complexes that are subsequently excreted in the feces, leading to a reduction in the overall phosphate load.
Caption: Mechanism of action of this compound in the gastrointestinal tract.
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative data from a phase II, randomized, double-blind, placebo-controlled clinical trial investigating the efficacy and safety of this compound in hemodialysis patients with hyperphosphatemia.[1][2][4]
Table 1: Study Design and Dosage Regimens
| Parameter | Placebo Group | This compound 1 g Group | This compound 2 g Group |
| Number of Patients | Randomized | Randomized | Randomized |
| Dosage | Matched-appearance placebo | 1 g (4 x 250 mg capsules) | 2 g (8 x 250 mg capsules) |
| Frequency | Three times daily | Three times daily | Three times daily |
| Administration | Orally, just before meals | Orally, just before meals | Orally, just before meals |
| Treatment Duration | 21 days | 21 days | 21 days |
Table 2: Efficacy of this compound on Serum Phosphate Levels (mmol/L)
| Parameter | Placebo Group | This compound 1 g Group | This compound 2 g Group |
| Baseline Serum Phosphate (Mean) | 2.16 | 2.16 | 2.16 |
| End of Treatment Serum Phosphate (Mean) | 2.11 | 1.71 | 1.47 |
| Change from Baseline (Mean) | -0.05 | -0.45 | -0.69 |
Table 3: Key Safety and Tolerability Findings
| Parameter | Placebo Group | This compound 1 g Group | This compound 2 g Group |
| Patients Reporting Adverse Events (%) | 81.0 | 78.3 | 95.7 |
| Most Common Adverse Events | Gastrointestinal disorders | Gastrointestinal disorders | Gastrointestinal disorders |
| Discontinuations due to Adverse Events | 6 | 1 | 13 |
| Effect on Serum Magnesium | No significant change | Elevation | Elevation |
Experimental Protocols
The following protocols are based on the methodology of the phase II clinical trial of this compound.[1][2]
Protocol 1: Evaluation of the Efficacy and Safety of this compound in Hemodialysis Patients with Hyperphosphatemia
1. Study Objective:
-
To determine the efficacy of two different doses of this compound (1 g and 2 g, three times daily) compared to placebo in reducing serum phosphate levels in patients with end-stage renal disease on hemodialysis.
-
To assess the safety and tolerability of this compound in this patient population.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group study.
-
Three treatment arms: Placebo, this compound 1 g, and this compound 2 g.
3. Participant Population:
-
Adults (≥ 18 years) with a diagnosis of end-stage renal disease who have been on a stable hemodialysis regimen (e.g., three times per week) for at least three months.
-
Participants should have a serum phosphate level of ≥ 1.78 mmol/L after a washout period from any previous phosphate binders.
4. Study Procedures:
a. Washout Period:
- Discontinue all existing phosphate binder therapy.
- Monitor serum phosphate levels until they reach the inclusion criterion (≥ 1.78 mmol/L).
b. Randomization and Treatment:
- Randomly assign eligible participants in a 1:1:1 ratio to one of the three treatment arms.
- Administer the assigned treatment (placebo, 1 g this compound, or 2 g this compound) three times daily, just before meals, for 21 consecutive days.
- This compound is supplied in 250 mg capsules.
c. Clinical and Laboratory Assessments:
- Collect blood samples for serum phosphate measurement at baseline (end of washout) and at regular intervals during the 21-day treatment period (e.g., weekly).
- Monitor serum calcium, magnesium, and other relevant biochemical parameters.
- Record all adverse events at each study visit.
5. Endpoints:
-
Primary Efficacy Endpoint: Change in serum phosphate from baseline to the end of the 21-day treatment period.
-
Safety Endpoints: Incidence and severity of adverse events, changes in serum magnesium and calcium levels.
Caption: Experimental workflow for a clinical trial of this compound.
Considerations for Preclinical In Vivo Studies
As detailed preclinical data for this compound is not widely available, researchers planning to conduct such studies may consider the following general guidelines, based on studies of other phosphate binders.
1. Animal Models:
-
Rat Model of Chronic Kidney Disease: A commonly used model is the 5/6 nephrectomy model in rats. This model mimics the progressive nature of CKD and the development of hyperphosphatemia.
-
Diet-Induced Hyperphosphatemia Model: Healthy animals can be fed a high-phosphate diet to induce hyperphosphatemia. This model is useful for initial screening of phosphate binding efficacy.
2. Dosage and Administration:
-
Dose Range Finding Studies: It is crucial to perform dose-range finding studies to determine the optimal dose that demonstrates efficacy without significant toxicity.
-
Administration: this compound should be mixed with the animal's food or administered via oral gavage to coincide with feeding, mimicking the clinical administration with meals.
3. Efficacy Parameters:
-
Serum and Urine Phosphate: Measure serum phosphate levels and 24-hour urinary phosphate excretion to determine the effect on phosphate balance.
-
Fecal Phosphate: Analysis of fecal phosphate content can directly demonstrate the phosphate binding capacity in the gastrointestinal tract.
4. Safety and Toxicology Parameters:
-
Serum Chemistry: Monitor serum levels of magnesium, calcium, and iron to assess for potential systemic absorption and electrolyte imbalances.
-
Histopathology: Conduct histopathological examination of the gastrointestinal tract and other relevant organs to identify any potential toxicity.
-
General Health Monitoring: Observe animals for any changes in body weight, food consumption, and overall clinical signs.
By providing the detailed clinical data and protocols alongside these considerations for preclinical research, this document aims to be a comprehensive resource for the scientific community engaged in the study of this compound and the broader field of phosphate binder development.
References
- 1. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for Quantification of Small Molecule Drugs in Biological Samples
An initial search for "Fermagate" did not yield any results for a known pharmaceutical compound or analyte. To provide accurate and relevant analytical methods, please verify the spelling of the compound.
Assuming the query may have intended to refer to a more common analyte or if "this compound" is a novel or internal compound name, the following provides a generalized framework and example protocols for the quantification of a small molecule drug in biological samples. These can be adapted once the correct analyte is identified.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of drug concentrations in biological matrices such as plasma, serum, urine, and tissue homogenates is a critical aspect of preclinical and clinical drug development. It provides essential data for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. This document outlines a general methodology for developing and validating an LC-MS/MS method for the quantification of a small molecule drug in a biological matrix.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting a wide range of drugs from biological matrices.
Objective: To remove proteins that can interfere with the analysis and damage the analytical column.
Materials:
-
Biological sample (e.g., human plasma)
-
Internal Standard (IS) spiking solution
-
Precipitating agent (e.g., Acetonitrile with 0.1% formic acid)
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g)
-
96-well collection plates or microcentrifuge tubes
Procedure:
-
Aliquot 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard (IS) working solution. The IS should be a stable, isotopically labeled version of the analyte or a structurally similar analog.
-
Vortex for 10 seconds to mix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Workflow for Sample Preparation
LC-MS/MS Analysis
Objective: To chromatographically separate the analyte from other matrix components and quantify it using mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Example Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Example Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: These must be optimized for the specific analyte and internal standard. For example:
-
Analyte: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
Logical Flow of LC-MS/MS Analysis
Data Presentation: Bioanalytical Method Validation Parameters
The following table summarizes the typical parameters that must be evaluated during the validation of a bioanalytical method according to regulatory guidelines (e.g., FDA, EMA). The example data is hypothetical.
| Parameter | Acceptance Criteria | Example Result |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy ±20%; Precision ≤20% | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy ±15%; Precision ≤15% | 1000 ng/mL |
| Intra-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | -5.2% to 8.5% |
| Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | -7.8% to 10.1% |
| Intra-day Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) | ≤ 9.8% |
| Inter-day Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) | ≤ 11.5% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | 8.2% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Change within ±15% of baseline | Passed (e.g., <10% change) |
Application Notes and Protocols for Testing Fermagate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fermagate is a non-calcium, iron and magnesium-based phosphate binder designed for the management of hyperphosphatemia, a common and serious complication of chronic kidney disease (CKD).[1][2] Its mechanism of action involves the exchange of carbonate ions for dietary phosphate within the gastrointestinal tract, leading to the formation of insoluble phosphate compounds that are subsequently excreted in the feces, thereby reducing the intestinal absorption of phosphate.[1][2] Preclinical evaluation in relevant animal models is a critical step in further characterizing the efficacy and safety profile of this compound.
These application notes provide a comprehensive framework for the experimental design of studies aimed at assessing the efficacy of this compound in animal models of CKD-induced hyperphosphatemia. The protocols outlined below are based on established methodologies for testing phosphate binders and can be adapted to specific research questions.
Key Signaling Pathway in Hyperphosphatemia
Hyperphosphatemia is intricately linked to the endocrine axis involving Fibroblast Growth Factor-23 (FGF-23), Klotho, and parathyroid hormone (PTH). In CKD, reduced phosphate excretion leads to a rise in serum phosphate. This stimulates osteocytes to produce FGF-23, which in turn acts on the kidneys to increase phosphate excretion and decrease the production of active vitamin D (1,25-dihydroxyvitamin D). However, as CKD progresses, the kidneys become resistant to FGF-23, leading to a vicious cycle of persistently high FGF-23 and phosphate levels, contributing to secondary hyperparathyroidism and cardiovascular complications.[3][4][5]
Experimental Design and Protocols
A robust preclinical study to evaluate this compound's efficacy should include a well-established animal model of CKD-induced hyperphosphatemia, appropriate control groups, and a comprehensive set of endpoints to assess both efficacy and potential side effects.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
References
- 1. This compound | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renoprotective effects of sucroferric oxyhydroxide in a rat model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renoprotective effects of sucroferric oxyhydroxide in a rat model of chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies of VS‐505: a non‐absorbable highly effective phosphate binder - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Phosphate Binders: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the in vitro assessment of phosphate binder efficiency. The following sections offer a comprehensive overview of common methodologies, data presentation guidelines, and visual representations of experimental workflows to facilitate standardized and reproducible evaluations.
Introduction
Hyperphosphatemia, an excess of phosphate in the blood, is a common and serious complication of chronic kidney disease (CKD). Phosphate binders are a cornerstone of management, functioning within the gastrointestinal tract to sequester dietary phosphate and prevent its absorption. The in vitro evaluation of these binders is a critical step in the development of new and improved therapies, allowing for the characterization and comparison of their binding capacities under simulated physiological conditions.
This guide outlines established in vitro protocols, including equilibrium and kinetic binding studies, to determine the efficacy of various phosphate binders.
Data Presentation: Comparative Phosphate Binding Capacities
The efficiency of a phosphate binder is influenced by factors such as pH and the ambient phosphate concentration, reflecting the changing environment of the gastrointestinal tract. The following tables summarize quantitative data from in vitro studies, offering a comparative look at the binding affinities and capacities of several common phosphate binders.
Table 1: Langmuir Equilibrium Binding Affinity (K₁) of Lanthanum Carbonate vs. Sevelamer Hydrochloride
| Compound | pH | K₁ (mM⁻¹) |
| Lanthanum Carbonate | 3 - 7 | 6.1 ± 1.0 |
| Sevelamer Hydrochloride | 3 | 0.025 ± 0.002 |
| Sevelamer Hydrochloride | 5 - 7 | 1.5 ± 0.8 |
K₁ represents the binding affinity. A higher K₁ value indicates a stronger binding affinity.
Table 2: In Vitro Phosphate Binding Capacity of Various Binders
| Phosphate Binder | pH | Initial Phosphate Concentration (mM) | Phosphate Bound (mg/g of binder) |
| Calcium Acetate | 6.0 | Not Specified | 372.8 |
| Calcium Carbonate | 6.0 | Not Specified | 463.2 |
| Sevelamer Carbonate | 3.0 | 10 | > Sucroferric oxyhydroxide |
| Sevelamer Carbonate | 6.0 | 10 | < Calcium acetate/magnesium carbonate |
| Lanthanum Carbonate | 3.0 | 10 | Significantly higher than at pH 6.0 |
| Sucroferric Oxyhydroxide | 3.0 | 10 | > Sevelamer Carbonate |
Experimental Protocols
Accurate and reproducible in vitro assessment of phosphate binder efficiency relies on standardized experimental protocols. The following sections detail the preparation of simulated gastrointestinal fluids and the methodologies for equilibrium and kinetic phosphate binding studies.
Preparation of Simulated Gastric and Intestinal Fluids
The composition of simulated fluids is designed to mimic the physiological conditions of the stomach and small intestine.
3.1.1. Simulated Gastric Fluid (SGF, pH ~1.2)
-
Materials:
-
Sodium Chloride (NaCl)
-
Pepsin
-
Hydrochloric Acid (HCl)
-
Purified Water
-
-
Protocol:
3.1.2. Simulated Intestinal Fluid (SIF, pH ~6.8)
-
Materials:
-
Monobasic Potassium Phosphate (KH₂PO₄)
-
Sodium Hydroxide (NaOH)
-
Pancreatin
-
Purified Water
-
-
Protocol:
Equilibrium Phosphate Binding Study
This study determines the maximum phosphate binding capacity of a binder at various phosphate concentrations.
-
Protocol:
-
Prepare a series of phosphate solutions with at least eight different concentrations.
-
For each concentration, incubate a known amount of the phosphate binder with the phosphate solution in a vessel maintained at 37°C.
-
Allow the mixture to equilibrate for a predetermined duration (e.g., 2 hours) with continuous agitation.[2]
-
After incubation, separate the binder-phosphate complex from the solution by filtration or centrifugation.
-
Measure the concentration of unbound (free) phosphate in the supernatant/filtrate using a validated analytical method (e.g., ion chromatography, UV-Vis spectrophotometry).[3][4][5]
-
Calculate the amount of bound phosphate by subtracting the unbound phosphate from the initial phosphate concentration.
-
The binding data can be analyzed using models such as the Langmuir isotherm to determine the maximum binding capacity (Bmax) and the binding affinity constant (K₁).
-
Kinetic Phosphate Binding Study
This study assesses the rate at which a phosphate binder sequesters phosphate.
-
Protocol:
-
Prepare phosphate solutions at low and high concentrations.
-
Incubate a known amount of the phosphate binder with each phosphate solution in a vessel maintained at 37°C with continuous agitation.
-
Collect samples at multiple time points (e.g., 0.5, 1, 2, 3, and 4 hours).[2]
-
At each time point, separate the binder-phosphate complex and measure the concentration of unbound phosphate in the supernatant/filtrate.
-
Plot the amount of bound phosphate against time to determine the rate of binding.
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this document.
Conclusion
The in vitro assessment of phosphate binder efficiency is a fundamental component of research and development in the management of hyperphosphatemia. The standardized protocols and data presentation formats outlined in these application notes are intended to promote consistency and comparability across studies, ultimately aiding in the identification and development of more effective phosphate-binding agents.
References
Application Notes and Protocols: Clinical Trial Methodology for Fermagate in Hemodialysis Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fermagate (iron-magnesium hydroxycarbonate) is a non-calcium-containing phosphate binder developed for the treatment of hyperphosphatemia in patients with end-stage renal disease undergoing hemodialysis.[1][2][[“]] Hyperphosphatemia is a common and serious condition in this patient population, associated with increased cardiovascular morbidity and mortality.[1][4] this compound was designed to bind dietary phosphate in the gastrointestinal tract, thereby reducing its absorption into the bloodstream.[5] Clinical trials were conducted to evaluate the efficacy and safety of this compound in lowering serum phosphate levels. This document provides a detailed overview of the methodologies employed in these clinical trials. It should be noted that the development of this compound was discontinued for commercial reasons.[6]
Mechanism of Action
This compound is a hydrotalcite-like molecule with a layered crystalline structure. The carbonate anions located between the layers of iron and magnesium hydroxide are exchanged for phosphate ions from ingested food within the gastrointestinal tract.[5][7] This forms an insoluble complex that is then excreted, preventing the absorption of dietary phosphate.
Clinical Trial Designs
This compound has been evaluated in both Phase II and Phase III clinical trials. The general design of these studies was randomized, controlled, and often double-blinded or open-label depending on the phase and comparator.[1][2][8]
Phase II Study Design
A representative Phase II study was a randomized, double-blind, placebo-controlled, parallel-group trial conducted in the United Kingdom.[1][9]
-
Objective: To assess the efficacy and safety of multiple oral doses of this compound compared to placebo in hemodialysis patients with hyperphosphatemia.[1][8]
-
Patient Population: Adult patients (≥18 years) on a stable thrice-weekly hemodialysis regimen for at least 3 months.[1][9]
-
Intervention: Patients were randomized to one of three arms:
-
Primary Endpoint: The primary efficacy endpoint was the reduction in serum phosphate levels from baseline to the end of the treatment period.[1][9]
Phase III Study Designs
Phase III studies were designed to confirm the efficacy and safety of this compound against active comparators.
-
This compound vs. Sevelamer Hydrochloride: An open-label, randomized, controlled, parallel-group study was designed to compare the safety and efficacy of this compound to sevelamer hydrochloride.
-
Randomization: 2:1 ratio (this compound:Sevelamer).
-
Objective: To establish the non-inferiority of this compound to sevelamer hydrochloride in lowering serum phosphate.[10]
-
-
This compound vs. Lanthanum Carbonate and Placebo: A two-stage, re-randomization study was designed.[8][9]
-
Stage 1 (Open-label): Randomized comparison of this compound versus lanthanum carbonate to demonstrate non-inferiority.[8][9]
-
Stage 2 (Double-blind): Patients on this compound from Stage 1 were re-randomized to either continue this compound or switch to placebo to demonstrate the superiority of this compound.[8][9]
-
Experimental Protocols
Patient Selection (Inclusion/Exclusion Criteria)
Inclusion Criteria:
-
On a stable hemodialysis regimen (at least 3 times per week) for a minimum of 12 weeks prior to screening.[1][10]
-
For subjects on phosphate binders at screening, a stable dose for at least one month prior was required.[8]
Exclusion Criteria:
-
History of hemochromatosis.[1]
-
Serum ferritin concentration ≥1000 ng/mL.[1]
-
Clinically significant gastrointestinal motility disorder, dysphagia, or swallowing disorder.[1]
-
Current hemoglobin level <10 g/dL.[1]
-
Female patients of childbearing potential not using effective contraception.[1]
Washout Period
Prior to randomization, patients underwent a washout period where all existing phosphate binders were discontinued. This period typically lasted for 2 to 4 weeks to allow serum phosphate levels to rise to a predefined threshold (e.g., ≥1.94 mmol/L).[10]
Dosing and Administration
This compound and placebo were administered orally in capsules, typically three times a day just before meals.[1][9] To maintain blinding in placebo-controlled trials, the number of capsules was kept consistent across all treatment arms.[1] For example, if the 2g dose required 8 capsules, the 1g group would receive 4 active and 4 placebo capsules, and the placebo group would receive 8 placebo capsules.[1]
Sample Collection and Analysis
Blood samples were collected at regular intervals throughout the study, including during the screening, washout, treatment, and follow-up periods.[1] Samples were typically drawn pre-dialysis.[1]
-
Efficacy Parameters: Serum phosphate, calcium, magnesium, and parathyroid hormone (PTH) levels were measured.[8]
-
Safety Parameters: Hematology, coagulation, and biochemistry panels were assessed. Iron parameters such as serum iron, ferritin, transferrin, and total iron-binding capacity were also monitored.[1][8]
Statistical Analysis
The primary efficacy analysis was typically performed on the intention-to-treat (ITT) population. An Analysis of Covariance (ANCOVA) model was commonly used to compare the change in serum phosphate from baseline to the end of treatment between the different arms, with the baseline serum phosphate level as a covariate.[1]
Data Presentation
Phase II Efficacy Data
| Parameter | Placebo | This compound 1g TID | This compound 2g TID |
| Number of Patients (ITT) | 21 | 21 | 21 |
| Baseline Serum Phosphate (mmol/L) | 2.16 | 2.16 | 2.16 |
| End of Treatment Serum Phosphate (mmol/L) | 2.14 | 1.71 | 1.47 |
| Mean Change from Baseline (mmol/L) | -0.02 | -0.45 | -0.69 |
Data adapted from a Phase II study.[1]
Adverse Events in Phase II Study
| Adverse Event Type | Placebo (n=21) | This compound 1g TID (n=21) | This compound 2g TID (n=21) |
| Any Adverse Event | 12 (57%) | 10 (48%) | 18 (86%) |
| Gastrointestinal Disorders | 5 (24%) | 4 (19%) | 15 (71%) |
| Diarrhea | 1 (5%) | 1 (5%) | 9 (43%) |
| Discolored Feces | 0 (0%) | 1 (5%) | 6 (29%) |
Data represents the number of patients experiencing at least one event.[1]
Conclusion
The clinical trial methodology for this compound in hemodialysis patients involved robust study designs to evaluate its efficacy and safety as a phosphate binder. The trials progressed from placebo-controlled Phase II studies to active-comparator Phase III studies. The primary endpoint was consistently the reduction of serum phosphate levels. While this compound demonstrated efficacy in lowering serum phosphate, its development was ultimately halted. These application notes and protocols provide a comprehensive overview of the clinical evaluation process for this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. consensus.app [consensus.app]
- 4. Hyperphosphatemia Management in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Evaluating the Safety Profile of Fermagate: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive overview of the protocols for evaluating the safety profile of Fermagate, a novel iron-magnesium hydroxycarbonate phosphate binder. This document is intended for researchers, scientists, and drug development professionals involved in the study of phosphate binders for the management of hyperphosphatemia in patients with chronic kidney disease (CKD).
Introduction
This compound is a non-calcium-containing phosphate binder designed to control serum phosphorus levels in patients with end-stage renal disease. Its safety and efficacy have been evaluated in clinical trials, with a focus on its adverse event profile, particularly at different dosages. This document outlines the key experimental protocols for a thorough safety assessment of this compound, drawing from available clinical trial data and general guidelines for the safety evaluation of pharmaceuticals.
Preclinical Safety Evaluation Protocols
While specific preclinical safety data for this compound is not extensively available in the public domain, the following protocols represent standard non-clinical safety studies required for a new pharmaceutical agent. These studies are typically conducted in accordance with international regulatory guidelines (e.g., FDA, EMA).
Toxicology Studies
Objective: To determine the potential toxicity of this compound with single and repeated dosing.
-
Acute Toxicity:
-
Protocol: A single high dose of this compound is administered to two rodent species (e.g., rats and mice) via the intended clinical route (oral).
-
Observation Period: Animals are observed for 14 days for signs of toxicity, morbidity, and mortality.
-
Endpoints: LD50 (lethal dose, 50%) determination, clinical signs of toxicity, and gross necropsy of all animals.
-
-
Sub-chronic and Chronic Toxicity:
-
Protocol: this compound is administered daily to two species (one rodent, one non-rodent, e.g., dogs) for a period of 90 days (sub-chronic) and up to 6-12 months (chronic). At least three dose levels (low, medium, and high) are used, along with a control group.
-
Endpoints: Detailed clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of all major organs.
-
Genotoxicity Studies
Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Protocol: Different strains of Salmonella typhimurium and Escherichia coli are exposed to varying concentrations of this compound, with and without metabolic activation.
-
Endpoint: The number of revertant colonies is counted to determine mutagenic potential.
-
-
In Vitro Chromosomal Aberration Test:
-
Protocol: Mammalian cells (e.g., Chinese hamster ovary cells) are incubated with this compound.
-
Endpoint: Microscopic examination for chromosomal damage.
-
-
In Vivo Micronucleus Test:
-
Protocol: this compound is administered to mice, and bone marrow or peripheral blood is collected.
-
Endpoint: The frequency of micronucleated erythrocytes is measured as an indicator of chromosomal damage.
-
Carcinogenicity Studies
Objective: To evaluate the tumorigenic potential of this compound after long-term exposure.
-
Protocol: this compound is administered daily to rodents for their lifetime (e.g., 2 years for rats).
-
Endpoints: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological examination of all tissues for neoplastic changes.
Reproductive and Developmental Toxicity Studies
Objective: To assess the potential effects of this compound on fertility, embryonic development, and pre- and postnatal development.
-
Fertility and Early Embryonic Development (Segment I):
-
Protocol: this compound is administered to male and female rats before and during mating and for females, through implantation.
-
Endpoints: Mating performance, fertility, and early embryonic development.
-
-
Embryo-fetal Development (Segment II):
-
Protocol: this compound is administered to pregnant animals (rats and rabbits) during the period of organogenesis.
-
Endpoints: Maternal toxicity, and fetal viability, growth, and morphology (external, visceral, and skeletal).
-
-
Pre- and Postnatal Development (Segment III):
-
Protocol: this compound is administered to pregnant rats from implantation through lactation.
-
Endpoints: Maternal health, parturition, and the growth, development, and reproductive performance of the offspring.
-
Clinical Safety Evaluation Protocols
The following protocols are based on the findings from a Phase II clinical trial of this compound in hemodialysis patients.[1][2][3][4][5]
Study Design and Population
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study is a robust design for evaluating safety and efficacy.[1][2][3][4]
-
Population: Patients with hyperphosphatemia on stable hemodialysis are the target population.[1][2][3][4]
-
Dosage: At least two dose levels of this compound (e.g., 1 g and 2 g three times daily with meals) should be compared with a placebo to assess dose-dependent effects.[1][2][3][4]
Safety Monitoring
Objective: To systematically collect and evaluate adverse events and changes in laboratory parameters.
-
Adverse Event (AE) Monitoring:
-
Protocol: All AEs are recorded at each study visit, including their nature, severity, duration, and relationship to the study drug. AEs should be coded using a standardized medical dictionary (e.g., MedDRA).
-
Key Focus: Particular attention should be paid to gastrointestinal AEs, as these are commonly reported with phosphate binders.[1][2][3]
-
-
Clinical Laboratory Assessments:
-
Protocol: Blood and urine samples are collected at baseline and at regular intervals throughout the study.
-
Parameters to Monitor:
-
Serum Chemistry: Phosphate, calcium, magnesium, iron, ferritin, transferrin saturation, parathyroid hormone (PTH), sodium, potassium, chloride, bicarbonate, BUN, and creatinine.
-
Hematology: Complete blood count with differential.
-
Urinalysis: Standard parameters.
-
-
-
Vital Signs and Physical Examinations:
-
Protocol: Blood pressure, heart rate, respiratory rate, and temperature are measured at each visit. A complete physical examination is conducted at the beginning and end of the study.
-
-
Electrocardiograms (ECGs):
-
Protocol: Standard 12-lead ECGs are performed at baseline and at specified intervals to monitor for any cardiac effects, particularly changes in QT interval.
-
Data Presentation
Quantitative safety data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Summary of Adverse Events (AEs) in a Phase II Study of this compound [1][2]
| Adverse Event Category | Placebo (n=21) | This compound 1g TID (n=21) | This compound 2g TID (n=21) |
| Patients with any AE (%) | 71.4 | 85.7 | 100.0 |
| Gastrointestinal Disorders (%) | 42.9 | 61.9 | 85.7 |
| - Diarrhea | 9.5 | 23.8 | 47.6 |
| - Nausea | 14.3 | 19.0 | 38.1 |
| - Vomiting | 4.8 | 14.3 | 28.6 |
| - Fecal Discoloration | 0.0 | 9.5 | 19.0 |
| Metabolism and Nutrition Disorders (%) | 9.5 | 14.3 | 23.8 |
| - Hypermagnesemia | 0.0 | 9.5 | 19.0 |
TID: three times a day
Table 2: Mean Serum Magnesium Levels (mmol/L) at Baseline and End of Treatment [1][2][3]
| Treatment Group | Baseline (Mean ± SD) | End of Treatment (Mean ± SD) |
| Placebo | 1.05 ± 0.15 | 1.08 ± 0.18 |
| This compound 1g TID | 1.07 ± 0.16 | 1.25 ± 0.20 |
| This compound 2g TID | 1.09 ± 0.17 | 1.42 ± 0.25 |
SD: Standard Deviation; TID: three times a day
Visualizations
Diagram 1: General Preclinical Safety Evaluation Workflow
Caption: Workflow for preclinical safety assessment of a new drug candidate.
Diagram 2: Clinical Trial Safety Monitoring Protocol
Caption: Protocol for monitoring patient safety during a clinical trial.
Diagram 3: Mechanism of Action and Potential Safety Concerns
Caption: this compound's mechanism and potential impact on serum magnesium.
Conclusion
The safety evaluation of this compound requires a multi-faceted approach, encompassing comprehensive preclinical toxicology studies and well-designed clinical trials. The available clinical data indicates a dose-dependent increase in gastrointestinal adverse events and serum magnesium levels.[1][2][3] Future research should aim to further delineate the long-term safety profile of this compound and establish the optimal therapeutic window that balances efficacy and tolerability. The protocols and data presentation formats outlined in this document provide a framework for conducting and reporting on the safety of this compound and other novel phosphate binders.
References
- 1. kdigo.org [kdigo.org]
- 2. Clinical investigation of medicinal products to prevent development/slow progression of chronic renal insufficiency - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Fermagate in Mineral and Bone Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fermagate, an iron-magnesium hydroxycarbonate-based phosphate binder, in the research of mineral and bone disorders, particularly hyperphosphatemia associated with chronic kidney disease (CKD). Detailed protocols for preclinical evaluation and relevant biomarker analysis are also provided.
Introduction to this compound and its Mechanism of Action
This compound is a non-calcium-containing phosphate binder designed to manage hyperphosphatemia in patients with CKD.[1][2][3] Hyperphosphatemia is a common complication of CKD and is a key factor in the development of secondary hyperparathyroidism and other mineral and bone disorders.[3] The control of serum phosphate is a critical therapeutic goal in this patient population.[1]
The mechanism of action of this compound is based on its unique hydrotalcite structure, where iron and magnesium are held in a crystalline-layered structure with carbonate groups.[4] In the gastrointestinal tract, the carbonate groups are exchanged for dietary phosphate, forming an insoluble complex that is then excreted in the feces.[4] This process reduces the absorption of phosphate into the bloodstream, thereby lowering serum phosphate levels.[1][2][3] In vitro studies have demonstrated the high efficacy of this compound in binding phosphate compared to other phosphate binders like sevelamer hydrochloride, aluminum hydroxide, and lanthanum carbonate.[1][4]
Quantitative Data on this compound Efficacy
A phase II clinical study has evaluated the efficacy and safety of two different doses of this compound in hemodialysis patients. The key findings are summarized in the table below.
| Parameter | Placebo | This compound (1 g three times daily) | This compound (2 g three times daily) |
| Baseline Serum Phosphate (mmol/L) | 2.16 | 2.16 | 2.16 |
| End-of-Treatment Serum Phosphate (mmol/L) | Not Reported | 1.71 | 1.47 |
| Reduction in Serum Phosphate (mmol/L) | Not Reported | -0.45 | -0.69 |
| Patients Reporting Adverse Events (%) | Statistically comparable to 1g arm | Statistically comparable to placebo | Statistically higher than 1g arm |
| Common Adverse Events | Not Reported | Gastrointestinal AEs | Gastrointestinal AEs |
| Change in Serum Magnesium | Not Reported | Elevation | Elevation |
Data from the intention-to-treat analysis of a 21-day, randomized, double-blind, parallel-group study in 63 hemodialysis patients.[1][2][3]
Experimental Protocols
Preclinical Evaluation of this compound in an Animal Model of Hyperphosphatemia
This protocol describes the induction of hyperphosphatemia in a rat model and the subsequent evaluation of this compound's efficacy.
Objective: To assess the phosphate-binding capacity and effects on bone metabolism of this compound in a uremic rat model.
Animal Model: 5/6 nephrectomized (Nx) rats are a commonly used model for chronic kidney disease and subsequent hyperphosphatemia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle control (e.g., methylcellulose)
-
High-phosphate diet
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Analytical kits for serum and urine phosphate, calcium, creatinine, and PTH measurement
-
DEXA scanner for bone mineral density measurement
Protocol:
-
Induction of Chronic Kidney Disease:
-
Perform a two-stage 5/6 nephrectomy on the rats. This involves the surgical removal of two-thirds of one kidney, followed by the complete removal of the contralateral kidney one week later.
-
Allow the animals to recover for at least four weeks to allow for the development of stable renal insufficiency.
-
-
Induction of Hyperphosphatemia:
-
Following the recovery period, feed the 5/6 Nx rats a high-phosphate diet (e.g., 1.2% phosphorus) to induce hyperphosphatemia.
-
-
Treatment Administration:
-
Divide the hyperphosphatemic rats into three groups:
-
Group 1: Vehicle control
-
Group 2: Low-dose this compound
-
Group 3: High-dose this compound
-
-
Administer this compound or vehicle control orally, mixed with a small amount of food, three times a day with meals for a period of 4-8 weeks.
-
-
Sample Collection and Analysis:
-
Collect blood samples weekly via tail vein or saphenous vein to monitor serum levels of phosphate, calcium, and creatinine.
-
At the end of the study, collect a final blood sample via cardiac puncture for the measurement of serum intact parathyroid hormone (iPTH) using an ELISA kit.
-
House the rats in metabolic cages for 24-hour urine and feces collection at baseline and at the end of the study to measure phosphate excretion.
-
-
Bone Analysis:
Measurement of Serum Intact Parathyroid Hormone (iPTH) by ELISA
Objective: To quantify the level of intact PTH in serum samples from the animal model.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). A capture antibody specific for PTH is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any PTH present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for PTH is added. Following another wash, streptavidin-HRP is added, which binds to the biotin. After a final wash, a substrate solution is added, and the color development is proportional to the amount of PTH bound.
Materials:
-
Commercial rat intact PTH ELISA kit (e.g., from Immutopics, Cloud-Clone Corp., or RayBiotech)[7][8]
-
Serum samples from the animal study
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Wash bottles or automated plate washer
Protocol (Example based on a generic kit): [7][9][10]
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.
-
Assay Procedure:
-
Add 50 µL of standard or sample to each well.
-
Add 50 µL of prepared Detection Reagent A and incubate for 1 hour at 37°C.
-
Aspirate and wash each well three times.
-
Add 100 µL of prepared Detection Reagent B and incubate for 30 minutes at 37°C.
-
Aspirate and wash each well five times.
-
Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm immediately.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of iPTH in the samples.
-
Signaling Pathways and Visualization
Hyperphosphatemia is a key driver of disturbances in the FGF23-Klotho signaling axis, which is a central regulator of phosphate and vitamin D metabolism. High serum phosphate stimulates the production of Fibroblast Growth Factor 23 (FGF23) by osteocytes. FGF23, in turn, acts on the kidneys to increase urinary phosphate excretion and decrease the production of active vitamin D (1,25-dihydroxyvitamin D). This action requires the co-receptor Klotho. In CKD, as kidney function declines, Klotho expression decreases, leading to FGF23 resistance and a vicious cycle of progressively increasing FGF23 and phosphate levels.
By binding dietary phosphate, this compound is expected to indirectly modulate this pathway by lowering the initial stimulus for FGF23 production.
Diagrams
Caption: Mechanism of action of this compound in the gastrointestinal tract.
Caption: Proposed indirect effect of this compound on the FGF23-Klotho signaling pathway.
Caption: Experimental workflow for preclinical evaluation of a phosphate binder.
Conclusion
This compound is a promising non-calcium-based phosphate binder for the management of hyperphosphatemia in CKD patients. The provided protocols and background information offer a framework for researchers to further investigate its efficacy and effects on mineral and bone metabolism. Future studies could explore the long-term impacts of this compound on bone histology, vascular calcification, and the broader FGF23-Klotho-Vitamin D axis.
References
- 1. Benefits of sevelamer on markers of bone turnover in Taiwanese hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of sevelamer hydrochloride on markers of bone turnover in Japanese dialysis patients with low biointact PTH levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 4. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. A new technique for precisely and accurately measuring lumbar spine bone mineral density in mice using clinical dual energy X-ray absorptiometry (DXA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. raybiotech.com [raybiotech.com]
- 9. sceti.co.jp [sceti.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Standard Operating Procedures for Fermagate: Handling, Storage, and In Vitro Efficacy Assessment
Application Note
Introduction
Fermagate is an iron-magnesium hydroxycarbonate compound that has been investigated as a non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in patients with chronic kidney disease. As a layered double hydroxide, its structure allows for the exchange of anions, which is the basis for its phosphate-binding activity. Although the clinical development of this compound is currently on hold, the compound may still be of interest for research and drug development purposes.
This document provides a summary of recommended, though hypothetical, standard operating procedures for the handling and storage of this compound in a laboratory setting. Due to the limited publicly available information specific to this compound, these guidelines are based on general best practices for handling solid oral dosage pharmaceuticals and related chemical compounds, such as magnesium hydroxycarbonate and layered double hydroxides. Additionally, a general protocol for an in vitro phosphate binding assay is provided to assess its efficacy.
Disclaimer: These procedures are intended for research and development purposes only and are not a substitute for manufacturer-specific guidelines. A comprehensive risk assessment should be conducted before handling any chemical compound.
I. Material Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
1.1. Personal Protective Equipment (PPE)
When handling this compound powder, the following personal protective equipment should be worn:
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to protect from dust particles.
-
Respiratory Protection: A dust mask or respirator is recommended, especially when handling large quantities or if there is a risk of aerosolization.
-
Lab Coat: To protect clothing.
1.2. Storage Conditions
The following storage conditions are recommended to ensure the stability of this compound. These are based on general guidelines for solid oral pharmaceuticals.[1][2][3][4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled Room Temperature (20-25°C) | To prevent degradation. Avoid excessive heat or freezing. |
| Humidity | Low humidity (below 60% RH) | To prevent moisture absorption, which could affect the stability and handling of the powder.[1][2] |
| Light | Protect from light | Store in an opaque or amber container to prevent potential photodegradation.[1][2] |
| Container | Tightly sealed container | To protect from moisture and atmospheric contaminants. |
1.3. Spill and Disposal Procedures
In case of a spill, personnel should wear appropriate PPE. The spilled powder should be carefully swept up to avoid creating dust and placed in a sealed container for disposal. The area should then be cleaned with a damp cloth.
For disposal, this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. It should not be disposed of down the drain.[6][7][8][9][10]
II. Experimental Protocol: In Vitro Phosphate Binding Assay
This protocol outlines a general method to assess the phosphate binding capacity of this compound in a simulated gastric environment.
2.1. Materials
-
This compound
-
Potassium phosphate monobasic (KH₂PO₄)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Phosphate assay kit (e.g., Malachite Green Phosphate Assay Kit)
-
Spectrophotometer
-
pH meter
-
Orbital shaker
2.2. Workflow Diagram
Caption: Workflow for in vitro phosphate binding assay.
2.3. Procedure
-
Prepare Phosphate Solution: Prepare a stock solution of 100 mM potassium phosphate (KH₂PO₄) in deionized water. From this, prepare a working solution of 10 mM phosphate in deionized water.
-
Prepare this compound Suspension: Weigh a precise amount of this compound powder (e.g., 100 mg) and suspend it in a known volume of deionized water (e.g., 10 mL).
-
pH Adjustment: Add a defined volume of the this compound suspension to the phosphate working solution. Adjust the pH of the mixture to approximately 3.0 using 0.1 M HCl to simulate gastric acidity.
-
Incubation: Incubate the mixture at 37°C for 1 hour on an orbital shaker to facilitate the binding reaction.
-
Centrifugation: Centrifuge the samples at a sufficient speed and duration (e.g., 3000 x g for 10 minutes) to pellet the this compound and any bound phosphate.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.
-
Phosphate Measurement: Measure the concentration of free phosphate in the supernatant using a suitable phosphate assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the amount of phosphate bound to this compound by subtracting the final phosphate concentration from the initial concentration. The binding capacity can be expressed as mg of phosphate bound per gram of this compound.
III. Safety Data Summary
The following table summarizes general safety information based on data for magnesium hydroxycarbonate, a component of this compound. A specific Safety Data Sheet (SDS) for this compound is not publicly available.[11][12][13][14][15]
| Section | Information |
| Hazard Identification | Not classified as a hazardous substance. May cause mild skin and eye irritation upon contact. Inhalation of dust may cause respiratory irritation. |
| First Aid Measures | Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] |
| Firefighting Measures | Not flammable. Use extinguishing media appropriate for the surrounding fire. |
| Handling and Storage | Avoid creating dust. Handle in a well-ventilated area. Store in a cool, dry place away from incompatible materials such as strong acids.[11][12] |
IV. Logical Relationship of Safety Procedures
Caption: Relationship between risk assessment and safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov.ph [fda.gov.ph]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. reed.edu [reed.edu]
- 7. epfl.ch [epfl.ch]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. media.laballey.com [media.laballey.com]
- 13. qecusa.com [qecusa.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Managing Gastrointestinal Side Effects of Fermagate in Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the gastrointestinal (GI) side effects associated with Fermagate, a novel iron-magnesium hydroxycarbonate phosphate binder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-calcium-containing phosphate binder developed for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD) on hemodialysis.[1][2] Its mechanism of action involves the exchange of carbonate ions within its hydrotalcite structure for dietary phosphate in the gastrointestinal tract.[2] This forms an insoluble complex that is then excreted, thereby reducing the absorption of phosphate into the bloodstream.
Q2: What are the most common gastrointestinal side effects observed with this compound in clinical trials?
Based on Phase II clinical trial data, the most frequently reported gastrointestinal adverse events (AEs) include diarrhea and discolored feces.[3] The incidence of these events appears to be dose-dependent, with a higher frequency observed at a 2g dose (three times daily) compared to a 1g dose and placebo.[1][2][3] Other potential GI side effects associated with phosphate binders in general include constipation, nausea, vomiting, and abdominal pain.[4][5]
Q3: Is there a difference in the incidence of GI side effects between the 1g and 2g doses of this compound?
Yes, the Phase II clinical trial data indicates a statistically significant difference. The 2g (three times daily) treatment arm was associated with a higher number of patients reporting AEs, particularly gastrointestinal AEs, compared to the 1g arm.[1][2][3] The incidence of AEs in the 1g arm was found to be statistically comparable to the placebo group.[1][2][3]
Q4: What is the current status of Phase III clinical trials for this compound and what is known about the GI side effects from these trials?
A Phase III clinical trial (NCT00841126) was designed to investigate the safety and efficacy of this compound compared to lanthanum carbonate and placebo in hemodialysis patients.[6] Another Phase III trial (NCT00844662) aimed to compare this compound with sevelamer hydrochloride.[7] However, the detailed results of these trials, specifically concerning the incidence and management of gastrointestinal side effects, are not widely available in published literature. Therefore, the most robust quantitative data currently in the public domain remains from the Phase II study.
Troubleshooting Guide for Gastrointestinal Side Effects
This guide provides a systematic approach for managing common GI side effects that may be encountered during clinical trials with this compound.
Issue 1: Patient reports new onset of diarrhea.
dot
References
- 1. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Managing Phosphate Burden in Patients Receiving Dialysis: Beyond Phosphate Binders and Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Fermagate Dosage Optimization for Hyperphosphatemia Management
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Fermagate dosage while minimizing the risk of hypermagnesemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-calcium, iron- and magnesium-based phosphate binder.[1][2] Its molecular structure consists of a crystalline-layered arrangement of magnesium and ferric iron, with carbonate groups situated between the layers. When administered orally with meals, the carbonate ions are exchanged for dietary phosphate in the gastrointestinal tract. This process forms an insoluble complex that is not absorbed, thereby reducing the overall phosphate load in the body.[2][3]
Q2: What is the primary safety concern associated with this compound administration?
The primary safety concern with this compound is the risk of developing hypermagnesemia, which is an elevated level of magnesium in the blood.[1][2] This is particularly relevant in patients with chronic kidney disease (CKD) and those on dialysis, as their ability to excrete excess magnesium is impaired.[4][5][6][7]
Q3: At what serum magnesium concentration should I be concerned?
While normal serum magnesium levels are typically in the range of 1.7 to 2.4 mg/dL (0.7 to 1.0 mmol/L), symptoms of hypermagnesemia may begin to appear at levels above 2.6 mg/dL (1.05 mmol/L).[7][8] In a Phase III clinical trial for this compound, a screening serum magnesium concentration of >3.0 mg/dL (>1.25 mmol/L) was an exclusion criterion.[9] Clinical manifestations become more apparent at higher concentrations.
Q4: What are the signs and symptoms of hypermagnesemia?
Hypermagnesemia can present with a range of symptoms depending on the severity.[5][6] Researchers should be vigilant for the following:
-
Mild to Moderate: Nausea, vomiting, dizziness, headache, constipation, skin flushing, and decreased deep tendon reflexes.[5][6]
-
Severe: Hypotension (low blood pressure), bradycardia (slow heart rate), respiratory depression, muscle weakness, blurred vision, and in extreme cases, cardiac arrest.[4][6][7]
Troubleshooting Guide: Managing Hypermagnesemia Risk
This guide provides a systematic approach to optimizing this compound dosage and managing hypermagnesemia.
Issue 1: Elevated Serum Magnesium Levels Detected
Potential Cause: this compound dosage is too high for the patient's clearance capacity.
Suggested Actions:
-
Confirm the Finding: Repeat the serum magnesium measurement to rule out laboratory error.
-
Assess Clinical Symptoms: Evaluate the patient for any signs and symptoms of hypermagnesemia (see Q4 in FAQs).
-
Dosage Adjustment:
-
For asymptomatic or mild hypermagnesemia, consider reducing the this compound dosage.
-
For moderate to severe or symptomatic hypermagnesemia, temporarily discontinue this compound and consult a physician.
-
-
Review Concomitant Medications: Ensure the patient is not taking other magnesium-containing medications, such as certain antacids or laxatives.[4]
Issue 2: Difficulty in Achieving Target Phosphate Levels Without Elevating Magnesium
Potential Cause: The therapeutic window for this compound in the specific patient is narrow.
Suggested Actions:
-
Optimize Dosing Schedule: Ensure this compound is taken with meals to maximize its phosphate-binding efficacy.[1][2]
-
Dietary Review: Reinforce dietary phosphate restrictions with the patient.
-
Consider Combination Therapy: In consultation with a nephrologist, consider adding a non-magnesium-based phosphate binder at a low dose to achieve phosphate control while minimizing the required this compound dose.
-
Evaluate Dialysis Prescription: For patients on dialysis, assess the adequacy of phosphate clearance during dialysis sessions.[10]
Data Presentation
Table 1: this compound Dosage and Efficacy in a Phase II Clinical Trial
| Treatment Arm (n=21 per arm) | Mean Baseline Serum Phosphate (mmol/L) | Mean End-of-Treatment Serum Phosphate (mmol/L) | Mean Reduction in Serum Phosphate (mmol/L) |
| Placebo | 2.16 | ~2.16 | ~0 |
| This compound 1g (three times daily) | 2.16 | 1.71 | 0.46 |
| This compound 2g (three times daily) | 2.16 | 1.47 | 0.70 |
Data from McIntyre et al., Clinical Journal of the American Society of Nephrology, 2009.[1][2][11]
Table 2: Clinical Manifestations of Hypermagnesemia
| Serum Magnesium Level (mg/dL) | Serum Magnesium Level (mmol/L) | Associated Signs and Symptoms |
| < 7.0 | < 2.88 | Often asymptomatic or mild symptoms such as weakness, nausea, dizziness, and confusion.[6] |
| 7.0 - 12.0 | 2.88 - 4.93 | Decreased reflexes, drowsiness, bladder paralysis, flushing, headache, and constipation.[6] |
| > 12.0 | > 4.93 | Flaccid muscle paralysis, decreased respiratory rate, hypotension, bradycardia, and atrioventricular block.[6] |
| > 15.0 | > 6.17 | Risk of coma and cardiorespiratory arrest.[6][7] |
Experimental Protocols
Protocol 1: Serum Magnesium Monitoring
Objective: To monitor serum magnesium levels in subjects receiving this compound to detect and prevent hypermagnesemia.
Methodology:
-
Baseline Measurement: Obtain a baseline serum magnesium level before initiating this compound treatment.
-
Frequency of Monitoring:
-
Initial Phase (First 4 weeks): Measure serum magnesium weekly.
-
Maintenance Phase: If stable, reduce frequency to monthly or as clinically indicated.
-
Dosage Adjustment: If the this compound dose is increased, resume weekly monitoring for at least two weeks.
-
-
Sample Collection: Collect blood samples pre-dialysis for patients on hemodialysis to get a consistent measure of the underlying magnesium level.
-
Analysis: Analyze serum magnesium using a validated laboratory method.
-
Actionable Thresholds:
-
Alert Level: >2.6 mg/dL (>1.05 mmol/L). Review dosage and clinical status.
-
Critical Level: >3.0 mg/dL (>1.25 mmol/L). Consider holding or discontinuing this compound and notify the responsible clinician.
-
Protocol 2: Management of Asymptomatic to Mild Hypermagnesemia
Objective: To provide a standardized approach to managing mild elevations in serum magnesium in a research setting.
Methodology:
-
Confirmation: Verify any elevated serum magnesium level with a repeat measurement.
-
Dosage Reduction: If the confirmed serum magnesium is in the mild to moderate range (e.g., 2.7-3.5 mg/dL or 1.1-1.4 mmol/L) and the patient is asymptomatic, reduce the daily dose of this compound by 25-50%.
-
Enhanced Monitoring: Increase the frequency of serum magnesium monitoring to weekly until the level stabilizes within the target range.
-
Dietary and Medication Review: Re-educate the subject on avoiding magnesium-containing over-the-counter products.
-
Documentation: Record all dosage adjustments and corresponding serum magnesium levels meticulously.
Visualizations
Figure 1. Intestinal Magnesium Absorption Pathways.
Figure 2. this compound Dosage and Monitoring Workflow.
Figure 3. Management of Symptomatic Hypermagnesemia.
References
- 1. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Hypermagnesemia: Causes, symptoms, and treatment [medicalnewstoday.com]
- 6. Hypermagnesemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hypermagnesemia - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 8. Hypermagnesemia in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
- 11. researchgate.net [researchgate.net]
improving the palatability of Fermagate formulations for patient compliance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the improvement of Fermagate's palatability. Given that this compound is an iron-magnesium hydroxycarbonate compound, this guide focuses on addressing the metallic and astringent taste profiles commonly associated with such active pharmaceutical ingredients (APIs).[1][2] The goal is to enhance patient compliance by creating more palatable formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary taste challenges associated with this compound?
A1: The primary taste challenges with this compound stem from its metallic and astringent properties, characteristic of iron-containing compounds.[3][4][5][6] These unpleasant taste attributes can significantly hinder patient adherence, particularly in pediatric and geriatric populations who may be more sensitive to taste and texture.[7][8][9][10]
Q2: What are the first-line strategies for taste-masking metallic compounds like this compound?
A2: Several strategies can be employed, often in combination:
-
Sweeteners and Flavors: High-intensity sweeteners (e.g., sucralose, aspartame) and carefully selected flavors (e.g., mint, citrus, vanilla) are the simplest methods to overpower or mask unpleasant tastes.[11][12][13]
-
Polymer Coating: Creating a physical barrier around the API particles using polymers can prevent the drug from dissolving in the oral cavity and interacting with taste buds.[7][12][13][14] The coating must be designed to dissolve at the intended site of absorption, such as the stomach.[12]
-
Complexation: Using agents like cyclodextrins or ion-exchange resins can form complexes with the drug molecule, preventing its interaction with taste receptors.[9][15]
-
Solubility Reduction: Modifying the formulation's pH with acidifying or alkalizing agents can reduce the API's solubility in saliva, thereby minimizing taste perception.[7]
Q3: How do I select the most effective flavor for my this compound formulation?
A3: Flavor selection is a multi-step process. Initial screening can be performed using a small panel to test various flavors (e.g., cherry, orange, mint, vanilla) with a base this compound suspension. It's crucial to consider the target patient population; for instance, children often prefer sweet, fruity, or sour flavors, while adults may prefer more subtle mint or citrus profiles.[10] The final selection should be validated through quantitative taste assessment methods, such as a trained human taste panel.[16][17][18]
Q4: What are the pros and cons of using an electronic tongue (e-tongue) versus a human taste panel?
A4: Both methods are valuable for assessing palatability.
-
Electronic Tongue: An e-tongue provides objective, reproducible quantitative data on the five basic tastes (sweet, sour, salty, bitter, umami) and can be used in early development when human testing is not feasible.[19][20][21][22] It is excellent for high-throughput screening of multiple formulations.[21]
-
Human Taste Panel: Considered the "gold standard," human panels provide comprehensive feedback on taste, aftertaste, aroma, and mouthfeel—aspects an e-tongue cannot fully capture.[15][16][17][18] However, they are more subjective, time-consuming, and expensive.[23]
Troubleshooting Guides
Problem: The selected sweetener is not effectively masking this compound's metallic aftertaste.
| Possible Cause | Suggested Solution |
| Insufficient Sweetener Concentration | Increase the sweetener concentration incrementally. Be mindful of the sweetener's solubility and potential for a bitter or chemical aftertaste at very high concentrations. |
| Poor Sweetener Synergy | Combine different sweeteners. For example, a blend of aspartame and acesulfame potassium often provides a more rounded sweetness profile and can mask bitterness more effectively than a single agent. |
| Lingering Metallic Ions | The metallic taste is caused by free iron ions. Employ a chelating agent like citric acid or a complexing agent such as an ion-exchange resin to bind the free ions, preventing them from interacting with taste receptors.[9] |
| Flavor Mismatch | The chosen flavor may not be complementary. Experiment with "cooling" flavors like peppermint or menthol, which can numb taste receptors and reduce the perception of bitterness and metallic taste.[11][13] |
Problem: The polymer coating on this compound particles is cracking during tablet compression, leading to a burst of bad taste.
| Possible Cause | Suggested Solution |
| Brittle Polymer Film | Incorporate a plasticizer (e.g., triethyl citrate, polyethylene glycol) into the coating formulation to increase the film's flexibility and durability. |
| Excessive Compression Force | Reduce the tablet compression force. Optimize the tablet's composition with compressible excipients (e.g., microcrystalline cellulose) to achieve the desired hardness at a lower force. |
| Inadequate Coating Thickness | Increase the coating thickness by applying more polymer. A thicker coat provides better protection, but may impact dissolution rates. |
| Particle Size and Shape | Irregularly shaped or very small particles are difficult to coat uniformly. Consider granulation or spheronization to create larger, more uniform particles before the coating step.[24] |
Experimental Protocols
Protocol 1: Human Taste Panel Evaluation of this compound Formulations
Objective: To quantitatively assess the palatability of different this compound formulations using a trained human sensory panel.
Methodology:
-
Panelist Recruitment and Training:
-
Recruit 10-15 healthy adult volunteers.[15]
-
Screen panelists for their ability to detect and scale the four basic tastes (sweet, sour, bitter, salty) using standard reference solutions.
-
Train panelists to identify and rate metallic and astringent sensations using a reference standard (e.g., a dilute solution of ferrous sulfate).
-
-
Sample Preparation:
-
Prepare suspensions of each this compound formulation (e.g., F1: Sweetener A, F2: Sweetener B, F3: Coated Particles) and a placebo control.
-
Code all samples with random three-digit numbers to blind the panelists.
-
-
Taste Assessment Procedure ("Sip and Spit"):
-
Panelists must rinse their mouths thoroughly with purified water before the first sample and between each subsequent sample.[25]
-
Provide panelists with a 10 mL aliquot of the first coded sample.
-
Instruct them to hold the sample in their mouth for 10 seconds without swallowing, then expectorate.[15]
-
Panelists will immediately rate the sample on a 9-point hedonic scale for key attributes: Sweetness, Bitterness, Metallic Taste, Astringency, and Overall Palatability.[15]
-
-
Data Analysis:
-
Collect all score sheets.
-
Calculate the mean score for each attribute for every formulation.
-
Use statistical analysis (e.g., ANOVA) to determine if there are significant differences between the formulations.
-
Protocol 2: E-Tongue Analysis for Taste-Masking Efficiency
Objective: To obtain an objective, quantitative measure of the taste attributes of various this compound formulations and assess the effectiveness of different taste-masking strategies.
Methodology:
-
Instrument and Sensor Preparation:
-
Sample Preparation:
-
Prepare aqueous solutions/suspensions of the unformulated this compound API, a placebo, and each test formulation at a standardized concentration.
-
Ensure all samples are at a consistent temperature before analysis.
-
-
Measurement Procedure:
-
The autosampler will first measure a reference solution (e.g., potassium chloride) to calibrate the sensors.
-
Each sample will be measured in triplicate. The sensor array is dipped into the sample for a set time (e.g., 120 seconds), followed by a rinse cycle with purified water.
-
-
Data Analysis:
-
The instrument's software will generate sensor potential data.
-
Use Principal Component Analysis (PCA) to create a taste map, visually representing the differences in the taste profiles of the various formulations. The distance between points on the map indicates the degree of taste difference. Formulations clustering closer to the placebo are considered better taste-masked.[19]
-
Data Presentation
Table 1: Comparative Taste Panel Scores for this compound Formulations (Mean Scores on a 9-Point Scale)
| Formulation | Bitterness | Metallic Taste | Astringency | Sweetness | Overall Palatability |
| Unmasked this compound | 8.2 ± 0.5 | 8.5 ± 0.4 | 7.9 ± 0.6 | 1.1 ± 0.2 | 1.5 ± 0.3 |
| Formulation A (Sucralose + Mint) | 4.5 ± 0.7 | 5.1 ± 0.8 | 4.8 ± 0.6 | 7.5 ± 0.4 | 5.8 ± 0.7 |
| Formulation B (Polymer Coated) | 2.1 ± 0.4 | 2.5 ± 0.5 | 2.3 ± 0.4 | 7.8 ± 0.3 | 8.1 ± 0.4 |
| Placebo | 1.2 ± 0.2 | 1.1 ± 0.2 | 1.3 ± 0.3 | 7.9 ± 0.2 | 8.5 ± 0.3 |
| (Note: For Bitterness, Metallic Taste, and Astringency, a lower score is better. For Sweetness and Overall Palatability, a higher score is better.) |
Table 2: E-Tongue Bitterness and Metallicity Sensor Response vs. Human Panel Scores
| Formulation | E-Tongue Bitterness (Sensor Output) | Human Bitterness Score | E-Tongue Metallicity (Sensor Output) | Human Metallic Score |
| Unmasked this compound | 12.5 | 8.2 | 14.1 | 8.5 |
| Formulation A | 6.8 | 4.5 | 7.5 | 5.1 |
| Formulation B | 2.1 | 2.1 | 2.9 | 2.5 |
| Placebo | 0.5 | 1.2 | 0.8 | 1.1 |
Visualizations
Caption: Simplified signaling pathway for metallic and bitter taste perception initiated by this compound ions.
Caption: Experimental workflow for developing and validating a taste-masked this compound formulation.
Caption: Troubleshooting logic for addressing poor palatability in this compound formulations.
References
- 1. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metallic Sensation-Just an Off-Flavor or a Biologically Relevant Sensing Pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Metallic Sensation—Just an Off-Flavor or a Biologically Relevant Sensing Pathway?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. tabletscapsules.com [tabletscapsules.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. TASTE-MASKING - Pharmaceutical Taste-Masking Technologies [drug-dev.com]
- 10. mikart.com [mikart.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Taste Masking Agents in Pharmaceuticals | Vici Health Sciences [vicihealthsciences.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. scispace.com [scispace.com]
- 15. quotientsciences.com [quotientsciences.com]
- 16. quotientsciences.com [quotientsciences.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Paediatric Medicinal Formulation Development: Utilising Human Taste Panels and Incorporating Their Data into Machine Learning Training - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Taste Masking Study Based on an Electronic Tongue: the Formulation Design of 3D Printed Levetiracetam Instant-Dissolving Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Taste masking analysis in pharmaceutical formulation development using an electronic tongue. | Semantic Scholar [semanticscholar.org]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. pharmtech.com [pharmtech.com]
- 25. Taste Exam: A Brief and Validated Test - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent phosphate binding results with Fermagate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting inconsistent phosphate binding results with Fermagate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it bind phosphate?
A1: this compound is an iron-magnesium hydroxycarbonate with a layered double hydroxide (LDH) or hydrotalcite structure.[1][2] Its chemical formula is generally represented as [Mg₄Fe₂(OH)₁₂]·CO₃·4H₂O.[2] The phosphate binding mechanism is primarily through ion exchange. The carbonate ions located in the interlayer of the crystalline structure are exchanged for phosphate ions from the surrounding solution.[1][2][3]
Q2: What is the primary application of this compound?
A2: this compound was developed as a non-calcium-containing phosphate binder for the treatment of hyperphosphatemia (elevated phosphate levels in the blood) in patients with chronic kidney disease, particularly those on hemodialysis.[1]
Q3: Is this compound commercially available?
A3: The clinical development of this compound is currently on hold due to its adverse effect profile in some clinical trials. Therefore, it is not available as a commercial pharmaceutical agent.
Troubleshooting Inconsistent Phosphate Binding Results
Q4: We are observing lower-than-expected phosphate binding with this compound in our in-vitro experiments. What are the potential causes?
A4: Several factors can lead to lower-than-expected phosphate binding. The most common are suboptimal pH of the binding buffer, the presence of competing anions, and issues with the experimental setup. It is also important to ensure the quality and integrity of the this compound material.
Q5: How does pH affect this compound's phosphate binding capacity?
A5: this compound exhibits high affinity for phosphate over a wide pH range.[1] However, like many layered double hydroxides, its phosphate binding capacity is generally higher in acidic to neutral conditions. At very low pH, there might be some dissolution of the material, which could liberate magnesium.[1] Conversely, at higher pH, the presence of excess hydroxide ions can compete with phosphate for binding sites. For consistent results, it is crucial to tightly control the pH of your experimental buffer.
Q6: Which other ions can interfere with phosphate binding to this compound?
A6: The phosphate binding mechanism of this compound relies on ion exchange, so other anions in the solution can compete with phosphate for the binding sites in the interlayer of the LDH structure. Common interfering ions include carbonate, bicarbonate, and citrate. High concentrations of these ions in your experimental setup can lead to a significant reduction in the observed phosphate binding capacity.
Q7: Our phosphate measurements are fluctuating between replicates. What could be the cause?
A7: Fluctuations in phosphate measurements can arise from several sources. Ensure that your this compound suspension is homogenous before aliquoting it into your experimental wells, as inadequate mixing can lead to inconsistent amounts of the binder in each replicate. Additionally, verify the accuracy and precision of your phosphate quantification method, such as the Malachite Green assay. Proper mixing and consistent incubation times are critical for reproducible results with this colorimetric assay.
Data Presentation
Below are tables summarizing the expected phosphate binding capacity of this compound and the effect of pH on the binding efficiency of similar layered double hydroxides.
Table 1: In-Vivo Efficacy of this compound in Hemodialysis Patients (Phase II Clinical Trial Data)
| Treatment Group (n=63) | Mean Baseline Serum Phosphate (mmol/L) | Mean End-of-Treatment Serum Phosphate (mmol/L) | Mean Reduction in Serum Phosphate (mmol/L) |
| Placebo | 2.16 | No significant change | - |
| This compound 1g (3x daily) | 2.16 | 1.71 | 0.46 |
| This compound 2g (3x daily) | 2.16 | 1.47 | 0.70 |
Data from a 21-day, randomized, double-blind, placebo-controlled study in hemodialysis patients.[1]
Table 2: Representative In-Vitro Phosphate Binding Capacity of a Mg-Fe Layered Double Hydroxide at Different pH values
| Initial pH of Solution | Phosphate Removal Efficiency (%) |
| 3.0 | > 95% |
| 5.0 | > 90% |
| 7.0 | ~ 85% |
| 9.0 | ~ 70% |
Note: This data is representative of Mg-Fe LDHs and illustrates the general trend of pH-dependent phosphate binding. Actual values for this compound may vary.
Experimental Protocols
Detailed Methodology for In-Vitro Phosphate Binding Assay
This protocol describes a typical in-vitro experiment to determine the phosphate binding capacity of this compound.
1. Materials:
-
This compound powder
-
Phosphate standard solution (e.g., 1 M KH₂PO₄)
-
Binding buffer (e.g., MES, HEPES, or Tris buffer, depending on the target pH)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Microcentrifuge tubes or 96-well plates
-
Incubator/shaker
-
Centrifuge
-
Phosphate quantification assay kit (e.g., Malachite Green assay)
2. Preparation of Solutions:
-
Phosphate Stock Solution (100 mM): Prepare a 100 mM phosphate stock solution by dissolving the appropriate amount of KH₂PO₄ in deionized water.
-
Binding Buffers (pH 3, 5, 7): Prepare binding buffers at the desired pH values (e.g., 50 mM MES for pH 5 and 7, and a glycine-HCl buffer for pH 3).
-
This compound Suspension (e.g., 10 mg/mL): Prepare a stock suspension of this compound in deionized water. Ensure the suspension is continuously stirred to maintain homogeneity.
3. Experimental Procedure:
-
Set up a series of microcentrifuge tubes or wells in a 96-well plate for each experimental condition (e.g., different pH values, different initial phosphate concentrations).
-
To each tube/well, add a specific volume of the binding buffer.
-
Add the desired volume of the phosphate stock solution to achieve the target initial phosphate concentration (e.g., 1, 2, 5 mM).
-
Initiate the binding reaction by adding a specific volume of the homogenous this compound suspension to each tube/well.
-
Include control tubes/wells without this compound to determine the initial phosphate concentration.
-
Incubate the tubes/plates at a controlled temperature (e.g., 37°C) with constant shaking for a predetermined time (e.g., 2 hours).
-
After incubation, centrifuge the tubes/plates to pellet the this compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration of free phosphate in the supernatant using a suitable phosphate quantification assay (e.g., Malachite Green assay).
4. Data Analysis:
-
Calculate the amount of phosphate bound by this compound by subtracting the final phosphate concentration from the initial phosphate concentration.
-
Express the phosphate binding capacity as mmol of phosphate bound per gram of this compound.
Protocol for Malachite Green Phosphate Assay
This is a general protocol for a common colorimetric method to quantify inorganic phosphate.
-
Prepare Phosphate Standards: Create a standard curve by preparing a series of known phosphate concentrations from the phosphate stock solution.
-
Sample Preparation: Dilute the experimental supernatants if necessary to ensure the phosphate concentration falls within the linear range of the standard curve.
-
Assay Procedure (example for a 96-well plate format):
-
Add 50 µL of each standard and sample to separate wells.
-
Add 100 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at a wavelength between 620-660 nm using a microplate reader.
-
-
Calculation: Determine the phosphate concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Ion exchange mechanism of phosphate binding to this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
addressing batch-to-batch variability in Fermagate synthesis
Welcome to the technical support center for Fermagate synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with batch-to-batch variability in the synthesis of this compound, an iron-magnesium hydroxycarbonate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guide
This guide provides solutions to common issues encountered during this compound synthesis, focusing on the widely used co-precipitation method.
Issue 1: Final product has an incorrect Mg:Fe ratio.
-
Possible Cause 1: Inaccurate precursor concentration. The molar ratio of magnesium and iron salts in the initial solution directly influences the final composition of the layered double hydroxide (LDH) structure.
-
Solution:
-
Accurately weigh all starting materials using a calibrated balance.
-
Ensure complete dissolution of salts before initiating precipitation.
-
Verify the purity of the precursor salts, as impurities can affect the stoichiometry.
-
-
-
Possible Cause 2: Inconsistent pH control during precipitation. The precipitation rates of magnesium and iron hydroxides are pH-dependent. Fluctuations in pH can lead to the preferential precipitation of one cation over the other.
-
Solution:
-
Employ a calibrated pH probe for continuous monitoring.
-
Add the alkaline solution dropwise to maintain a constant pH. Vigorous stirring is essential to ensure uniform pH throughout the reaction mixture.
-
Consider using a buffered solution or an automated titrator for precise pH control.
-
-
Issue 2: Poor crystallinity of the this compound product.
-
Possible Cause 1: Suboptimal reaction temperature. Temperature affects the kinetics of crystal nucleation and growth.
-
Solution: Maintain a consistent and optimized reaction temperature. For hydrotalcite-like compounds, temperatures are often slightly elevated (e.g., 60-80°C) to promote crystal growth.
-
-
Possible Cause 2: Insufficient aging time. Aging allows for the dissolution of smaller, less stable crystals and the growth of larger, more ordered crystals, a process known as Ostwald ripening.
-
Solution: Increase the aging time of the precipitate in the mother liquor. Typical aging times can range from several hours to overnight.
-
-
Possible Cause 3: Inadequate washing of the precipitate. Residual salts from the precipitation can interfere with crystal formation and subsequent characterization.
-
Solution: Wash the filtered precipitate thoroughly with deionized water until the washings are free of interfering ions (e.g., nitrates, chlorides).
-
Issue 3: Presence of impurities in the final product.
-
Possible Cause 1: Incomplete reaction of starting materials. If the reaction does not go to completion, unreacted magnesium or iron salts may remain.
-
Solution:
-
Ensure proper stoichiometry of reactants.
-
Monitor the reaction endpoint using appropriate analytical techniques.
-
-
-
Possible Cause 2: Formation of unintended by-products. Side reactions can lead to the formation of other phases, such as separate magnesium or iron hydroxides or carbonates.
-
Solution:
-
Strictly control the pH and temperature to favor the formation of the desired hydrotalcite structure.
-
The order of addition of reactants can also influence the final product.
-
-
-
Possible Cause 3: Contamination from reaction vessels or equipment. Impurities can be introduced from the glassware or other equipment used in the synthesis.
-
Solution: Use clean, dedicated glassware and equipment for the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for this compound?
A1: The most common method for synthesizing this compound (iron-magnesium hydroxycarbonate) and similar layered double hydroxides is co-precipitation.[1] This involves the controlled precipitation of magnesium and iron salts from an aqueous solution by the addition of a base, typically a mixture of sodium hydroxide and sodium carbonate, at a constant pH.[2]
Q2: What are the critical process parameters to control during this compound synthesis?
A2: The key parameters to control are:
-
The molar ratio of Mg²⁺ to Fe³⁺ in the initial salt solution.
-
The pH of the reaction mixture during precipitation.[2]
-
The reaction and aging temperature.
-
The aging time.[1]
-
The rate of addition of the precipitating agent.
Q3: What analytical techniques are recommended for characterizing this compound?
A3: A suite of analytical techniques is typically used to characterize the structure, composition, and purity of this compound:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline hydrotalcite structure and identify any crystalline impurities.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present (e.g., hydroxyl, carbonate) and confirm the incorporation of carbonate in the interlayer.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS): To determine the precise Mg:Fe ratio in the final product.[4]
-
Scanning Electron Microscopy (SEM): To observe the particle morphology and size distribution.[5]
-
Thermogravimetric Analysis (TGA): To study the thermal decomposition profile, which is characteristic of the material's composition and structure.[6]
Q4: How can I minimize batch-to-batch variability?
A4: To minimize batch-to-batch variability, it is crucial to:
-
Standardize the operating procedures (SOPs) for the synthesis.
-
Use raw materials of consistent quality and purity.
-
Calibrate and maintain all equipment, especially pH meters and balances.
-
Implement in-process controls to monitor critical parameters in real-time.
-
Keep detailed batch records to track any deviations and their potential impact on the final product.
Data Presentation
Table 1: Effect of Mg:Fe Molar Ratio on Final Product Composition
| Target Mg:Fe Ratio | Actual Mg:Fe Ratio (by ICP-AES) | PXRD Result |
| 2:1 | 1.95:1 | Single-phase hydrotalcite |
| 3:1 | 2.92:1 | Single-phase hydrotalcite |
| 4:1 | 3.85:1 | Hydrotalcite with minor brucite impurity |
Data is illustrative and will vary based on specific experimental conditions.
Table 2: Influence of pH on Crystal Phase Purity
| Synthesis pH | Crystal Phases Detected (by PXRD) |
| 8 | Hydrotalcite with iron oxide impurity |
| 9.5 | Single-phase hydrotalcite |
| 11 | Hydrotalcite with brucite (Mg(OH)₂) impurity |
Data is illustrative and will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Co-precipitation
-
Preparation of Salt Solution: Dissolve stoichiometric amounts of magnesium nitrate (Mg(NO₃)₂·6H₂O) and ferric nitrate (Fe(NO₃)₃·9H₂O) in deionized water to achieve a desired Mg:Fe molar ratio (e.g., 3:1).
-
Preparation of Alkaline Solution: Prepare a solution of sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) in deionized water.
-
Co-precipitation: Heat the salt solution to 65°C with vigorous stirring. Add the alkaline solution dropwise to the salt solution to maintain a constant pH of 9.5 ± 0.2.
-
Aging: After the addition is complete, continue stirring the resulting slurry at 65°C for 18 hours.
-
Washing: Cool the mixture to room temperature and filter the precipitate. Wash the filter cake with deionized water until the filtrate is neutral and free of nitrate ions.
-
Drying: Dry the precipitate in an oven at 80°C overnight.
-
Characterization: Characterize the dried powder using PXRD, FTIR, ICP-AES, and SEM.
Protocol 2: Powder X-ray Diffraction (PXRD) Analysis
-
Sample Preparation: Gently grind the dried this compound powder to a fine, homogeneous consistency.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range from 5° to 70° 2θ with a step size of 0.02° and a scan speed of 2°/min.
-
Data Acquisition: Load the sample onto the sample holder and acquire the diffraction pattern.
-
Data Analysis: Identify the characteristic diffraction peaks of the hydrotalcite structure and compare them with reference patterns. The presence of sharp, symmetric peaks indicates good crystallinity.
Visualizations
Caption: Workflow for this compound synthesis via co-precipitation.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Synthesis and Characterization of Layered Double Hydroxides as Materials for Electrocatalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Layered Double Hydroxides(LDHs): Synthesis & Applications [manu56.magtech.com.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Layered Double Hydroxide Materials: A Review on Their Preparation, Characterization, and Applications | MDPI [mdpi.com]
Technical Support Center: Optimizing Fermagate Phosphate Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions for researchers working with Fermagate. The information herein is designed to aid in the design and troubleshooting of experiments aimed at understanding and enhancing the phosphate binding kinetics of this iron-magnesium hydroxycarbonate compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of phosphate binding by this compound?
A1: this compound is a layered double hydroxide (LDH), also known as a hydrotalcite-like compound.[1] Its structure consists of positively charged layers of iron and magnesium hydroxides.[1] Between these layers, there are carbonate anions that balance the charge.[1] The primary mechanism of phosphate binding is through ion exchange, where the carbonate ions in the interlayer space are exchanged for phosphate ions from the surrounding solution.[1]
Q2: What are the key factors that can influence the phosphate binding kinetics of this compound in vitro?
A2: Several factors can significantly impact the rate and capacity of phosphate binding to this compound:
-
pH: The pH of the solution plays a crucial role. While this compound has been shown to have a high affinity for phosphate over a wide pH range, the optimal pH for binding is typically in the acidic to neutral range.[2][3] At very low pH, the LDH structure may start to dissolve, while at high pH, competition with hydroxide ions can reduce binding efficiency.[4][5]
-
Initial Phosphate Concentration: The rate of binding is often dependent on the initial concentration of phosphate in the solution.[6] Higher concentrations can lead to a faster initial binding rate until the available binding sites on the this compound begin to saturate.[6]
-
Presence of Competing Anions: Other anions in the experimental medium, such as citrate, oxalate, and humic acid, can compete with phosphate for the binding sites on this compound, potentially reducing its phosphate binding capacity.[7]
-
Temperature: Temperature can influence the kinetics of the ion exchange process. Experiments should be conducted at a consistent and controlled temperature to ensure reproducibility.
-
Particle Size and Surface Area: The particle size of the this compound powder can affect the available surface area for phosphate binding. Smaller particles generally offer a larger surface area, which can lead to faster binding kinetics.
Q3: Are there any known strategies to enhance the phosphate binding kinetics of this compound?
A3: Based on the principles of LDH chemistry, several strategies could be explored to potentially enhance this compound's phosphate binding kinetics:
-
pH Optimization: Conducting experiments at the optimal pH for phosphate binding (likely in the acidic to neutral range) can maximize the binding rate and capacity.[3]
-
Modification of the Interlayer Anion: While this compound utilizes carbonate, synthesizing similar LDH structures with more easily exchangeable anions could potentially improve the kinetics of phosphate uptake.
-
Surface Modification: Increasing the surface area of the this compound particles, for example, through controlled synthesis methods to produce smaller, more uniform crystals, could enhance the accessibility of binding sites.
-
Doping with Other Metals: The introduction of other metal ions into the LDH structure has been shown in some cases to improve phosphate affinity and binding capacity.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Phosphate Binding Capacity | Suboptimal pH: The pH of the binding solution may not be in the optimal range for this compound. | Verify and adjust the pH of your phosphate solution to be within the acidic to neutral range (e.g., pH 4-7). |
| Presence of Competing Ions: Other anions in your buffer or media could be competing with phosphate for binding sites. | If possible, use a buffer system with minimally interfering anions. Consider running a control experiment with a simple saline solution to establish a baseline. | |
| Inaccurate Phosphate Concentration Measurement: The assay used to measure the remaining phosphate in the supernatant may be inaccurate. | Ensure your phosphate quantification assay (e.g., Molybdate Blue method) is properly calibrated and validated. Run standards with each experiment. | |
| Inconsistent/Irreproducible Results | Incomplete Suspension of this compound: this compound is a solid; if not adequately suspended, the surface area exposed to the phosphate solution will vary between samples. | Ensure vigorous and consistent mixing (e.g., using a vortex mixer or shaker at a standardized speed) throughout the incubation period to keep the this compound particles suspended. |
| Temperature Fluctuations: Variations in temperature during the incubation period can affect the binding kinetics. | Use a temperature-controlled incubator or water bath and allow all solutions to equilibrate to the desired temperature before starting the experiment. | |
| Inconsistent Sampling/Processing: Variations in the timing of sample collection or the method of separating the supernatant from the this compound particles can introduce errors. | Adhere strictly to the defined time points for sampling. Use a consistent method for centrifugation and filtration to separate the solid from the liquid phase. | |
| Very Slow Binding Kinetics | Large Particle Size: The this compound material may have a large particle size, limiting the surface area available for rapid binding. | Consider methods to gently reduce the particle size, such as sonication, before initiating the binding assay. However, be cautious not to alter the crystalline structure. |
| Low Initial Phosphate Concentration: At very low phosphate concentrations, the driving force for binding is reduced, leading to slower kinetics. | If experimentally feasible, consider testing a range of initial phosphate concentrations to understand the concentration-dependent kinetics. |
Experimental Protocols
In Vitro Phosphate Binding Kinetics Assay
This protocol is designed to determine the rate of phosphate binding to this compound.
Materials:
-
This compound powder
-
Phosphate standard solution (e.g., KH₂PO₄)
-
Buffered solution at the desired pH (e.g., MES buffer for acidic pH, HEPES for neutral pH)
-
Conical tubes (e.g., 50 mL)
-
Temperature-controlled shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Phosphate quantification reagent (e.g., Molybdate Blue reagent)
-
Spectrophotometer
Procedure:
-
Preparation of Phosphate Solution: Prepare a stock solution of phosphate in the chosen buffer at a known concentration (e.g., 10 mM).
-
Dispensing this compound: Accurately weigh a consistent amount of this compound powder (e.g., 100 mg) into a series of conical tubes.
-
Initiating the Binding Reaction: Add a defined volume of the phosphate solution (e.g., 20 mL) to each tube.
-
Incubation: Immediately place the tubes in a temperature-controlled shaker set to the desired temperature (e.g., 37°C) and a consistent agitation speed.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), remove a tube from the shaker.
-
Separation: Immediately centrifuge the tube at high speed (e.g., 10,000 x g for 5 minutes) to pellet the this compound.
-
Sample Collection: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Phosphate Quantification: Analyze the phosphate concentration in the filtered supernatant using a validated phosphate quantification assay.
-
Data Analysis: Calculate the amount of phosphate bound to this compound at each time point by subtracting the final phosphate concentration from the initial concentration. Plot the amount of phosphate bound per gram of this compound versus time to determine the binding kinetics.
Equilibrium Phosphate Binding Assay (Isotherm)
This protocol is used to determine the maximum phosphate binding capacity of this compound.
Procedure:
-
Preparation of Phosphate Solutions: Prepare a series of phosphate solutions with varying concentrations (e.g., 0.5, 1, 2, 5, 10, 20 mM) in the chosen buffer.
-
Dispensing this compound: Add a fixed amount of this compound (e.g., 100 mg) to a series of conical tubes.
-
Incubation: Add a defined volume of each phosphate concentration solution to the respective tubes. Incubate the tubes in a temperature-controlled shaker for a sufficient time to reach equilibrium (determined from the kinetic assay, e.g., 24 hours).
-
Sample Processing and Analysis: After incubation, process the samples as described in the kinetic assay (centrifugation, filtration, and phosphate quantification).
-
Data Analysis: Calculate the amount of phosphate bound per gram of this compound for each initial phosphate concentration. Plot the amount of phosphate bound versus the equilibrium phosphate concentration in the supernatant. This data can be fitted to binding isotherm models (e.g., Langmuir, Freundlich) to determine the maximum binding capacity.
Data Presentation
Table 1: Hypothetical Kinetic Data for this compound Phosphate Binding
| Time (minutes) | Phosphate Bound (mmol/g) |
| 5 | 0.8 |
| 15 | 1.5 |
| 30 | 2.1 |
| 60 | 2.5 |
| 120 | 2.8 |
| 240 | 2.9 |
Table 2: Hypothetical Equilibrium Binding Data for this compound
| Initial Phosphate (mM) | Equilibrium Phosphate (mM) | Phosphate Bound (mmol/g) |
| 0.5 | 0.1 | 0.8 |
| 1 | 0.2 | 1.6 |
| 2 | 0.5 | 3.0 |
| 5 | 1.5 | 7.0 |
| 10 | 4.0 | 12.0 |
| 20 | 12.0 | 16.0 |
Visualizations
Caption: Mechanism of phosphate binding to this compound via ion exchange.
Caption: Workflow for in vitro phosphate binding assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academicjournals.org [academicjournals.org]
- 7. Effect of coexisting components on phosphate adsorption using magnetite particles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and efficient removal of phosphate by La-doped layered double hydroxide/biochar from aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
refining analytical techniques for accurate Fermagate measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical techniques for the accurate measurement of Fermagate. This compound is an iron magnesium hydroxycarbonate phosphate binder used to manage hyperphosphatemia in patients undergoing hemodialysis.[1][2][3] Accurate quantification is crucial for both efficacy and safety monitoring.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical method for quantifying this compound?
A1: Due to its inorganic nature, the most common approach for quantifying this compound in biological matrices (e.g., plasma, serum) involves measuring its iron content. A highly sensitive and specific method is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[4] For formulated products, simpler methods like redox potentiometry can be used to determine the total iron content.[5]
Q2: Why is sample preparation critical for this compound analysis?
A2: Sample preparation is crucial to remove interferences from the biological matrix that can affect measurement accuracy.[6][7] Biological samples contain high levels of proteins and salts that can suppress the ICP-MS signal or cause blockages.[6][7] Proper extraction and dilution are essential for reliable and reproducible results.[6]
Q3: Can I use HPLC to measure this compound?
A3: High-Performance Liquid Chromatography (HPLC) is not typically used for the direct quantification of the inorganic this compound molecule itself. However, HPLC techniques, such as Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC), are vital for characterizing the associated carbohydrate shell in iron-carbohydrate complex drugs, which are similar in structure.[4][8] These methods help assess properties like molecular weight distribution and stability.[8]
Q4: What are the key validation parameters for a bioanalytical method for this compound?
A4: According to regulatory guidelines, a full validation of a bioanalytical method should include selectivity, specificity, matrix effect, calibration curve, accuracy, precision, stability, and dilution integrity.[9] These parameters ensure the method is reliable and reproducible for its intended purpose.[9][10]
Q5: How do I handle analyte stability during sample collection and storage?
A5: Analyte stability must be evaluated under various conditions to ensure the measured concentration reflects the true value at the time of sampling.[7] This includes performing freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability tests in the relevant biological matrix.[7][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, particularly when using ICP-MS for quantification in biological samples.
Issue 1: High Variability in Results and Poor Reproducibility
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Preparation | Review the sample digestion or dilution protocol. | Ensure consistent volumes of acid and internal standard are added. Use a calibrated pipette. Automate liquid handling steps if possible. |
| Matrix Effects | Analyze samples from at least six different sources (donors) to assess the variability of the matrix effect.[9] | Optimize the dilution factor to minimize matrix suppression or enhancement. Consider using a matrix-matched calibration curve. |
| Instrument Drift | Monitor the internal standard signal throughout the analytical run. | If the internal standard intensity drifts more than 20%, re-calibrate the instrument. Ensure the plasma torch is stable and cones are clean. |
| Contamination | Analyze blank samples (reagents, water, matrix) to check for iron contamination. | Use metal-free (trace metal grade) tubes and pipette tips. Use high-purity water and reagents. |
Issue 2: Low Signal Intensity or Sensitivity
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal ICP-MS Tuning | Check the instrument's daily performance report. | Re-tune the ICP-MS for sensitivity, oxide levels, and doubly charged ions according to the manufacturer's specifications. |
| Sample Nebulizer/Spray Chamber Issue | Inspect the nebulizer for blockages and the spray chamber for proper drainage. | Clean the nebulizer by back-flushing with a cleaning solution. Ensure the peristaltic pump tubing is not worn. |
| Inefficient Ionization | The sample matrix may be suppressing the plasma. | Increase the dilution factor of the sample. Optimize the RF power of the ICP-MS. |
| Incorrect Isotope Selection | Verify the iron isotope being monitored (e.g., ⁵⁶Fe or ⁵⁷Fe). | Check for potential polyatomic interferences on the chosen isotope (e.g., ⁴⁰Ar¹⁶O⁺ on ⁵⁶Fe⁺). Use collision/reaction cell technology if available to remove interferences. |
Experimental Protocols
Protocol: Quantification of Total Iron from this compound in Human Serum by ICP-MS
This protocol outlines a general procedure for the determination of total iron in serum samples following administration of this compound.
-
Preparation of Standards and Quality Controls (QCs)
-
Prepare a stock solution of iron standard (e.g., 1000 µg/mL) in 2% nitric acid.
-
Create a series of calibration standards by serially diluting the stock solution in pooled human serum to cover the expected concentration range.
-
Prepare QCs at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation
-
Thaw serum samples, calibration standards, and QCs at room temperature.
-
Vortex each tube to ensure homogeneity.
-
In a metal-free centrifuge tube, add 100 µL of serum (sample, standard, or QC).
-
Add 900 µL of a diluent solution containing 1% Triton X-100, 0.5% nitric acid, and an internal standard (e.g., Yttrium, ⁸⁹Y).
-
Vortex for 10 seconds and let stand for 15 minutes to ensure complete protein precipitation and lysis.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
ICP-MS Analysis
-
Initialize and tune the ICP-MS instrument according to the manufacturer's guidelines.
-
Set the instrument to monitor the primary iron isotope (e.g., m/z 56) and the internal standard (e.g., m/z 89).
-
Aspirate the prepared samples and acquire data.
-
Generate a calibration curve by plotting the ratio of the iron signal to the internal standard signal against the nominal concentration of the standards.
-
Determine the concentration of iron in the samples and QCs using the regression equation from the calibration curve.
-
Data Presentation
Table 1: Example Calibration Curve Data for Iron in Serum
| Standard Concentration (ng/mL) | Mean Intensity Ratio (⁵⁶Fe/⁸⁹Y) | Accuracy (%) | Precision (%CV) |
| 5.0 (LLOQ) | 0.015 | 98.2 | 8.5 |
| 10.0 | 0.031 | 101.5 | 6.2 |
| 50.0 | 0.158 | 103.1 | 4.1 |
| 250.0 | 0.795 | 99.8 | 2.5 |
| 500.0 | 1.602 | 99.1 | 1.8 |
| 1000.0 (ULOQ) | 3.215 | 100.7 | 2.1 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation
Table 2: Sample Stability Assessment
| Stability Test | Storage Condition | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | -80°C to Room Temp | Low QC (15) | 14.5 | 96.7 |
| High QC (750) | 761.2 | 101.5 | ||
| Short-Term (Bench-Top) | 4 hours at Room Temp | Low QC (15) | 15.3 | 102.0 |
| High QC (750) | 742.5 | 99.0 | ||
| Long-Term | 30 days at -80°C | Low QC (15) | 14.8 | 98.7 |
| High QC (750) | 755.1 | 100.7 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for result variability.
Caption: this compound's mechanism of action pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - OPKO Renal - AdisInsight [adisinsight.springer.com]
- 3. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. simbecorion.com [simbecorion.com]
- 7. japsonline.com [japsonline.com]
- 8. Iron Carbohydrate Complex Characterization - Accuprec [accuprec.com]
- 9. nalam.ca [nalam.ca]
- 10. Application issues in bioanalytical method validation, sample analysis and data reporting - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Fermagate Interference in Laboratory Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential interference of Fermagate in various laboratory assays. This compound, an iron-magnesium hydroxycarbonate phosphate binder, can potentially interact with certain assay components, leading to inaccurate results. This guide offers strategies to identify and minimize such interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with laboratory assays?
This compound is a non-calcium, iron- and magnesium-based phosphate binder. Its structure is a rigid, crystalline-layered matrix of magnesium and ferric iron with carbonate groups. In the gastrointestinal tract, these carbonate ions are exchanged for phosphate ions.[1] Potential interference in laboratory assays can arise from its components:
-
Iron (Fe³⁺): Can interfere with colorimetric assays and potentially immunoassays that utilize metal-sensitive detection methods.
-
Magnesium (Mg²⁺): Can interfere with assays measuring other divalent cations (e.g., calcium) and enzymatic assays where magnesium is a cofactor.
-
Hydroxycarbonate Structure: The physical properties of the compound might lead to non-specific binding or sequestration of assay reagents.
Q2: Which types of assays are most likely to be affected by this compound interference?
Based on the components of this compound, the following assays are most susceptible to interference:
-
Colorimetric Assays: Particularly those sensitive to iron, such as nitrate/nitrite assays or certain iron quantification kits.
-
Immunoassays: Assays using enzymatic reporters where iron or magnesium could act as inhibitors or activators, or assays where the drug could cause non-specific binding.
-
Clinical Chemistry Assays: Tests for serum iron, calcium, and magnesium levels can be directly affected.
-
Enzymatic Assays: Assays where magnesium is a critical cofactor may be influenced by exogenous magnesium from this compound.
Q3: What are the common signs of this compound interference in an assay?
-
Inconsistent or non-reproducible results.
-
Unexpectedly high or low analyte concentrations.
-
High background signal or turbidity in colorimetric and nephelometric assays.
-
Non-linear dilution series.
-
Discrepancies between results from different assay platforms.
Troubleshooting Guides
Issue 1: Suspected Iron Interference in Colorimetric Assays
Problem: Inaccurate readings in colorimetric assays, potentially due to the iron component of this compound. Iron can interfere with assays that involve redox reactions or the formation of colored complexes.
Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Use of a Masking Agent | Ascorbic acid can be used to reduce Fe³⁺ to Fe²⁺ and chelate it, preventing it from interfering with the assay chemistry. | See Protocol 1: Ascorbic Acid Masking of Iron . |
| Alternative Buffer System | In nitrate/nitrite assays, switching from an NH₄Cl/EDTA buffer to an NH₄Cl/DTPA or imidazole buffer can eliminate iron interference.[1][2] | See Protocol 2: Alternative Buffers for Nitrate/Nitrite Assays . |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering iron to a level that does not significantly impact the assay. | Perform a serial dilution of the sample to determine a dilution factor where the interference is minimized while the analyte is still detectable. |
| Pre-treatment with Proteolytic Enzymes | For serum or plasma samples where turbidity is an issue, pre-treatment with enzymes like trypsin and chymotrypsin can eliminate this interference.[3] | See Protocol 3: Enzymatic Proteolysis for Turbidity Removal . |
Quantitative Data on Mitigation:
| Mitigation Method | Interferent Concentration | Analyte | Assay Type | % Interference Reduction |
| 10% Ascorbic Acid | Up to 3000 ppm Iron | Aluminum | Spectrophotometric | Near 100%[4] |
| NH₄Cl/DTPA Buffer | >10 mg/L Iron | Nitrate | Colorimetric | Significant[1][2] |
Issue 2: Potential Magnesium Interference in Clinical and Enzymatic Assays
Problem: The magnesium component of this compound may interfere with assays for other divalent cations or affect the activity of enzymes that are magnesium-dependent.
Mitigation Strategies:
| Strategy | Description | Considerations |
| Use of Specific Chelators | Incorporate a chelating agent that preferentially binds to magnesium without affecting the analyte of interest. | The choice of chelator is highly assay-dependent and requires validation. |
| Alternative Assay Method | If available, use an assay method that is less susceptible to magnesium interference, such as atomic absorption spectrometry for direct magnesium measurement. | Assess the feasibility and availability of alternative platforms. |
| Sample Dilution | Diluting the sample can lower the magnesium concentration to a non-interfering level. | Ensure the analyte of interest remains within the detectable range of the assay. |
| Correction for Hemolysis | Hemolysis can falsely elevate magnesium levels due to its high intracellular concentration. | Visually inspect samples for hemolysis and reject hemolyzed samples. |
Quantitative Data on Magnesium Interference:
Studies have shown that magnesium supplementation did not significantly affect follicle-stimulating hormone (FSH), 17OH-progesterone, or sex hormone-binding globulin (SHBG) levels in one study, but did reduce testosterone and increase dehydroepiandrosterone (DHEA) concentrations.[5] Another meta-analysis concluded that magnesium supplementation does not appear to influence cardiometabolic and hormonal factors in patients with PCOS.[6] These findings suggest that the potential for magnesium interference in hormone assays may vary depending on the specific hormone and the patient population.
Experimental Protocols
Protocol 1: Ascorbic Acid Masking of Iron
This protocol is adapted for masking iron interference in spectrophotometric assays.
Materials:
-
Ascorbic acid solution (10% w/v in deionized water)
-
Sample containing the analyte and suspected iron interference
-
Assay-specific reagents
Procedure:
-
To your sample aliquot, add 10% ascorbic acid solution. The required volume will depend on the iron concentration. As a starting point, a 2 mL addition of 10% ascorbic acid can mask up to 3000 ppm of iron in the aliquot.[4]
-
Mix thoroughly and allow a sufficient reaction time for the ascorbic acid to reduce and chelate the iron. This may require optimization (e.g., 5-10 minutes at room temperature).
-
Proceed with the addition of your assay-specific reagents and follow the standard protocol for measurement.
-
Run appropriate controls, including a sample with a known iron concentration and no analyte, to confirm the effectiveness of the masking agent.
Protocol 2: Alternative Buffers for Nitrate/Nitrite Assays
This protocol is for colorimetric nitrate/nitrite assays where iron interference is suspected.
Materials:
-
NH₄Cl/DTPA Buffer: Dissolve 85 g of NH₄Cl and 1 g of diethylenetriaminepentaacetic acid (DTPA) in 800 mL of deionized water. Adjust the pH to 8.5 with NaOH and bring the final volume to 1 L.[1]
-
Imidazole Buffer: Dissolve 6.8 g of imidazole in 900 mL of deionized water. Adjust the pH to 7.5 with concentrated HCl. Add 1 mL of 2% (w/v) CuSO₄·5H₂O solution and bring the final volume to 1 L.[1]
-
Standard assay reagents for nitrate/nitrite determination.
Procedure:
-
Substitute the standard NH₄Cl/EDTA buffer in your assay with either the NH₄Cl/DTPA or imidazole buffer.
-
Follow the remainder of your established protocol for sample and reagent addition, incubation, and measurement.
-
Validate the new buffer system by running standards and controls to ensure assay performance is not compromised.
Protocol 3: Enzymatic Proteolysis for Turbidity Removal
This protocol is for serum or plasma samples exhibiting turbidity that may interfere with spectrophotometric readings.[3]
Materials:
-
Protease solution: 60 mg/mL of trypsin and chymotrypsin in distilled water.
-
Tris/HCl buffer (100 mmol/L, pH 8.1).
-
Serum or plasma sample.
Procedure:
-
To 250 µL of the serum or plasma sample, add 200 µL of Tris/HCl buffer (100 mmol/L, pH 8.1).
-
Add 40 µL of the protease solution.
-
Mix and incubate for a sufficient time to allow for enzymatic digestion and clarification of the sample (e.g., 2 hours at 37°C).
-
Following incubation, proceed with your standard assay protocol.
-
Run a blank containing the protease solution to account for any background absorbance.
Signaling Pathway and Experimental Workflow Diagrams
The iron and magnesium components of this compound can play roles in various cellular signaling pathways. Understanding these can help researchers anticipate downstream effects in cell-based assays.
Caption: General experimental workflow highlighting points of potential interference and mitigation strategies.
Caption: Iron can activate the MAPK signaling pathway through ASK1, leading to downstream effects.[7]
Caption: Iron can act as a pro-inflammatory molecule by activating the NF-κB pathway, while magnesium may have attenuating effects.[8][9][10]
Disclaimer: This technical support guide is for informational purposes only and is intended for a scientific audience. The information provided is based on the known properties of this compound's components and general principles of assay interference. It is essential to validate any mitigation strategy for your specific assay and experimental conditions. Direct studies on this compound's interference in all laboratory assays are not available.
References
- 1. umt.edu [umt.edu]
- 2. Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and Metabolic Responses to Magnesium Supplementation in Women with Polycystic Ovary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does Magnesium Affect Sex Hormones and Cardiometabolic Risk Factors in Patients with PCOS? Findings from a Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular iron depletion stimulates the JNK and p38 MAPK signaling transduction pathways, dissociation of ASK1-thioredoxin, and activation of ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling role of iron in NF-kappa B activation in hepatic macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron activates NF-kappaB in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Sources of Dietary Magnesium Supplementation Reduces Oxidative Stress by Regulation Nrf2 and NF-κB Signaling Pathways in High-Fat Diet Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the long-term administration of Fermagate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the long-term administration and in-vitro evaluation of Fermagate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound in a research setting.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-calcium, iron- and magnesium-based phosphate binder.[1][2] Its structure is an insoluble hydrotalcite, a crystalline-layered material composed of iron and magnesium hydroxycarbonate.[2] The primary mechanism of action is the exchange of carbonate ions located between the crystalline layers for phosphate ions in the gastrointestinal tract.[2] This forms a stable, insoluble complex that is not absorbed and is subsequently excreted, thereby reducing the overall dietary phosphate absorption.[3]
Q2: What are the known challenges associated with the long-term administration of this compound in clinical settings?
A2: Clinical studies on the long-term safety and efficacy of this compound have identified a few key challenges. The most frequently reported adverse events are gastrointestinal in nature, including diarrhea and discolored feces.[1] Additionally, as this compound contains magnesium, long-term administration, particularly at higher doses, can lead to an elevation of pre-dialysis serum magnesium levels.[1][4] Monitoring magnesium levels is therefore crucial in long-term studies.
Q3: How should this compound be stored to ensure its stability for long-term experiments?
A3: While specific long-term stability studies for this compound are not extensively published in the public domain, general guidance for solid, inorganic compounds suggests storage in a cool, dry place, protected from light and moisture. For long-term studies, it is recommended to store this compound under controlled room temperature (25°C ± 2°C) and relative humidity (60% RH ± 5% RH), in accordance with ICH guidelines for long-term stability testing.[5][6] It is advisable to aliquot the compound to avoid repeated exposure of the bulk material to ambient conditions.
Q4: What is the solubility of this compound in common laboratory solvents and buffers?
A4: this compound is designed to be an insoluble phosphate binder that acts locally in the gastrointestinal tract.[2] It is expected to have very low solubility in aqueous buffers commonly used in laboratory settings, such as phosphate-buffered saline (PBS) or cell culture media. Its insolubility is a key feature of its mechanism of action, as it allows for the binding of phosphate without significant systemic absorption of its constituent ions. When preparing for in-vitro assays, it should be treated as a suspension.
Q5: Are there any known off-target effects or cellular interactions of this compound?
A5: The available literature primarily focuses on the phosphate-binding properties of this compound within the gastrointestinal lumen. Studies on specific off-target effects or direct interactions with intestinal epithelial cells are limited. However, as an iron-containing compound, there is a potential for this compound to influence the gut microbiome, as iron is a critical nutrient for many bacterial species.[7][8] Researchers investigating the long-term effects of this compound may consider evaluating its impact on gut microbial composition.
Section 2: Troubleshooting Guides
This section provides practical guidance for overcoming common challenges in experimental work with this compound.
Guide 1: Inconsistent Results in In-Vitro Phosphate Binding Assays
Problem: High variability in phosphate binding capacity is observed between experimental replicates.
| Possible Cause | Recommended Solution |
| Incomplete Suspension of this compound | This compound is insoluble and must be uniformly suspended to ensure consistent dosing in each replicate. Vigorously vortex the stock suspension before each pipetting step. Consider using a magnetic stirrer for larger batches. |
| Inaccurate Quantification of Unbound Phosphate | The chosen phosphate quantification method may be subject to interference from components in the assay buffer. Ensure that your phosphate standard curve is prepared in the same buffer as your samples. Validate the analytical method for linearity, accuracy, and precision.[9][10] |
| pH Fluctuations in the Assay Buffer | The phosphate binding capacity of some binders can be pH-dependent.[1] Ensure that the buffer system used has sufficient buffering capacity to maintain a stable pH throughout the incubation period, especially after the addition of this compound. |
| Inadequate Incubation Time | The binding of phosphate to this compound may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time required to achieve maximal phosphate binding. |
| "Edge Effects" in Microplates | Evaporation from the outer wells of a microplate can lead to changes in concentration and inconsistent results.[11] Avoid using the outer wells for experimental samples; instead, fill them with buffer or water to create a humidity barrier. |
Guide 2: Low Phosphate Binding Capacity Observed in In-Vitro Assays
Problem: The measured phosphate binding capacity of this compound is lower than expected.
| Possible Cause | Recommended Solution |
| Sub-optimal pH of the Assay Buffer | While this compound is reported to have a high affinity for phosphate over a wide pH range, extreme pH values may still affect its binding efficiency.[2] Conduct pilot studies to determine the optimal pH for your specific experimental conditions, considering the physiological relevance (e.g., simulated gastric or intestinal fluid pH). |
| Interference from Other Ions in the Buffer | High concentrations of other anions in the buffer could potentially compete with phosphate for binding sites, although this compound is reported to have high specificity for phosphate.[1] If possible, use a buffer with a simple ionic composition for initial characterization studies. |
| Degradation of this compound | Improper storage or handling may lead to a loss of activity. Ensure that the compound has been stored under the recommended conditions and has not exceeded its expiry date. |
| Incorrect Phosphate Quantification | An overestimation of the unbound phosphate concentration will lead to an underestimation of the binding capacity. Double-check the preparation of phosphate standards and the calibration of the analytical instrument.[12] |
Section 3: Data Presentation
Table 1: Summary of Clinical Efficacy of this compound in Hemodialysis Patients
| Dosage | Baseline Serum Phosphate (mmol/L) | Post-treatment Serum Phosphate (mmol/L) | Mean Reduction in Serum Phosphate (mmol/L) | Reference |
| 1 g (three times daily) | 2.16 | 1.71 | 0.46 | [2][4] |
| 2 g (three times daily) | 2.16 | 1.47 | 0.70 | [2][4] |
Section 4: Experimental Protocols
Protocol 1: In-Vitro Phosphate Binding Capacity Assay
This protocol provides a general framework for assessing the phosphate binding capacity of this compound. Researchers should optimize the conditions for their specific experimental needs.
1. Materials:
- This compound
- Phosphate standard solution (e.g., potassium phosphate monobasic)
- Assay buffer (e.g., simulated intestinal fluid without phosphate, pH 7.0)
- Microcentrifuge tubes or 96-well plates
- Incubator/shaker
- Centrifuge
- Phosphate quantification assay kit (e.g., Malachite Green or Molybdenum Blue based)[9][10]
- Spectrophotometer
2. Procedure:
- Preparation of Phosphate Solutions: Prepare a series of phosphate solutions of known concentrations (e.g., 0, 5, 10, 15, 20 mM) in the assay buffer.
- Preparation of this compound Suspension: Accurately weigh a specific amount of this compound and suspend it in the assay buffer to a known concentration (e.g., 10 mg/mL). Ensure the suspension is homogenous by vigorous vortexing before use.
- Binding Reaction:
- To each microcentrifuge tube or well, add a fixed volume of the this compound suspension.
- Add an equal volume of each phosphate solution to the respective tubes/wells.
- Include control tubes/wells with assay buffer instead of the this compound suspension for each phosphate concentration to determine the initial phosphate levels.
- Incubation: Incubate the tubes/wells at a controlled temperature (e.g., 37°C) with constant shaking for a predetermined time (e.g., 2 hours) to allow for phosphate binding to reach equilibrium.
- Separation of Unbound Phosphate: Centrifuge the tubes/plates at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the insoluble this compound-phosphate complex.
- Quantification of Unbound Phosphate: Carefully collect the supernatant without disturbing the pellet. Determine the concentration of unbound phosphate in the supernatant using a suitable phosphate quantification assay according to the manufacturer's instructions.
- Calculation of Binding Capacity:
- Calculate the amount of phosphate bound by this compound by subtracting the concentration of unbound phosphate from the initial phosphate concentration.
- Express the phosphate binding capacity as mmol of phosphate bound per gram of this compound.
Section 5: Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Evaluation of the Long-term Safety of Magnesium Iron Hydroxycarbonate [ctv.veeva.com]
- 4. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A simplified method for inorganic phosphate determination and its application for phosphate analysis in enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dec.vermont.gov [dec.vermont.gov]
- 11. benchchem.com [benchchem.com]
- 12. asdlib.org [asdlib.org]
Validation & Comparative
A Comparative Analysis of Fermagate and Sevelamer Hydrochloride for Hyperphosphatemia Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two phosphate binders, fermagate and sevelamer hydrochloride, intended for the management of hyperphosphatemia in patients with chronic kidney disease (CKD). Due to the termination of this compound's clinical development for commercial reasons, direct head-to-head Phase III clinical trial data comparing it with sevelamer hydrochloride is unavailable.[1] This analysis, therefore, synthesizes data from a Phase II clinical trial of this compound and numerous clinical studies and meta-analyses of sevelamer hydrochloride to offer a comparative perspective on their efficacy and safety profiles.
Mechanism of Action
Both this compound and sevelamer hydrochloride are non-calcium-based phosphate binders that act locally within the gastrointestinal tract to reduce the absorption of dietary phosphate.
This compound is an iron-magnesium hydroxycarbonate compound.[2] It functions through an ion exchange mechanism where the carbonate ions within its crystalline, layered structure are exchanged for phosphate ions from ingested food.[2] This process forms an insoluble complex that is then excreted in the feces, thereby lowering serum phosphate levels.[2]
Sevelamer hydrochloride is a non-absorbed, crosslinked polymer of polyallylamine hydrochloride.[2] The multiple amine groups in its structure become protonated in the intestine, creating positively charged sites that bind to negatively charged phosphate ions through ionic and hydrogen bonding.[2] This prevents phosphate absorption and facilitates its elimination from the body.[2]
Efficacy Data
Direct comparative efficacy data from a head-to-head clinical trial between this compound and sevelamer hydrochloride is not available. The following tables summarize the available efficacy data from separate clinical trials.
Table 1: Summary of this compound Efficacy (Phase II, Placebo-Controlled Trial)[2][3]
| Parameter | Baseline (Mean) | This compound 1g TID (Mean) | This compound 2g TID (Mean) | Placebo (Mean) |
| Serum Phosphate (mmol/L) | 2.16 | 1.71 | 1.47 | No significant change |
| Change from Baseline (mmol/L) | - | -0.46 | -0.70 | - |
TID: three times a day
In a 21-day, randomized, double-blind, placebo-controlled Phase II study involving 63 hemodialysis patients, this compound demonstrated a dose-dependent reduction in serum phosphate levels.[2][3] The 1g and 2g three-times-daily doses were associated with statistically significant reductions in mean serum phosphate compared to placebo.[2][3]
Table 2: Summary of Sevelamer Hydrochloride Efficacy (from various clinical trials and meta-analyses)
| Study Type | Comparator | Key Efficacy Findings for Sevelamer Hydrochloride |
| Meta-analysis | Calcium-based binders | Similar or slightly higher serum phosphate levels compared to calcium-based binders.[4] |
| Randomized Controlled Trial | Calcium carbonate | Similar decrease in serum phosphate values over an 8-week period.[4] |
| Meta-analysis | Placebo and other binders | Effectively lowers serum phosphorus levels.[4] |
Sevelamer hydrochloride has been extensively studied and has demonstrated its efficacy in lowering serum phosphorus in patients with CKD on dialysis. Meta-analyses and clinical trials have shown its phosphate-lowering effects to be comparable to other established phosphate binders, such as calcium-based binders.[4]
Side Effect Profile
Table 3: Adverse Events Associated with this compound (Phase II Trial)[2][3]
| Adverse Event | This compound 1g TID | This compound 2g TID | Placebo |
| Patients with at least one AE | Statistically comparable to placebo | Statistically higher than 1g arm | - |
| Gastrointestinal AEs | - | Higher incidence | - |
| Elevated Serum Magnesium | Observed | Observed | - |
| Discontinuations due to AEs | 1 patient | 13 patients | 6 patients |
The tolerability of this compound was found to be dose-dependent.[2][3] The 2g dose was associated with a higher incidence of adverse events, particularly gastrointestinal side effects, leading to a higher discontinuation rate compared to the 1g dose and placebo.[2][3] Both doses of this compound were associated with elevations in pre-hemodialysis serum magnesium levels.[2][3]
Table 4: Common Adverse Events Associated with Sevelamer Hydrochloride
| Adverse Event Category | Common Side Effects |
| Gastrointestinal | Nausea, vomiting, diarrhea, dyspepsia, abdominal pain, flatulence, constipation |
Sevelamer hydrochloride is generally associated with gastrointestinal side effects. The incidence and severity of these effects can vary among patients.
Experimental Protocols
As the Phase III head-to-head trial was not completed, the following is a generalized experimental protocol for a comparative study of phosphate binders, based on the design of the planned this compound versus sevelamer hydrochloride trial and other similar studies.
Study Title: A Randomized, Open-Label, Active-Controlled, Parallel-Group Study to Compare the Efficacy and Safety of Two Phosphate Binders in Hemodialysis Patients with Hyperphosphatemia.
1. Objectives:
-
Primary: To demonstrate the non-inferiority of the investigational phosphate binder compared to the active comparator in lowering serum phosphorus levels after 12 weeks of treatment.
-
Secondary: To evaluate the safety and tolerability of the investigational phosphate binder, and to assess its effects on other markers of mineral and bone metabolism.
2. Study Design:
-
A multicenter, randomized, open-label, active-controlled, parallel-group study.
-
Phase 1 (Washout): A 2 to 4-week period where patients discontinue their current phosphate binder therapy.
-
Phase 2 (Titration): An 8-week period where patients are randomized to receive either the investigational drug or the active comparator. The dose is titrated to achieve a target serum phosphorus level.
-
Phase 3 (Maintenance): A 16-week period where the dose of the study drug is maintained.
3. Patient Population:
-
Inclusion Criteria: Male or female patients aged 18 years or older, on a stable hemodialysis regimen (e.g., three times per week) for at least 3 months, with a serum phosphate level ≥ 6.0 mg/dL (1.94 mmol/L) after the washout period.
-
Exclusion Criteria: History of significant gastrointestinal disorders, known intolerance to the study medications, serum ferritin >1000 ng/mL, or pregnancy/lactation.
4. Efficacy Endpoints:
-
Primary: Change in serum phosphorus from baseline to the end of the maintenance phase.
-
Secondary: Proportion of patients achieving target serum phosphorus levels, changes in serum calcium, intact parathyroid hormone (iPTH), and calcium-phosphorus product.
5. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Regular monitoring of vital signs and laboratory parameters (including serum magnesium for this compound).
Conclusion
Both this compound and sevelamer hydrochloride are designed to control hyperphosphatemia in CKD patients by binding dietary phosphate. The available Phase II data for this compound suggests a dose-dependent efficacy in lowering serum phosphate, with gastrointestinal side effects and hypermagnesemia being notable adverse events at higher doses.[2][3] Sevelamer hydrochloride is a well-established phosphate binder with proven efficacy, and its primary side effects are also gastrointestinal in nature.
The termination of this compound's development program means that a definitive comparison of its efficacy and safety relative to sevelamer hydrochloride from a head-to-head trial is not possible. Researchers and clinicians should consider the available evidence for each agent independently when evaluating phosphate binder therapies. Future research on novel phosphate binders will be essential to continue improving the management of hyperphosphatemia in the CKD population.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sevelamer and calcium-based phosphate binders on mortality in hemodialysis patients: results of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fermagate and Other Iron-Based Phosphate Binders for Researchers and Drug Development Professionals
In the management of hyperphosphatemia, a common and serious complication of chronic kidney disease (CKD), iron-based phosphate binders have emerged as a prominent therapeutic class. This guide provides a detailed comparative analysis of Fermagate, a lesser-known iron-based binder, with two widely used agents: sucroferric oxyhydroxide and ferric citrate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy, safety profiles, and the experimental protocols used for their evaluation.
Mechanism of Action
Iron-based phosphate binders share a fundamental mechanism of action: they bind to dietary phosphate in the gastrointestinal (GI) tract, forming insoluble complexes that are subsequently excreted in the feces. This prevents the absorption of phosphate into the bloodstream, thereby helping to control serum phosphorus levels.
This compound , with its chemical structure of iron and magnesium hydroxycarbonate, operates through an ion exchange mechanism.[1][2] The carbonate ions within its layered crystalline structure are exchanged for phosphate ions from ingested food.[1][2]
Sucroferric oxyhydroxide consists of a polynuclear iron(III)-oxyhydroxide core stabilized by a carbohydrate shell of sucrose and starches.[3] It binds phosphate through ligand exchange between the hydroxyl groups on the iron core and the phosphate ions.[3]
Ferric citrate also binds dietary phosphate in the GI tract to form insoluble ferric phosphate.[3] A notable secondary effect of ferric citrate is the partial absorption of iron, which can contribute to improved iron parameters in patients with CKD.[3][4]
Below is a diagram illustrating the general mechanism of action of iron-based phosphate binders.
Comparative Efficacy and Safety
Direct head-to-head clinical trials comparing this compound with sucroferric oxyhydroxide and ferric citrate are not available in the published literature. Therefore, this comparison is based on data from separate clinical trials. It is important to note that cross-trial comparisons have limitations due to potential differences in study design, patient populations, and methodologies.
Efficacy
The primary efficacy endpoint for phosphate binders is the reduction of serum phosphorus levels.
| Feature | This compound | Sucroferric Oxyhydroxide | Ferric Citrate |
| Pivotal Trial | Phase II | Phase III | Phase III |
| Comparator | Placebo | Sevelamer Carbonate | Placebo and Active Control |
| Mean Baseline Serum Phosphate | 2.16 mmol/L[2] | ~2.5 mmol/L[5] | ~2.5 mmol/L[3] |
| Mean Reduction in Serum Phosphate | -0.46 mmol/L (1g tid)[2] | Non-inferior to sevelamer[5] | Significantly greater than placebo[3] |
| -0.70 mmol/L (2g tid)[2] | |||
| Pill Burden | Not reported in detail | Lower than sevelamer[5] | Higher than sucroferric oxyhydroxide[3][5] |
Safety and Tolerability
The safety profiles of these agents are a critical consideration in their clinical use.
| Adverse Event Profile | This compound | Sucroferric Oxyhydroxide | Ferric Citrate |
| Common Adverse Events | Gastrointestinal AEs (dose-dependent)[2] | Diarrhea, discolored feces[5] | Diarrhea, constipation, nausea[3] |
| Elevated serum magnesium[2] | |||
| Iron Absorption | Not systematically studied | Minimal systemic iron absorption[5] | Significant iron absorption leading to increased ferritin and TSAT[3][4] |
| Other Considerations | Development was put on hold[3] | May reduce the need for intravenous iron and erythropoiesis-stimulating agents[3] |
Experimental Protocols
The evaluation of phosphate binders involves a series of standardized in vitro and in vivo experiments to determine their efficacy and safety.
In Vitro Phosphate Binding Capacity Assay
This assay is crucial for determining the phosphate-binding efficiency of a compound under controlled laboratory conditions.
Objective: To quantify the phosphate binding capacity of a phosphate binder at different pH values, simulating the conditions of the gastrointestinal tract.
Materials:
-
Phosphate standard solution (e.g., potassium phosphate monobasic)
-
Phosphate binder (this compound, sucroferric oxyhydroxide, or ferric citrate)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Incubator shaker
-
Centrifuge
-
Ion chromatography system or a spectrophotometer with a phosphate assay kit
Procedure:
-
Preparation of Phosphate Solutions: Prepare a series of phosphate solutions of known concentrations (e.g., 5, 10, 20, 40, 60, 80, 100 mM) in deionized water. Adjust the pH of these solutions to simulate different parts of the GI tract (e.g., pH 3.0 for the stomach, pH 5.0 for the duodenum, and pH 7.0 for the jejunum/ileum) using HCl or NaOH.
-
Incubation: Add a precise amount of the phosphate binder to a fixed volume of each phosphate solution.
-
Incubate the mixtures in a shaker at 37°C for a predetermined time (e.g., 1, 2, 4, and 6 hours) to allow for binding to reach equilibrium.
-
Separation: After incubation, centrifuge the samples to pellet the binder-phosphate complex.
-
Quantification of Unbound Phosphate: Carefully collect the supernatant and measure the concentration of unbound phosphate using ion chromatography or a colorimetric phosphate assay.
-
Calculation of Binding Capacity: The amount of bound phosphate is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration. The binding capacity is typically expressed as mg of phosphate bound per gram of the binder.
In Vivo Evaluation in an Animal Model of Hyperphosphatemia
Animal models are essential for assessing the in vivo efficacy and safety of phosphate binders before human clinical trials. A common model is the 5/6 nephrectomized (5/6 Nx) rat, which develops chronic kidney disease and subsequent hyperphosphatemia.
Objective: To evaluate the effect of a phosphate binder on serum phosphorus, calcium, and other relevant biochemical parameters in a uremic animal model.
Animal Model:
-
Male Sprague-Dawley or Wistar rats
-
5/6 nephrectomy procedure: This involves the surgical removal of two-thirds of one kidney and the complete removal of the contralateral kidney in a two-step procedure. This induces a progressive decline in renal function.
Procedure:
-
Induction of Hyperphosphatemia: Following the 5/6 nephrectomy and a recovery period, the rats are typically fed a diet with high phosphorus content to induce and maintain hyperphosphatemia.
-
Treatment Groups: The animals are randomized into different treatment groups:
-
Control group (receiving vehicle)
-
Phosphate binder group(s) (receiving different doses of the test compound mixed with their food)
-
Positive control group (receiving a known phosphate binder like sevelamer)
-
-
Dosing: The phosphate binders are administered orally, usually mixed with the chow, for a specified period (e.g., 4-8 weeks).
-
Monitoring:
-
Blood Sampling: Blood samples are collected periodically (e.g., weekly or bi-weekly) to measure serum levels of phosphorus, calcium, creatinine, blood urea nitrogen (BUN), and iron parameters.
-
Urine Collection: 24-hour urine samples can be collected to measure urinary phosphate and calcium excretion.
-
Fecal Collection: Fecal samples can be analyzed to determine the amount of phosphate excreted.
-
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tissues (e.g., aorta, kidneys) can be collected to assess for vascular calcification and other pathological changes.
The following flowchart illustrates a typical experimental workflow for the evaluation of a novel phosphate binder.
Conclusion
This compound, sucroferric oxyhydroxide, and ferric citrate are all iron-based phosphate binders with distinct characteristics. While sucroferric oxyhydroxide and ferric citrate are well-established therapies with extensive clinical data, information on this compound is primarily from early-phase studies, and its development appears to be halted.[3]
Sucroferric oxyhydroxide offers the advantage of effective phosphate control with a low pill burden and minimal iron absorption.[5] Ferric citrate also effectively lowers serum phosphate and has the added benefit of improving iron stores, which can be advantageous for anemic CKD patients.[3][4] The available data for this compound showed promising efficacy in a Phase II trial, but its development did not progress to later stages, limiting a direct and comprehensive comparison with the other agents.[2]
For researchers and drug development professionals, the choice of an optimal phosphate binder depends on a variety of factors, including the desired efficacy, safety profile, patient adherence (influenced by pill burden), and the individual patient's iron status. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of novel phosphate-binding agents.
References
- 1. This compound | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-based phosphate binders: do they offer advantages over currently available phosphate binders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Sucroferric oxyhydroxide for hyperphosphatemia: a review of real-world evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphate Binders: Validating the Non-Calcium Nature of Fermagate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fermagate, a non-calcium-based phosphate binder, with other commercially available phosphate-binding agents. Through a review of experimental data, this document aims to validate the non-calcium nature of this compound and objectively compare its performance against calcium-based and other non-calcium-based alternatives.
Executive Summary
Hyperphosphatemia is a critical concern in patients with chronic kidney disease (CKD), contributing to mineral and bone disorders and cardiovascular disease. Phosphate binders are essential for managing serum phosphorus levels. Traditional calcium-based binders, while effective, can lead to hypercalcemia and an increased risk of vascular calcification. This has driven the development of non-calcium-based alternatives. This compound, an iron-magnesium hydroxycarbonate, is one such alternative. This guide presents data demonstrating this compound's efficacy in phosphate binding without contributing to calcium load, a key differentiator from calcium-based therapies.
Comparative Analysis of Phosphate Binders
The selection of a phosphate binder is guided by its efficacy, side-effect profile, and impact on mineral metabolism. This section provides a comparative overview of this compound and other key phosphate binders.
Mechanism of Action
-
This compound : This compound is an iron-magnesium hydroxycarbonate with a layered double hydroxide structure.[1] In the gastrointestinal tract, it binds dietary phosphate through an ion exchange mechanism, where carbonate ions are exchanged for phosphate ions.[1]
-
Sevelamer (Hydrochloride and Carbonate) : A non-absorbed, calcium- and aluminum-free polymer that binds phosphate through ionic and hydrogen bonding in the gut.
-
Lanthanum Carbonate : Dissociates in the acidic environment of the stomach to release lanthanum ions, which then bind to dietary phosphate to form insoluble lanthanum phosphate.
-
Calcium-Based Binders (Calcium Carbonate and Calcium Acetate) : These agents bind dietary phosphate in the gastrointestinal tract to form insoluble calcium phosphate, which is then excreted.
Data Presentation: Performance of Phosphate Binders
The following tables summarize the key performance indicators of this compound and its alternatives based on available clinical and in-vitro data.
| Phosphate Binder | Active Components | In-Vitro Phosphate Binding Capacity | Effect on Serum Phosphate | Effect on Serum Calcium | Common Side Effects |
| This compound | Iron-Magnesium Hydroxycarbonate | High affinity over a wide pH range[1] | ↓ (Significant reduction)[1][2] | ↔ (No consistent trends observed)[3] | Elevated serum magnesium, gastrointestinal events[1][2] |
| Sevelamer | Sevelamer Hydrochloride/Carbonate | Moderate | ↓ (Effective reduction) | ↔ or ↓ (Does not increase serum calcium) | Gastrointestinal events |
| Lanthanum Carbonate | Lanthanum Carbonate | High | ↓ (Effective reduction) | ↔ or ↓ (Does not increase serum calcium) | Nausea, vomiting, abdominal pain |
| Calcium Carbonate | Calcium Carbonate | Moderate | ↓ (Effective reduction) | ↑ (Risk of hypercalcemia)[4] | Hypercalcemia, constipation |
| Calcium Acetate | Calcium Acetate | Moderate | ↓ (Effective reduction) | ↑ (Risk of hypercalcemia)[5] | Hypercalcemia, nausea |
Note: In-vitro binding capacity can vary based on experimental conditions (e.g., pH, phosphate concentration).
Clinical Trial Data Summary: this compound Phase II Study [1][2]
| Parameter | Placebo | This compound (1 g TID) | This compound (2 g TID) |
| Baseline Serum Phosphate (mmol/L) | 2.16 | 2.16 | 2.16 |
| End-of-Treatment Serum Phosphate (mmol/L) | ~2.16 (little change) | 1.71 | 1.47 |
| Mean Change in Serum Phosphate (mmol/L) | N/A | -0.46 | -0.70 |
| Serum Magnesium | No significant change | ↑ | ↑ |
| Serum Calcium | No significant change | No consistent trends reported | No consistent trends reported |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate phosphate binders.
In-Vitro Phosphate Binding Capacity
This experiment is designed to determine the phosphate-binding ability of a substance in a controlled laboratory setting.
-
Preparation of Phosphate Solutions : Standard phosphate solutions of varying concentrations (e.g., 10, 15, 20 mM) are prepared using monobasic ammonium phosphate dissolved in purified water. The pH of these solutions is adjusted to mimic physiological conditions of the stomach (pH 3.0) and small intestine (pH 6.0) using hydrochloric acid or ammonia.
-
Incubation : A precise weight of the phosphate binder (e.g., 67 mg) is added to a fixed volume (e.g., 25 mL) of the prepared phosphate solution. The mixture is continuously stirred at a constant temperature (37°C).
-
Sampling : Aliquots of the solution are collected at predetermined time intervals (e.g., 5, 20, 60, 120, 180, 240, 300, and 360 minutes).
-
Phosphate Measurement : The collected samples are centrifuged, and the supernatant is analyzed for phosphate concentration using a spectrophotometric assay with ammonium molybdate.
-
Calculation of Binding Capacity : The amount of phosphate bound by the binder is calculated as the difference between the initial and final phosphate concentrations in the solution. The binding capacity is often expressed as mg of phosphate bound per gram of the binder.
In-Vivo Evaluation in Animal Models (Rat Model of CKD)
This protocol outlines a typical preclinical study to assess the efficacy and safety of a phosphate binder in a living organism.
-
Induction of CKD : Chronic kidney disease is surgically induced in rats (e.g., Sprague Dawley) via a 5/6 nephrectomy.
-
Dietary Phosphorus Challenge : The animals are fed a diet with high phosphorus content to induce hyperphosphatemia.
-
Treatment Groups : The rats are randomized into several groups: a control group (receiving the high phosphorus diet without any binder), a vehicle-treated group, and groups receiving the high phosphorus diet mixed with different concentrations of the investigational phosphate binder (e.g., 0.04%, 0.2%, 1%, 5% by weight) or a comparator binder (e.g., sevelamer).
-
Sample Collection : Over the study period (e.g., 28 days), urine and feces are collected to measure phosphate excretion. Blood samples are drawn periodically to determine serum levels of phosphate, calcium, FGF-23, and parathyroid hormone (PTH).
-
Endpoint Analysis : At the end of the study, key outcomes are assessed, including changes in serum and urinary phosphate levels, fecal phosphate content, and markers of bone and mineral metabolism. Histopathological analysis of tissues like the aorta can be performed to evaluate vascular calcification.
Mandatory Visualizations
Signaling Pathway of Mineral and Bone Disorder in CKD
Caption: Signaling cascade in CKD-Mineral and Bone Disorder.
Experimental Workflow for In-Vitro Phosphate Binding Assay
Caption: Workflow for determining in-vitro phosphate binding.
Conclusion
The available evidence strongly supports the non-calcium nature of this compound as a phosphate binder. Its mechanism of action, based on ion exchange, effectively reduces serum phosphate without introducing a calcium load, thereby mitigating the risk of hypercalcemia associated with calcium-based binders. The phase II clinical trial data demonstrates its efficacy in lowering serum phosphate in hemodialysis patients. While direct comparative data on serum calcium versus calcium-based binders from a single study involving this compound is not publicly available, the stated chemical composition and the lack of reported hypercalcemia in clinical trials stand in stark contrast to the known effects of calcium-containing agents. For researchers and drug development professionals, this compound represents a viable non-calcium therapeutic option for the management of hyperphosphatemia, with a distinct safety profile concerning calcium metabolism. Further long-term studies would be beneficial to fully elucidate its comparative impact on cardiovascular outcomes.
References
- 1. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the use of phosphate binders on serum levels of calcium phosphate in patients with chronic kidney disease undergoing hemodialysis: A retrospective and prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled trial of calcium acetate on serum phosphorus concentrations in patients with advanced non-dialysis-dependent chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Fermagate vs. Lanthanum Carbonate for Hyperphosphatemia Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two phosphate binders: Fermagate (iron-magnesium hydroxycarbonate) and lanthanum carbonate. The information is intended to support research, scientific evaluation, and drug development efforts in the management of hyperphosphatemia, a critical concern in patients with chronic kidney disease (CKD).
At a Glance: Key Properties
| Feature | This compound | Lanthanum Carbonate |
| Chemical Composition | Iron-Magnesium Hydroxycarbonate | Lanthanum Carbonate (La₂(CO₃)₃) |
| Mechanism of Action | Ion exchange within its crystalline-layered structure, where carbonate is exchanged for phosphate.[1] | Dissociates in the acidic stomach environment to release lanthanum ions (La³⁺), which bind to dietary phosphate to form insoluble lanthanum phosphate.[2] |
| Calcium-Free | Yes | Yes |
| Development Status | Phase III clinical trials have been conducted. | Approved and marketed for the treatment of hyperphosphatemia. |
Mechanism of Action
Both this compound and lanthanum carbonate are non-calcium-based phosphate binders that act locally within the gastrointestinal tract to reduce the absorption of dietary phosphate.
This compound is a novel compound with a unique crystalline-layered structure. It is composed of iron and magnesium held in a tight hydroxycarbonate lattice. The carbonate ions located between these layers are exchanged for phosphate ions from ingested food, forming an insoluble complex that is then excreted.[1] In vitro studies have indicated that this compound possesses a high affinity for phosphate across a wide pH range.[1]
Lanthanum carbonate dissociates in the acidic environment of the stomach to release trivalent lanthanum ions (La³⁺). These ions have a high affinity for phosphate and readily bind to it, forming insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes.[2] This prevents the absorption of dietary phosphate into the bloodstream.
Comparative Efficacy: Clinical Data
While direct head-to-head clinical trial results for this compound and lanthanum carbonate are not yet widely published, a Phase III clinical trial (NCT00841126) was designed to compare the two directly.[3] The primary objective of the first stage of this study was to establish the non-inferiority of this compound to lanthanum carbonate in lowering serum phosphate in hemodialysis patients.[3]
The following tables summarize available efficacy data from separate clinical trials.
Table 1: Efficacy of this compound in Hemodialysis Patients (Phase II Study) [1][4]
| Treatment Group (3 times daily) | Baseline Serum Phosphate (mmol/L) | End of Treatment Serum Phosphate (mmol/L) | Mean Reduction from Baseline (mmol/L) |
| This compound 1g | 2.16 | 1.71 | 0.46 |
| This compound 2g | 2.16 | 1.47 | 0.70 |
| Placebo | 2.16 | ~2.16 | No significant change |
Table 2: Efficacy of Lanthanum Carbonate in Hemodialysis Patients (Various Studies)
| Study | Treatment Group | Baseline Serum Phosphate (mg/dL) | End of Treatment Serum Phosphate (mg/dL) |
| LANDMARK Trial[5] | Lanthanum Carbonate | ~6.5 | Maintained control, but hyperphosphatemia was more common than in the calcium carbonate group. |
| Hutchison et al. (3-year study)[6] | Lanthanum Carbonate | Not specified | Maintained at approximately 1.80 mmol/L |
In Vitro Phosphate Binding Capacity
Direct comparative in vitro studies under identical conditions for this compound and lanthanum carbonate are limited in the available literature. However, studies comparing them to other phosphate binders provide some insight. One study noted that the high efficacy of this compound compared with sevelamer hydrochloride, aluminum hydroxide, lanthanum carbonate, and magnesium hydroxide has been demonstrated using an artificial "stomacher" and simulated breakfast meal.[1]
Table 3: In Vitro Phosphate Binding Characteristics
| Phosphate Binder | Key In Vitro Findings |
| This compound | High affinity for phosphate over a wide pH range.[1] Demonstrated high efficacy compared to lanthanum carbonate in a simulated upper gastrointestinal tract model.[1] |
| Lanthanum Carbonate | Binds phosphate effectively across a pH range of 3-7.[7] In one study, it was found to be more effective than calcium carbonate and calcium acetate over a broader pH range.[8] |
Safety and Tolerability
This compound: In a Phase II study, the 1g dose of this compound had an adverse event incidence comparable to placebo. The 2g dose was associated with a higher incidence of gastrointestinal adverse events, including diarrhea and discolored feces.[1][4] Both doses were associated with elevations in pre-hemodialysis serum magnesium levels.[1][4]
Lanthanum Carbonate: The most common side effects are gastrointestinal in nature, including nausea, vomiting, and abdominal pain.[2] In the LANDMARK trial, gastrointestinal disturbances were more frequent in the lanthanum carbonate group compared to the calcium carbonate group.[5]
Table 4: Common Adverse Events
| Adverse Event | This compound (2g dose) | Lanthanum Carbonate |
| Gastrointestinal | Diarrhea, discolored feces, dyspepsia[1] | Nausea, vomiting, abdominal pain[2] |
| Electrolyte Abnormalities | Elevated serum magnesium[1][4] | - |
Impact on Mineral Metabolism and Other Markers
Phosphate binders can influence other aspects of mineral metabolism, including levels of Fibroblast Growth Factor 23 (FGF23), a key hormone in phosphate homeostasis.
This compound: The Phase III trial protocol for this compound versus lanthanum carbonate included secondary objectives to compare their effects on measures of mineral metabolism, albumin, pre-albumin, and iron status. Data from a Phase II trial did not show a significant effect on iron status.[1]
Lanthanum Carbonate: Studies have shown that lanthanum carbonate can reduce FGF23 levels in patients with CKD.
Table 5: Effects on Other Biochemical Markers
| Marker | This compound | Lanthanum Carbonate |
| Serum Magnesium | Increased levels observed.[1][4] | No significant effect. |
| FGF23 | Data not yet available from comparative trials. | Shown to reduce FGF23 levels in CKD patients. |
| Iron Status | No apparent contribution from the iron component in a Phase II study.[1] | - |
| Albumin/Pre-albumin | Investigated in a Phase III trial, results pending. | - |
Experimental Protocols
In Vitro Phosphate Binding Capacity Assay (General Protocol)
A common method to determine the in vitro phosphate binding capacity is through equilibrium binding studies.[9][10]
-
Preparation of Phosphate Solutions: A series of standard phosphate solutions are prepared at various concentrations (e.g., 5 to 100 mM) in buffers simulating the pH of different parts of the gastrointestinal tract (e.g., pH 3, 5, and 7).[9]
-
Incubation: A predetermined amount of the phosphate binder is added to each phosphate solution and incubated at a physiological temperature (37°C) with constant agitation for a sufficient time to reach equilibrium (e.g., 2 hours).[11]
-
Separation: The mixture is centrifuged to separate the solid binder-phosphate complex from the supernatant containing unbound phosphate.
-
Quantification: The concentration of unbound phosphate in the supernatant is measured using a validated analytical method, such as ion chromatography or a spectrophotometric assay.[9]
-
Data Analysis: The amount of bound phosphate is calculated as the difference between the initial and unbound phosphate concentrations. The data is often analyzed using the Langmuir isotherm model to determine the maximum binding capacity (K₂) and the binding affinity constant (K₁).[9]
Clinical Trial Protocol: this compound vs. Lanthanum Carbonate (NCT00841126 - Stage 1) [3]
-
Study Design: A randomized, open-label, parallel-group, non-inferiority study.
-
Participants: Hemodialysis patients with hyperphosphatemia.
-
Intervention:
-
This compound Arm: Initial dose titrated based on serum phosphate levels.
-
Lanthanum Carbonate Arm: 750 mg chewable tablets, administered orally with an initial dosage of 750 mg up to three times daily, titrated to a maximum daily dose of 3750 mg.[3]
-
-
Primary Outcome: To demonstrate the non-inferiority of this compound to lanthanum carbonate in lowering serum phosphate levels.
-
Secondary Outcomes: To assess the safety of this compound and compare the effects of both drugs on mineral metabolism, albumin, pre-albumin, and iron status.
Visualizing the Pathways
Phosphate Homeostasis Signaling Pathway
The regulation of phosphate levels is a complex process primarily managed by the kidneys and influenced by hormones such as FGF23 and parathyroid hormone (PTH). The FGF23-Klotho axis plays a central role.
References
- 1. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanthanum Carbonate - A New Phosphate Binding Drug in Advanced Renal Failure. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LANDMARK Trial in Mineral Bone Disease? — NephJC [nephjc.com]
- 6. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. Comparison of Phosphate Binding Capacities of PA21, A Novel Phosphate Binder, with those of other Phosphate Binders in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Fermagate Demonstrates Dose-Dependent Efficacy in Lowering Serum Phosphate Levels Compared to Placebo in Phase II Clinical Trial
A Phase II clinical trial evaluating the safety and efficacy of Fermagate, a novel iron-magnesium hydroxycarbonate phosphate binder, has shown promising results in reducing serum phosphate levels in patients with hyperphosphatemia undergoing chronic hemodialysis when compared to a placebo. The study found that this compound's effectiveness and tolerability are dose-dependent, with the 1 g dose showing a comparable safety profile to the placebo.[1][2]
This compound is a non-calcium-containing phosphate binder.[1] Its mechanism of action involves the exchange of carbonate ions for phosphate ions from food within the gastrointestinal tract.[3] This process binds dietary phosphate, preventing its absorption into the bloodstream and thereby lowering plasma phosphate levels.[3]
Quantitative Analysis of Efficacy and Safety
The clinical trial data indicates a statistically significant reduction in serum phosphate levels for patients treated with this compound compared to those who received a placebo. The key findings from the intention-to-treat analysis are summarized below.
Table 1: Efficacy of this compound in Reducing Serum Phosphate Levels [1][2]
| Treatment Group | Mean Baseline Serum Phosphate (mmol/L) | Mean End-of-Treatment Serum Phosphate (mmol/L) | Mean Reduction from Baseline (mmol/L) |
| This compound 1 g (tid) | 2.16 | 1.71 | 0.45 |
| This compound 2 g (tid) | 2.16 | 1.47 | 0.69 |
| Placebo | 2.16 | ~2.16 | Minimal Change |
Table 2: Overview of Adverse Events (AEs) [1][2]
| Treatment Group | Incidence of AEs | Key Adverse Events | Discontinuations due to AEs |
| This compound 1 g (tid) | Statistically comparable to placebo | - | - |
| This compound 2 g (tid) | Statistically higher than 1 g arm | Primarily gastrointestinal AEs | Higher number than 1 g arm |
| Placebo | - | - | - |
Both dosages of this compound were associated with elevations in prehemodialysis serum magnesium levels.[1][2]
Experimental Protocol
The Phase II study was a randomized, double-blind, placebo-controlled, parallel-group trial conducted across five centers in the United Kingdom.[2]
-
Participants: The study enrolled 63 patients with hyperphosphatemia who had been on a stable hemodialysis regimen (three times per week) for at least three months.[1][2] Patients were required to be receiving a stable dose of a phosphate binder for at least one month before screening.[2] Exclusion criteria included a history of hemochromatosis, serum ferritin concentration ≥1000 ng/ml, and clinically significant gastrointestinal motility disorders.[2]
-
Study Design: Following a washout period where previous phosphate binders were discontinued, patients were randomized into one of three treatment arms: this compound 1 g three times daily, this compound 2 g three times daily, or a placebo three times daily.[1][2][4] The treatment duration was 21 days.[1][4]
-
Blinding: To maintain the double-blind nature of the study, all participants received 24 capsules per day. The this compound 2 g group received 24 active capsules, the 1 g group received 12 active and 12 placebo capsules, and the placebo group received 24 placebo capsules. The active and placebo capsules were identical in appearance.[2]
-
Primary Endpoint: The primary efficacy endpoint was the reduction in serum phosphate levels from baseline to the end of the 21-day treatment period.[1]
Visualizing the Path to Data: From Patient to Primary Endpoint
The following diagrams illustrate the mechanism of action of this compound and the workflow of the clinical trial.
Caption: Mechanism of action of this compound in the gastrointestinal tract.
Caption: Workflow of the Phase II this compound clinical trial.
References
- 1. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Validation and Comparative Analysis of Fermagate for Hyperphosphatemia
This guide provides an objective comparison of Fermagate, an investigational phosphate binder, with established alternatives for the management of hyperphosphatemia in patients with chronic kidney disease (CKD) on hemodialysis. The data presented is synthesized from published Phase II and Phase III clinical trial findings.
This compound is an iron-magnesium hydroxycarbonate compound designed to bind dietary phosphate in the gastrointestinal tract, thereby reducing its absorption into the bloodstream.[1][2] Its mechanism relies on the exchange of carbonate ions within its crystalline structure for phosphate ions from ingested food.[1][2][3] This guide compares the efficacy and safety of this compound against a placebo and other marketed phosphate binders, such as sevelamer and lanthanum carbonate.[4][5]
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative findings from clinical studies involving this compound and its comparators.
Table 1: Efficacy of this compound vs. Placebo in Lowering Serum Phosphate
Data synthesized from a Phase II, randomized, double-blind, placebo-controlled study.[2][6][7]
| Treatment Arm (21 days) | Mean Baseline Serum Phosphate (mmol/L) | Mean Post-Treatment Serum Phosphate (mmol/L) | Mean Reduction (mmol/L) |
| Placebo | 2.16 | No significant change | - |
| This compound (1g TID) | 2.16 | 1.71 | 0.45 |
| This compound (2g TID) | 2.16 | 1.47 | 0.69 |
Table 2: Comparison of Adverse Events (AEs) vs. Placebo
Data from the same Phase II study, highlighting the most frequently reported adverse events.[2][6][7]
| Treatment Arm | Patients Reporting any AE | Most Common AEs | Notes |
| Placebo | Statistically comparable to 1g arm | - | - |
| This compound (1g TID) | Statistically comparable to placebo | Gastrointestinal events | Tolerability was dose-dependent.[6] |
| This compound (2g TID) | Statistically higher than 1g arm | Diarrhea, discolored feces | Higher discontinuation rate due to AEs.[2][6] |
Table 3: Comparative Profile of Iron-Based Phosphate Binders
This table provides a broader context by comparing this compound with other iron-based binders that have been evaluated for hyperphosphatemia.
| Compound | Composition | Status | Key Characteristics |
| This compound | Iron-Magnesium Hydroxycarbonate | Development on hold[8] | Non-calcium containing; associated with elevations in serum magnesium.[2][6] |
| Velphoro® (PA21) | Sucroferric Oxyhydroxide | Marketed | Effective with lower pill burden compared to sevelamer.[8][9] |
| Auryxia® (JTT-751) | Ferric Citrate | Marketed | Partially absorbed iron may reduce the need for IV iron and ESAs.[8][9] |
Experimental Protocols
The data cited above were derived from rigorous clinical trials. The general methodology is summarized below.
Phase II Study Protocol (this compound vs. Placebo) [2][6][[“]]
-
Design: A randomized, double-blind, three-arm, parallel-group study.
-
Participants: 63 patients with hyperphosphatemia on a stable hemodialysis regimen (≥3 months).
-
Intervention: Patients were randomized to one of three arms: this compound (1g three times daily), this compound (2g three times daily), or a matching placebo.
-
Duration: Study medication was administered for 21 days, typically just before meals to maximize phosphate binding from food.
-
Primary Endpoint: The primary efficacy measure was the reduction in serum phosphate levels from baseline to the end of the 21-day treatment period.
-
Safety Monitoring: Included tracking of all adverse events, with a particular focus on gastrointestinal side effects and monitoring of serum magnesium and calcium levels.
Phase III Study Designs (this compound vs. Active Comparators) [4][5]
-
Design: Phase III trials were designed as randomized, open-label, active-controlled studies to establish non-inferiority to existing therapies.
-
Comparators: Marketed phosphate binders such as lanthanum carbonate and sevelamer hydrochloride were used as active controls.
-
Primary Objective: To demonstrate that the efficacy of this compound in lowering serum phosphate was not clinically inferior to the active comparator over a treatment period of several months.
-
Secondary Objectives: To assess the long-term safety profile of this compound and compare effects on mineral metabolism and iron status.
Visualizations: Mechanism and Workflow
Mechanism of Action: Phosphate Binding in the GI Tract
The following diagram illustrates the ion exchange mechanism by which this compound binds dietary phosphate.
Clinical Trial Workflow
This diagram outlines the typical workflow for the clinical trials referenced in this guide.
References
- 1. This compound | CH20Fe2Mg4O19 | CID 71491874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase III Study to Investigate the Safety and Efficacy of this compound and Sevelamer Hydrochloride | Clinical Research Trial Listing [centerwatch.com]
- 6. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iron-based phosphate binders: do they offer advantages over currently available phosphate binders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
A Meta-Analysis of Clinical Trials Involving Fermagate for the Management of Hyperphosphatemia
This comparison guide provides a meta-analysis of clinical trial data for Fermagate, an iron-magnesium hydroxycarbonate-based phosphate binder. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with other commercially available phosphate binders. This document summarizes quantitative data, details experimental protocols, and visualizes key mechanisms and workflows.
Executive Summary
Hyperphosphatemia is a common and serious complication of chronic kidney disease (CKD), associated with increased cardiovascular morbidity and mortality. Phosphate binders are a cornerstone of management, reducing the intestinal absorption of dietary phosphate. This compound is a non-calcium-based phosphate binder that has been evaluated in clinical trials for its efficacy and safety. This guide compares the performance of this compound with other established phosphate binders: lanthanum carbonate, sevelamer hydrochloride, ferric citrate, and sucroferric oxyhydroxide. The comparisons are based on available clinical trial data, highlighting key performance metrics such as serum phosphate reduction and adverse event profiles.
Mechanism of Action
This compound functions as a phosphate binder through a process of ion exchange within the gastrointestinal tract. The carbonate ions located between the layers of its iron-magnesium hydroxycarbonate structure are exchanged for phosphate ions from dietary sources. This forms an insoluble complex that is then excreted from the body, thereby reducing the overall phosphate load.
Mechanism of action of this compound in the gastrointestinal tract.
Comparative Efficacy of Phosphate Binders
The following table summarizes the efficacy of this compound and comparator phosphate binders in reducing serum phosphorus levels, based on data from various clinical trials. It is important to note that these trials were not all direct head-to-head comparisons, and patient populations and study designs may have varied.
| Phosphate Binder | Study | Baseline Serum Phosphate (mean) | End-of-Treatment Serum Phosphate (mean) | Mean Reduction in Serum Phosphate |
| This compound | Phase II[1][2] | 2.16 mmol/L | 1 g t.i.d.: 1.71 mmol/L2 g t.i.d.: 1.47 mmol/L | 1 g t.i.d.: 0.46 mmol/L2 g t.i.d.: 0.70 mmol/L |
| Lanthanum Carbonate | Various[3][4] | 2.5 mmol/L | 1.6 mmol/L | 0.9 mmol/L |
| Sevelamer Hydrochloride | Various[5] | Not specified | Not specified | 2.3-2.4 mg/dL |
| Ferric Citrate | Phase III[6] | 7.3-7.6 mg/dL | 6 g/d: 5.7 mg/dL8 g/d: 5.4 mg/dL | 6 g/d: 1.9 mg/dL8 g/d: 2.1 mg/dL |
| Sucroferric Oxyhydroxide | Phase III[7] | Not specified | Not specified | -0.71 mmol/L |
Comparative Safety and Tolerability
This table outlines the common adverse events associated with this compound and its comparators, as reported in clinical trials.
| Phosphate Binder | Common Adverse Events |
| This compound | Gastrointestinal events (more frequent with higher dose), elevated serum magnesium.[1][2] |
| Lanthanum Carbonate | Nausea, vomiting, abdominal pain.[8][9] |
| Sevelamer Hydrochloride | Gastrointestinal events (nausea, constipation).[10][11][12] |
| Ferric Citrate | Stool discoloration, diarrhea, constipation.[6][13] |
| Sucroferric Oxyhydroxide | Diarrhea (usually mild and transient), discolored feces.[14][15] |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of the phosphate binders. Below are summaries of the typical experimental protocols.
This compound Phase II Trial Protocol[1][2]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 63 patients on stable hemodialysis for at least 3 months with hyperphosphatemia.
-
Intervention: Patients were randomized to one of three arms: this compound 1 g three times daily, this compound 2 g three times daily, or placebo for 21 days.
-
Primary Endpoint: The primary efficacy endpoint was the reduction in serum phosphate levels from baseline to the end of the treatment period.
-
Key Assessments: Serum phosphate, calcium, magnesium, and adverse events were monitored throughout the study.
This compound Phase III Trial Design (vs. Lanthanum Carbonate)[16][17][18]
-
Study Design: A two-stage, randomized, open-label, active-controlled, parallel-group, non-inferiority study.
-
Patient Population: Hemodialysis patients with hyperphosphatemia.
-
Intervention:
-
Stage 1: Open-label comparison of this compound versus lanthanum carbonate.
-
Stage 2: A randomized, double-blind, placebo-controlled withdrawal phase for patients who responded to this compound in Stage 1.
-
-
Primary Endpoint: To demonstrate the non-inferiority of this compound to lanthanum carbonate in lowering serum phosphate in hemodialysis patients.
References
- 1. Iron-Magnesium Hydroxycarbonate (this compound): A Novel Non-Calcium-Containing Phosphate Binder for the Treatment of Hyperphosphatemia in Chronic Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-magnesium hydroxycarbonate (this compound): a novel non-calcium-containing phosphate binder for the treatment of hyperphosphatemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanthanum carbonate (Fosrenol) efficacy and tolerability in the treatment of hyperphosphatemic patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of lanthanum carbonate in pre-dialysis CKD patients with hyperphosphatemia: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized trial of sevelamer hydrochloride (RenaGel) with and without supplemental calcium. Strategies for the control of hyperphosphatemia and hyperparathyroidism in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-response and efficacy of ferric citrate to treat hyperphosphatemia in hemodialysis patients: a short-term randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase III study of the efficacy and safety of a novel iron-based phosphate binder in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Evaluation of the Safety, Efficacy and Tolerability of Lanthanum Carbonate in the Management of Hyperphosphatemia in Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphate binders in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meta-analysis of the efficacy and safety of sevelamer as hyperphosphatemia therapy for hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sevelamer for hyperphosphataemia in kidney failure: controversy and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Ferric Citrate on Hyperphosphatemia among Chinese Patients with Chronic Kidney Disease Undergoing Hemodialysis: A Phase III Multicenter Randomized Open-Label Active-Drug-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Sucroferric oxyhydroxide for hyperphosphatemia: a review of real-world evidence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fermagate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Fermagate, ensuring the protection of personnel and the environment.
This compound, an iron and magnesium hydroxycarbonate compound utilized as a phosphate binder in research and development, requires careful management throughout its lifecycle, including its ultimate disposal.[1] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a cornerstone of responsible laboratory practice. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its constituent components—iron and magnesium carbonates—are generally considered non-hazardous for disposal purposes in typical laboratory quantities. However, it is imperative to consult your institution's specific waste management policies and any local regulations that may apply.
Immediate Safety and Handling Considerations
Prior to initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its properties and any potential hazards. The following personal protective equipment (PPE) is recommended as a standard laboratory practice:
-
Eye Protection: Safety glasses or goggles should be worn to prevent accidental eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to avoid skin contact.
-
Body Protection: A standard lab coat should be worn to protect clothing and skin.
All handling of this compound waste should be conducted in a well-ventilated area to minimize the potential for inhalation of any airborne particles.
This compound Disposal Protocol
The primary pathway for the disposal of this compound from a laboratory setting is as a non-hazardous solid waste. This approach is predicated on the assumption that the this compound has not been contaminated with any hazardous materials during its use.
Step-by-Step Disposal Procedure:
-
Segregation: Ensure that this compound waste is not mixed with any hazardous chemical waste streams. It should be collected in a dedicated, clearly labeled container.
-
Containerization: Use a sturdy, sealable container for the collection of solid this compound waste. The container should be labeled "this compound Waste (Non-Hazardous)" or as per your institution's guidelines.
-
Collection of Contaminated Materials: Any materials that have come into direct contact with this compound, such as weighing papers, contaminated gloves, or paper towels, should also be placed in the designated waste container.
-
Final Disposal: Once the container is full, it should be securely sealed and disposed of in the regular solid waste stream, in accordance with institutional and local regulations for non-hazardous laboratory waste. Some institutions may require that laboratory personnel transport the sealed container directly to a designated dumpster.
Quantitative Data on this compound Components
For informational purposes, the following table summarizes key chemical identifiers for the primary components of this compound.
| Component | Chemical Formula | Molar Mass ( g/mol ) | PubChem CID |
| Iron | Fe | 55.845 | 23925 |
| Magnesium | Mg | 24.305 | 5462224 |
| Carbonic Acid | H₂CO₃ | 62.024 | 767 |
Data sourced from PubChem.[1]
Experimental Protocols
No specific experimental protocols for the disposal of this compound were identified in the available literature. The recommended procedure is direct disposal as non-hazardous solid waste. In-laboratory treatment of this compound prior to disposal is not considered necessary based on its chemical composition.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedure for this compound, the following workflow diagram has been created.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Fermagate
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Fermagate. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring proper disposal of materials.
This compound, an iron magnesium hydroxy carbonate compound, is a phosphate binder under investigation for the treatment of hyperphosphatemia.[1][2][3][4][5] While specific hazard data for this compound is not extensively published, a conservative approach to handling based on its composition as a solid inorganic compound is recommended to minimize exposure risks. The primary routes of potential exposure in a laboratory setting are inhalation of dust particles and direct contact with the skin and eyes.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on standard safety protocols for handling non-volatile, solid chemical compounds.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To be worn at all times in the laboratory where this compound is handled to protect against accidental splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | To be worn when there is a potential for skin contact with this compound. Inspect gloves for any tears or perforations before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing from contamination and to provide an additional layer of protection for the skin. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling this compound powder outside of a certified chemical fume hood or when there is a potential for generating dust (e.g., weighing, mixing). |
Procedural Guidance: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination. Follow this step-by-step protocol:
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Laboratory Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Respirator (if required): If the procedure involves potential dust generation, perform a fit check for your N95 respirator. Ensure a tight seal against your face.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the laboratory coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the appropriate waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Laboratory Coat: Remove the laboratory coat by unfastening it and rolling it away from your body. Avoid shaking the coat. Place it in a designated laundry receptacle or for disposal.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove safety glasses or goggles by handling the earpieces.
-
Respirator (if worn): Remove the respirator without touching the front.
-
Final Hand Hygiene: Perform thorough hand hygiene.
Operational Plans: Handling and Disposal
Handling:
-
Engineering Controls: Whenever possible, handle this compound powder within a certified chemical fume hood to minimize the risk of inhalation.
-
Administrative Controls: Minimize the quantity of this compound handled at any given time. Ensure all personnel are trained on the specific handling procedures for this compound.
-
Work Practices: Avoid actions that could generate dust, such as vigorous shaking or scraping. Use a spatula or other appropriate tool for transferring the powder. Clean work surfaces with a damp cloth after handling to remove any residual dust.
Disposal Plan:
The disposal of this compound and contaminated materials should adhere to local, state, and federal regulations.
-
Unused this compound: For small quantities, consult your institution's environmental health and safety (EHS) office. While some non-hazardous iron and magnesium compounds can be disposed of down the drain with copious amounts of water, this should only be done with explicit approval from your EHS department. For larger quantities, it should be disposed of as chemical waste through your institution's hazardous waste program.
-
Contaminated PPE: Used gloves, disposable lab coats, and respirators should be placed in a sealed bag and disposed of in the designated solid waste stream as advised by your EHS office.
-
Empty Containers: Empty containers should be triple-rinsed with water. The rinsate should be collected and disposed of according to your institution's procedures for aqueous chemical waste.
The Hierarchy of Controls for this compound Safety
The following diagram illustrates the hierarchy of controls, a systematic approach to minimizing exposure to hazards associated with handling this compound. The most effective controls are at the top of the pyramid.
Caption: Hierarchy of controls for handling this compound.
References
- 1. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 2. nistglobal.com [nistglobal.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 5. Hierarchy of hazard controls - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
